3-(6-Amino-9h-purin-9-yl)propanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYJKFBMWMARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292230 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4244-47-7 | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Aminopurin-9-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4244-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4244-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 - 278 °C | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic Acid
Abstract: The unequivocal structure determination of synthetic and natural compounds is the bedrock of chemical and pharmaceutical research. For substituted heterocyclic compounds like purine derivatives, the primary challenge often lies in unambiguously assigning the position of substituents on the core ring system. This guide provides an in-depth, methodology-focused walkthrough for the structure elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic acid (also known as 9-(2-carboxyethyl)adenine), a molecule of interest in biological and chemical studies. We will detail a logical, multi-technique approach, emphasizing the causality behind experimental choices and the synergy between different analytical methods, designed for researchers and drug development professionals.
Introduction
This guide presents a systematic workflow to confirm that the propanoic acid chain is indeed attached to the N9 position, as the IUPAC name suggests. Our approach prioritizes self-validating protocols, beginning with foundational mass analysis and culminating in definitive connectivity mapping through advanced nuclear magnetic resonance (NMR) techniques.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O₂ | [1] |
| Average Molecular Weight | 207.19 g/mol | [1] |
| Monoisotopic Mass | 207.07562455 Da | |
| CAS Number | 4244-47-7 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 277 - 278 °C | [1] |
| Common Synonyms | 9-(2-carboxyethyl)adenine, 3-(9-Adeninyl)propionic acid | [1] |
The Strategic Elucidation Workflow
A robust structure elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case from orthogonal techniques, where each step confirms and refines the hypothesis from the previous one. Our workflow begins with a broad confirmation of mass and elemental formula, followed by a detailed mapping of the proton and carbon skeleton, and finally, establishing the critical bond connectivity that defines the specific N9 isomer.
Figure 1: The logical workflow for structure elucidation.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before investing significant time in NMR, it is imperative to confirm the molecular formula. Low-resolution mass spectrometry can be ambiguous, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy within 5 ppm. This precision is sufficient to assign a unique elemental composition, validating that the sample corresponds to the expected C₈H₉N₅O₂ formula.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol:Water 1:1 v/v with 0.1% formic acid to promote ionization). The acid helps protonate the basic nitrogen atoms of the purine ring, yielding a strong signal for the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.
-
Acquisition Parameters (Positive Ion Mode):
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Gas Flow (Nebulizer): Set according to instrument specifications.
-
Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to analysis to guarantee mass accuracy.
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Compare the measured mass to the theoretical mass.
Table 2: Expected HRMS Data
| Ion | Theoretical Mass (Da) | Expected Measured Mass (± 5 ppm) |
| [M+H]⁺ | 208.08290 | 208.08186 - 208.08394 |
The observation of a high-accuracy mass corresponding to C₈H₉N₅O₂ provides the first piece of robust, trustworthy evidence for the compound's identity.
Core Structural Analysis: NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. While 1D NMR (¹H and ¹³C) allows us to identify and count the unique chemical environments, it is the 2D NMR experiments that build the molecular map. For N-substituted purines, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive technique for identifying the specific nitrogen atom to which the side chain is attached.[3][4]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (e.g., -COOH and -NH₂).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within a spin system (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-4 bonds). This is the critical experiment.
-
Data Interpretation: A Step-by-Step Logic
1. ¹H NMR - Identifying the Fragments: The ¹H NMR spectrum should display signals corresponding to two distinct molecular fragments: the adenine core and the propanoic acid chain.
-
Adenine Protons: Two sharp singlets in the aromatic region (~8.0-8.5 ppm), corresponding to the H-2 and H-8 protons of the purine ring.
-
Amino Protons: A broad singlet (~7.3 ppm in DMSO-d₆) for the two protons of the 6-amino group.
-
Propanoic Acid Protons: Two signals in the aliphatic region, each integrating to 2 protons. These will appear as triplets due to coupling with each other, forming a classic A₂X₂ system. One triplet (~4.3 ppm) corresponds to the -CH₂- group directly attached to the purine nitrogen (N-CH₂), while the other (~2.8 ppm) corresponds to the -CH₂- group adjacent to the carbonyl (CH₂-COOH).
2. ¹³C NMR - Counting the Carbons: The proton-decoupled ¹³C NMR spectrum should show 8 distinct carbon signals, confirming the molecular formula.
-
Purine Carbons: Five signals in the aromatic/heterocyclic region (~118-156 ppm).
-
Propanoic Acid Carbons: Three signals: the carbonyl carbon (~172 ppm), the N-CH₂ carbon (~40 ppm), and the CH₂-COOH carbon (~34 ppm).
3. COSY & HSQC - Assembling the Fragments:
-
COSY: Will show a clear cross-peak between the two triplets of the propanoic acid chain, confirming their direct connectivity (N-CH₂-CH₂ -COOH). It will show no other correlations, confirming the adenine and propanoic acid units are isolated spin systems.
-
HSQC: Will definitively link each proton signal to its directly attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.
4. HMBC - The Definitive Link: This is the culminating experiment that proves the N9 substitution. The key is to look for long-range correlations between the propanoic acid protons and the purine carbons. For an N9 linkage, the following correlations are expected and essential:
-
The protons of the N-CH₂ group (~4.3 ppm) will show correlations to the C4 and C8 carbons of the purine ring.
-
Conversely, the H-8 proton of the purine ring will show a correlation to the N-CH₂ carbon of the side chain.
The observation of these cross-peaks is irrefutable evidence that the propanoic acid chain is covalently bonded to the N9 position. An N7 substitution would result in correlations from N-CH₂ to C5 and C8, which would be clearly distinguishable.
Figure 2: Key HMBC correlations confirming the N9 substitution.
Table 3: Summary of Expected NMR Assignments (in DMSO-d₆, ~400 MHz)
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations from this Proton |
| H-2 | ~8.15 (s, 1H) | ~152.5 | C4, C6 |
| H-8 | ~8.25 (s, 1H) | ~141.0 | C4, C5, N-CH₂ |
| 6-NH₂ | ~7.30 (br s, 2H) | - | C2, C6 |
| C2 | - | ~152.5 | - |
| C4 | - | ~149.0 | - |
| C5 | - | ~118.5 | - |
| C6 | - | ~156.0 | - |
| C8 | - | ~141.0 | - |
| N-CH₂ | ~4.30 (t, 2H) | ~40.0 | C4, C8 , CH₂-COOH, COOH |
| CH₂-COOH | ~2.80 (t, 2H) | ~34.0 | N-CH₂, COOH |
| COOH | ~12.3 (br s, 1H) | ~172.0 | - |
Note: Chemical shifts are predictive and may vary based on concentration and exact experimental conditions.
Conclusion: A Self-Validating Structural Proof
The structure elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. The process is self-validating:
-
HRMS establishes the correct elemental playground (C₈H₉N₅O₂).
-
1D and 2D NMR build the molecular fragments and then, critically, the HMBC experiment acts as the final arbiter, providing unambiguous proof of the connection between the propanoic acid side chain and the N9 position of the adenine core.[3]
This multi-faceted approach provides the high degree of certainty required in scientific research and drug development, ensuring that subsequent biological and chemical studies are based on a correct and rigorously confirmed molecular structure.
References
- 1. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(adenin-9-yl)propanoic acid
This guide provides a comprehensive overview of the core physicochemical properties of 3-(adenin-9-yl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. As an adenine derivative, its structural features suggest potential applications in various therapeutic areas.[1][2][3] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to predict its behavior in biological systems and to design effective drug delivery strategies.[4][5][6]
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing self-validating protocols for the determination of key parameters.
Introduction to 3-(adenin-9-yl)propanoic acid and the Imperative of Physicochemical Profiling
3-(adenin-9-yl)propanoic acid belongs to the family of purine derivatives, which are fundamental components of nucleic acids and play crucial roles in various biological processes.[7][8] The adenine scaffold is a common feature in many therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The propanoic acid side chain introduces a carboxylic acid functional group, which is expected to significantly influence the molecule's overall physicochemical properties, particularly its acidity and solubility.
The journey of a drug candidate from the laboratory to the clinic is profoundly influenced by its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[][10] Furthermore, these properties are critical for formulation development, ensuring the stability and bioavailability of the final drug product.[11][12] A comprehensive physicochemical characterization is, therefore, a foundational step in any drug discovery and development program.[4][5]
Core Physicochemical Properties: A Triumvirate of Influence
The three most critical physicochemical properties that dictate the "drug-like" nature of a molecule are its solubility, acidity (pKa), and lipophilicity (logP). These parameters are interconnected and provide a holistic view of how a compound is likely to behave in the physiological environment.
Aqueous Solubility
Table 1: Predicted and Experimental Solubility Data
| Parameter | Value | Method | Source |
| Predicted Aqueous Solubility | Data not available | N/A | N/A |
| Experimental Aqueous Solubility | To be determined | Shake-Flask Method | N/A |
The gold-standard method for determining equilibrium solubility is the shake-flask method.[16] This protocol provides a robust and reproducible means of quantifying the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-(adenin-9-yl)propanoic acid to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, pH 6.8, and pH 7.4 to simulate gastric and intestinal fluids).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material. Centrifugation or filtration can be used for effective phase separation.[17]
-
-
Quantification:
-
Dilute the supernatant with an appropriate mobile phase.
-
Analyze the concentration of the dissolved 3-(adenin-9-yl)propanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentrations to accurately determine the solubility.
-
Causality Behind Experimental Choices:
-
Choice of Buffers: Using buffers at different pH values is critical as the solubility of an ionizable compound like 3-(adenin-9-yl)propanoic acid will be pH-dependent.[12]
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach a true thermodynamic equilibrium.
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Acidity Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is defined as the negative logarithm of the acid dissociation constant (Ka).[18] For a molecule like 3-(adenin-9-yl)propanoic acid with both acidic (carboxylic acid) and basic (adenine ring nitrogens) functional groups, determining the pKa values is crucial. The ionization state of a drug at different physiological pH levels, which is dictated by its pKa, significantly influences its solubility, permeability, and interaction with its biological target.[18][19] Generally, the non-ionized form of a drug is more lipophilic and can more easily cross cell membranes.[11][18]
Table 2: Predicted and Experimental pKa Values
| Functional Group | Predicted pKa | Method | Source |
| Carboxylic Acid | ~2-4 | N/A | General chemical knowledge[20] |
| Adenine (protonated) | ~4-5 (N1) and ~9-10 (N7/N9 proton loss) | N/A | General chemical knowledge |
| Experimental pKa | To be determined | Potentiometric Titration | N/A |
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Principle: The compound is dissolved in a suitable solvent (often with a co-solvent for solubility enhancement), and the pH of the solution is monitored as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 3-(adenin-9-yl)propanoic acid in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure complete dissolution.
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel (e.g., at 25 °C).
-
Immerse a calibrated pH electrode and a burette tip for the titrant.
-
Stir the solution gently.
-
-
Titration Procedure:
-
For determining the acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
For determining the basic pKa, first, acidify the solution with a known excess of a strong acid (e.g., 0.1 M HCl) and then back-titrate with the strong base.
-
Add the titrant in small, precise increments and record the pH after each addition.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). This can be determined from the first derivative of the titration curve.
-
Causality Behind Experimental Choices:
-
Co-solvent: The use of a co-solvent is sometimes necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration.
-
Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.
-
Inert Atmosphere: For oxygen-sensitive compounds, performing the titration under an inert atmosphere (e.g., nitrogen) is recommended.
Diagram 2: Logic of pKa Influence on Ionization State
Caption: Relationship between pH, pKa, and ionization state.
Lipophilicity (logP/logD)
Lipophilicity, often described as the "fat-loving" nature of a molecule, is a critical factor influencing a drug's ability to cross biological membranes, its distribution into tissues, and its metabolism.[][10][21] It is typically quantified as the logarithm of the partition coefficient (logP) between an organic solvent (usually n-octanol) and water.[21] For ionizable compounds like 3-(adenin-9-yl)propanoic acid, the distribution coefficient (logD) is more relevant as it takes into account the pH-dependent ionization.
Table 3: Predicted and Experimental Lipophilicity Data
| Parameter | Predicted Value | Method | Source |
| XLogP3 | -1.2 | Computed | PubChem CID 146832 (for a similar structure)[22] |
| Experimental logP/logD | To be determined | Shake-Flask Method | N/A |
The predicted negative logP value for a similar structure suggests that 3-(adenin-9-yl)propanoic acid is likely to be hydrophilic rather than lipophilic.
The shake-flask method is the traditional and most reliable method for determining logP and logD values.[13]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations of the compound in each phase are measured at equilibrium to calculate the distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This is crucial to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Dissolve a known amount of 3-(adenin-9-yl)propanoic acid in the pre-saturated aqueous buffer.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of 3-(adenin-9-yl)propanoic acid in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the logD using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous phase]).
-
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is widely used as it is believed to be a good mimic of the lipid bilayer of cell membranes.
-
Pre-saturation of Phases: This step is critical to prevent volume changes during the experiment due to the mutual solubility of the two phases.
-
pH Control: For an ionizable compound, the logD is highly dependent on the pH of the aqueous phase. Therefore, using a buffered aqueous phase is essential.
Synthesis of Physicochemical Insights for Drug Development
The interplay of solubility, pKa, and logD provides a powerful predictive tool for the drug development potential of 3-(adenin-9-yl)propanoic acid.
-
Oral Bioavailability: The anticipated hydrophilicity (low logP) and the presence of ionizable groups suggest that the oral absorption of 3-(adenin-9-yl)propanoic acid might be limited. The extent of ionization in the gastrointestinal tract, governed by its pKa values, will be a key determinant of its passive diffusion across the intestinal epithelium.[12][18]
-
Formulation Strategies: If the aqueous solubility is found to be low, formulation strategies such as salt formation (utilizing the acidic and basic centers) or the use of solubility enhancers may be necessary.[13]
-
Distribution: A low logP value would suggest limited distribution into fatty tissues and potentially lower penetration of the blood-brain barrier.
-
Metabolism and Excretion: Hydrophilic compounds are often readily excreted by the kidneys. The metabolic fate will depend on its susceptibility to phase I and phase II metabolic enzymes.[]
Conclusion
While direct experimental data for the physicochemical properties of 3-(adenin-9-yl)propanoic acid is sparse, this guide provides a robust framework for its characterization. By employing the detailed protocols outlined herein, researchers can generate the critical data needed to understand its behavior in biological systems. The anticipated hydrophilic nature of this molecule presents both challenges and opportunities in drug development. A comprehensive understanding of its solubility, pKa, and logD is the first and most critical step in harnessing its therapeutic potential.
References
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine: an important drug scaffold for the design of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pharmainventor.com [pharmainventor.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmaoffer.com [pharmaoffer.com]
- 10. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medvik: Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid [medvik.cz]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. What is pKa and how is it used in drug development? [pion-inc.com]
- 19. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tryptophan - Wikipedia [en.wikipedia.org]
- 21. omicsonline.org [omicsonline.org]
- 22. 3-Adenin-9-yl-2-hydroxypropanoic acid | C8H9N5O3 | CID 146832 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Alchemist's Guide to Adenine: Strategic Pathways to Novel Derivatives for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Adenine - A Privileged Scaffold in Modern Medicinal Chemistry
Adenine, a fundamental component of DNA, RNA, and essential cofactors like ATP and NAD, is one of nature's most ubiquitous and vital heterocyclic compounds.[1][2] This inherent biological relevance makes the adenine scaffold a "privileged structure" in medicinal chemistry, a starting point for the design of a vast array of therapeutic agents.[1][2] Chemical modifications of the adenine core have yielded potent inhibitors for enzymes such as kinases and methyltransferases, leading to treatments for cancer and viral diseases.[1][3][4] Adenosine analogues that inhibit DNA/RNA synthesis are widely used as anticancer and antiviral agents.[1] The exploration of novel synthetic pathways to access diverse adenine derivatives is therefore a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics. This guide provides an in-depth exploration of the core synthetic strategies employed to generate novel adenine derivatives, focusing on the underlying chemical logic and providing practical, field-proven insights.
I. Strategic Deconstruction of the Adenine Core: Key Hubs for Functionalization
The synthetic versatility of adenine lies in the distinct reactivity of its constituent atoms. A strategic approach to derivatization involves targeting specific positions on the purine ring system and the exocyclic amino group. The primary sites for modification are:
-
The Purine Ring: Direct functionalization of the C2, C6, and C8 positions.
-
The N9 Position: A key site for introducing diversity, particularly in the synthesis of nucleoside analogues and enzyme inhibitors.
-
The N6-Amino Group: A versatile handle for introducing a wide range of substituents to modulate receptor binding and other biological activities.
This guide will systematically explore the synthetic methodologies for modifying each of these key hubs.
II. Direct C-H Functionalization: A Modern Approach to Core Modification
Traditional methods for modifying the purine ring often involve multi-step sequences starting from halogenated precursors. However, the advent of transition-metal-catalyzed C-H bond activation has revolutionized the synthesis of purine derivatives, offering a more direct and efficient route to novel analogues.[5]
A. Palladium- and Rhodium-Catalyzed Arylation and Amination
Palladium and rhodium catalysts have proven particularly effective in mediating the direct functionalization of C-H bonds in purine systems.[6][7][8] These reactions often utilize a directing group strategy, where a substituent on the purine ring coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond.
A notable example is the Rh-catalyzed selective C-H functionalization of 6-arylpurines, where the purine moiety itself directs the C-H bond activation of an appended aryl group.[6][7] The reaction can be controlled to achieve either mono- or double C-H amination, with the selectivity governed by intramolecular hydrogen-bonding interactions.[6]
Experimental Protocol: Rh-Catalyzed C-H Amination of 6-Arylpurines
Objective: To synthesize a mono-aminated 6-arylpurine derivative via directed C-H functionalization.
Materials:
-
6-Arylpurine substrate
-
Dioxazolone aminating agent
-
[RhCp*Cl2]2 catalyst
-
AgSbF6 additive
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-arylpurine substrate (1.0 equiv), the dioxazolone aminating agent (1.2 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
B. C8-Functionalization: Expanding Chemical Space
The C8 position of adenine is another attractive target for introducing diversity. While traditional approaches often start from 8-bromo-adenosine, direct C-H functionalization offers a more streamlined alternative. Recent advancements have demonstrated the feasibility of diverse C8 modifications of adenine nucleosides via their 8-formyl derivatives.[9]
Logical Workflow for C8-Functionalization
Caption: C8-Functionalization workflow.
III. N9-Alkylation: Gateway to Acyclic Nucleoside Analogues and Beyond
The N9 position of adenine is a primary site for alkylation, leading to a wide array of biologically active compounds, including many antiviral drugs.[4][10] The regioselectivity of adenine alkylation is a critical consideration, as reactions can also occur at other nitrogen atoms, notably N3 and N7.[11][12][13]
A. Controlling Regioselectivity in N-Alkylation
The outcome of adenine alkylation is highly dependent on the reaction conditions. In neutral or slightly basic media, N3-substitution often predominates.[11] Conversely, reacting the adenine anion, typically generated using a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or DMSO, favors the formation of N9 and N7 isomers.[11][13] In many cases, the N9-alkylated product is the major isomer in polar aprotic solvents.[13]
| Condition | Predominant Isomer(s) | Rationale |
| Neutral/Slightly Basic | N3 | Protonation state of adenine favors attack at N3. |
| Basic (Anionic Adenine) | N9 and N7 | Deprotonation at N9 leads to the thermodynamically more stable anion, which then alkylates. |
B. Mitsunobu Reaction for N9-Alkylation
The Mitsunobu reaction provides an alternative and often highly regioselective method for the N9-alkylation of adenine with alcohols. This reaction proceeds under mild conditions and typically affords the N9-isomer with high selectivity.
Experimental Protocol: Mitsunobu N9-Alkylation of Adenine
Objective: To synthesize an N9-alkylated adenine derivative using the Mitsunobu reaction.
Materials:
-
Adenine
-
Alcohol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
Procedure:
-
Dissolve adenine (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF in a dried reaction flask under an inert atmosphere.
-
Add the alcohol (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired N9-alkylated product from triphenylphosphine oxide and other byproducts.
-
Characterize the product by NMR and mass spectrometry.
IV. N6-Functionalization: Tuning Receptor Affinity and Selectivity
Modification of the exocyclic N6-amino group is a widely employed strategy for fine-tuning the biological activity of adenine derivatives, particularly for targeting adenosine receptors.[14][15][16]
A. Nucleophilic Aromatic Substitution (SNAr)
A common and straightforward method for introducing substituents at the N6-position involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor, typically 6-chloropurine or its riboside.[17] This reaction proceeds by treating the 6-halopurine with a primary or secondary amine, often in the presence of a base like triethylamine or diisopropylethylamine, in a polar solvent such as ethanol or isopropanol.
Synthetic Pathway for N6-Substituted Adenosines
Caption: N6-Substitution via SNAr.
B. Dimroth Rearrangement
The Dimroth rearrangement offers a regioselective route to certain N6-substituted adenosines. This method involves the initial alkylation of adenosine at the N1 position, followed by a base- or heat-promoted rearrangement to the thermodynamically more stable N6-substituted isomer.[17] This approach is particularly useful for synthesizing biologically important derivatives like N6-benzyladenosine and N6-isopentenyladenosine.[17]
V. Glycosylation: The Path to Nucleoside Analogues
The synthesis of nucleoside analogues, where a sugar moiety is attached to the adenine base, is of paramount importance in the development of antiviral and anticancer agents.[18][19] The key challenge in nucleoside synthesis is the stereoselective formation of the glycosidic bond, typically at the N9 position of adenine.
A. The Silyl-Hilbert-Johnson Reaction
The Silyl-Hilbert-Johnson reaction is a cornerstone of modern nucleoside synthesis. This method involves the reaction of a silylated heterocyclic base (e.g., persilylated adenine) with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4). The use of silylated bases enhances their solubility in organic solvents and increases their nucleophilicity.
B. Enzyme-Catalyzed Glycosylation
Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for nucleoside synthesis. Glycosyltransferases are enzymes that can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions.[18] The use of promiscuous glycosyltransferases that can accept a range of modified nucleoside analogues as substrates is a particularly promising area of research.[18]
VI. Conclusion and Future Perspectives
The synthetic pathways to novel adenine derivatives are continually evolving, driven by the persistent need for new and more effective therapeutic agents. While traditional methods of functionalization at the N6 and N9 positions remain highly relevant, modern techniques such as direct C-H activation are opening up new avenues for exploring chemical space around the adenine core. The integration of biocatalysis into synthetic strategies is also poised to play an increasingly important role, offering unparalleled selectivity for complex transformations. For researchers in drug discovery, a deep understanding of these diverse synthetic strategies is essential for the rational design and efficient synthesis of the next generation of adenine-based medicines.
References
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Adenine: an important drug scaffold for the design of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen-bond-assisted controlled C-H functionalization via adaptive recognition of a purine directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-H bond functionalization of C6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological Activity Screening of Purine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the methodologies and strategic considerations essential for the effective biological activity screening of purine analogs. These synthetic compounds, mimicking endogenous purines, are a cornerstone in the development of therapeutics for a range of diseases, most notably cancer and viral infections.[1] This document offers full editorial control to present a narrative that is both scientifically rigorous and grounded in field-proven insights, ensuring a self-validating system of protocols and a deep understanding of the causality behind experimental choices.
Section 1: The Foundation - Understanding Purine Analogs and Target Identification
Purine analogs exert their biological effects by interfering with metabolic pathways involving endogenous purines, such as adenine and guanine.[1] Their mechanisms of action are diverse, including the inhibition of crucial enzymes in nucleic acid synthesis, incorporation into DNA and RNA leading to chain termination, and modulation of cellular signaling pathways.[2] The journey from a library of purine analogs to a viable drug candidate begins with a clear understanding of the intended biological target.
The Significance of Purine Analogs in Therapeutics
The clinical success of purine analogs is well-established, with drugs like mercaptopurine, fludarabine, and cladribine being mainstays in the treatment of various leukemias and lymphomas.[1] Their efficacy stems from their ability to act as antimetabolites, selectively targeting rapidly proliferating cells that have a high demand for nucleic acid precursors.[1] More recent research has expanded their potential applications to include antiviral therapies and as inhibitors of specific protein kinases and chaperones like Hsp90.
Strategies for Target Identification and Validation
The selection of a biological target is a critical first step that dictates the entire screening strategy. Two primary approaches are employed:
-
Target-Based Screening: This hypothesis-driven approach focuses on a known protein or enzyme implicated in a disease. Purine analog libraries are screened for their ability to modulate the activity of this specific target. This strategy is advantageous for its clear endpoint and facilitates a more straightforward mechanism of action (MoA) studies.
-
Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. This can lead to the discovery of novel mechanisms and first-in-class drugs.
A robust target validation process is crucial to ensure that modulating the target will have the desired therapeutic effect. This often involves genetic techniques (e.g., siRNA, CRISPR) to mimic the effect of a small molecule inhibitor and cellular assays to confirm the target's role in the disease phenotype.
Section 2: The Engine of Discovery - High-Throughput Screening (HTS)
High-throughput screening (HTS) is the industrial-scale process of testing a large number of compounds for activity against a biological target. The goal of HTS is to identify "hits"—compounds that exhibit a desired level of activity in a primary assay.
Assay Development and Miniaturization
A successful HTS campaign relies on a robust, reproducible, and cost-effective assay. Key considerations include:
-
Assay Format: Assays are typically performed in 96-, 384-, or 1536-well microtiter plates to maximize throughput.
-
Signal Detection: The choice of detection method (e.g., absorbance, fluorescence, luminescence) depends on the assay principle and the required sensitivity.
-
Statistical Validation: The Z'-factor is a statistical measure used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Experimental Workflow: High-Throughput Screening (HTS) Cascade
Caption: A generalized workflow for a high-throughput screening campaign for purine analogs.
Section 3: Primary Screening Assays - Casting a Wide Net
Primary screening assays are designed to be rapid and cost-effective, allowing for the testing of large compound libraries at a single concentration. The choice of assay depends on the target and the desired biological outcome.
Cell-Based Assays
Cell-based assays measure a compound's effect in a more physiologically relevant context.
These are the most common primary assays for anticancer drug screening. The MTT assay is a widely used colorimetric method.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3][4] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium.[4] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.[3][4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Biochemical Assays
Biochemical assays utilize purified proteins or enzymes to directly measure the inhibitory activity of compounds.
Protein kinases are a major class of drug targets, and many purine analogs function as kinase inhibitors.[5][6] Luminescence-based assays that measure ATP consumption are a common HTS format.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified recombinant kinase, and the purine analog at various concentrations.[7]
-
Initiate Reaction: Add the kinase substrate and ATP to each well to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well.[7] This reagent lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Incubate at room temperature for 10 minutes to stabilize the signal and measure luminescence using a plate reader.[7]
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity.[7] Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Section 4: From Hit to Lead - Validation and Optimization
Once primary hits are identified, a series of secondary and confirmatory assays are performed to validate their activity, determine their potency, and elucidate their mechanism of action.
Hit Confirmation and Dose-Response Analysis
Hits from the primary screen are re-tested to confirm their activity. Active compounds are then subjected to dose-response analysis, where they are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[8][9]
Data Presentation: Comparative Cytotoxicity of Purine Analogs
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fludarabine | CLL Cells | Chronic Lymphocytic Leukemia | ~1-5 | [1] |
| Cladribine | Hairy Cells | Hairy Cell Leukemia | ~0.01-0.1 | [1] |
| Nelarabine | MOLT-4 | T-cell ALL | 2 | BenchChem |
| Pentostatin | Lymphoid Cells | Lymphoid Malignancies | Varies | [1] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Secondary Assays for Mechanism of Action (MoA) Deconvolution
Secondary assays are designed to provide more detailed information about the biological activity of the confirmed hits.
Many anticancer purine analogs induce apoptosis, or programmed cell death. The Annexin V assay is a common method for detecting early-stage apoptosis.
Experimental Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Treatment: Treat cells with the purine analog at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[10]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.[11] Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) staining solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry.[10] Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Signaling Pathway: Purine Analog-Induced Apoptosis
Caption: A simplified signaling pathway of purine analog-induced apoptosis.
Hit-to-Lead Optimization and SAR Studies
The hit-to-lead (H2L) process involves optimizing the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound.[12] This is guided by Structure-Activity Relationship (SAR) studies, which systematically modify the chemical structure of a molecule and assess the impact on its biological activity.[13][14][15]
Key aspects of H2L and SAR include:
-
Analog Synthesis: Medicinal chemists synthesize a series of analogs of the hit compound.
-
Iterative Testing: These analogs are tested in the primary and secondary assays to determine their potency and selectivity.
-
In Silico Modeling: Computational tools can be used to predict the binding of analogs to the target protein and guide the design of new compounds.
Section 5: Preclinical Profiling - The Path to the Clinic
Before a lead compound can be considered for clinical trials, it must undergo a comprehensive preclinical evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties.
In Vitro ADME Assays
A battery of in vitro assays is used to predict the in vivo pharmacokinetic behavior of a drug candidate.[16][17] Early assessment of ADME properties is crucial to avoid costly late-stage failures.
Table of Common In Vitro ADME Assays
| ADME Property | Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[18] |
| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins, which influences its distribution and availability. |
| Metabolism | Liver Microsome Stability | Assesses the metabolic stability of a compound in the presence of liver enzymes.[16] |
| Metabolism | CYP450 Inhibition | Identifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[18][19] |
| Excretion | Transporter Assays | Investigates whether the compound is a substrate or inhibitor of key drug transporters. |
This in-depth guide provides a framework for the systematic and rigorous screening of purine analogs. By combining carefully designed assays, robust validation procedures, and a deep understanding of the underlying biology, researchers can effectively navigate the complex path from a chemical library to a promising therapeutic candidate.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. towardsdatascience.com [towardsdatascience.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Annexin V-FITC Kit Protocol [hellobio.com]
- 12. Hit to lead - Wikipedia [en.wikipedia.org]
- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. criver.com [criver.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-(6-Amino-9H-purin-9-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(6-Amino-9H-purin-9-yl)propanoic acid. In the absence of readily available experimental spectra for this specific molecule, this document serves as an expert-level predictive guide based on established principles of NMR spectroscopy and spectral data from analogous structures, such as adenine and propanoic acid derivatives. This approach not only offers a robust hypothesis for the spectral characteristics of the title compound but also illustrates the fundamental process of structural elucidation through spectral prediction.
Introduction: The Importance of NMR in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the fields of medicinal chemistry and drug development. It provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like this compound, a derivative of the essential nucleobase adenine, a thorough understanding of its ¹H and ¹³C NMR spectra is crucial for confirming its identity, purity, and for studying its interactions with biological targets.
The predicted spectral data herein are derived from the well-documented chemical shifts of the adenine core and the propanoic acid side chain, with adjustments made for the electronic effects of their covalent linkage.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound have been systematically labeled. This numbering convention will be used throughout this guide.
Figure 1. Molecular structure of this compound with atom labeling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show signals corresponding to the protons on the adenine ring, the propanoic acid chain, and the amino group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The predicted data is summarized in the table below, followed by a detailed explanation.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-2 | ~ 8.2 | Singlet (s) | 1H | The H-2 proton of the adenine core is typically found at a downfield chemical shift due to the deshielding effect of the two adjacent nitrogen atoms. |
| H-8 | ~ 8.1 | Singlet (s) | 1H | The H-8 proton is also in an electron-deficient environment, leading to a downfield shift, generally slightly upfield from H-2. |
| -NH₂ | ~ 7.2 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly with solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange. |
| -CH₂- (C1') | ~ 4.4 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing purine ring at the N9 position, causing a significant downfield shift. The signal is expected to be a triplet due to coupling with the adjacent -CH₂- group. |
| -CH₂- (C2') | ~ 2.9 | Triplet (t) | 2H | These protons are adjacent to both the C1' methylene group and the electron-withdrawing carboxylic acid group, resulting in a downfield shift. The signal is expected to be a triplet from coupling to the C1' protons. |
| -COOH | ~ 11-12 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its chemical shift is highly dependent on the solvent and concentration. It often appears as a very broad singlet and may undergo exchange with residual water in the solvent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 153 | This carbon is double-bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | ~ 149 | As part of the purine ring and bonded to a nitrogen, this carbon is found in the aromatic region. |
| C-5 | ~ 120 | This carbon is part of the imidazole ring fused to the pyrimidine ring. |
| C-6 | ~ 156 | This carbon is bonded to the amino group and two nitrogen atoms within the ring, causing a strong deshielding effect. |
| C-8 | ~ 141 | Similar to C-2, this carbon is in an electron-deficient environment between two nitrogen atoms. |
| C1' | ~ 41 | This carbon is directly attached to the N9 of the purine ring, which causes a downfield shift from a typical aliphatic carbon. |
| C2' | ~ 34 | This aliphatic carbon is influenced by the adjacent C1' and the carboxylic acid group. |
| C3' (-COOH) | ~ 173 | The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield. |
Experimental Considerations and Protocol
To acquire high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : A deuterated solvent that can solubilize the compound is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like this one. Deuterated water (D₂O) with a small amount of acid or base to aid dissolution could also be used, though this would lead to the exchange of labile protons (-NH₂ and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[1][2]
-
Concentration : A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for both ¹H and ¹³C NMR.
-
Internal Standard : A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shifts. For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used.[1]
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates a generalized workflow for an NMR experiment.
Figure 2. Generalized workflow for an NMR experiment.
Trustworthiness and Self-Validation of the Predicted Data
The predictions presented in this guide are grounded in the fundamental principles of NMR spectroscopy and are cross-referenced with empirical data from structurally similar compounds. The trustworthiness of this predictive model is based on the following:
-
Consistency with Known Data : The predicted chemical shifts for the adenine core are consistent with published data for adenine and its derivatives.[3][4] Similarly, the shifts for the propanoic acid moiety are in line with known values for short-chain carboxylic acids.[5][6]
-
Predictable Substituent Effects : The influence of the propanoic acid chain on the adenine ring's chemical shifts, and vice versa, is accounted for based on established electronic effects (inductive and resonance).
-
Internal Consistency : The predicted multiplicities and integrations are logically derived from the molecular structure and the n+1 rule for spin-spin coupling.
When experimental data becomes available, it can be validated against these predictions. Any significant deviations would warrant further investigation into potential structural or conformational nuances of the molecule.
Conclusion
This technical guide provides a comprehensive, expert-level prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging established NMR principles and data from analogous structures, a reliable spectral hypothesis has been constructed. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, facilitating their structural confirmation and purity assessment. The provided protocols and theoretical framework also serve as a practical reference for the application of NMR spectroscopy in chemical and pharmaceutical research.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.washington.edu [chem.washington.edu]
- 3. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adenine(73-24-5) 1H NMR [m.chemicalbook.com]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]
Unraveling the Molecular Endgame: A Technical Guide to Mechanism of Action Studies for Adenine-Based Compounds
Introduction: Adenine, a Privileged Scaffold in Drug Discovery
Adenine, a fundamental component of life's most essential molecules like adenosine triphosphate (ATP), NAD+, and cyclic AMP, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to form multiple hydrogen bonds and engage in van der Waals interactions allows it to be recognized by a vast array of protein targets.[2][3] Consequently, synthetic adenine-based compounds are a cornerstone of modern drug discovery, yielding potent inhibitors for critical enzyme families, particularly protein kinases.[1] However, identifying a "hit" compound is merely the prologue. The true scientific narrative unfolds in elucidating its Mechanism of Action (MoA)—a comprehensive understanding of how a compound exerts its therapeutic effect at the molecular, cellular, and ultimately, physiological level.
This guide provides a technical framework for researchers, scientists, and drug development professionals to systematically dissect the MoA of novel adenine-based compounds. We will move beyond a simple checklist of experiments, focusing instead on the strategic integration of biochemical, biophysical, and cellular methodologies to build a robust, self-validating body of evidence.
Part 1: Foundational Insights - Direct Target Engagement and Biophysical Characterization
The initial and most fundamental question is whether the adenine-based compound directly binds to its intended target and with what affinity and kinetics. This phase employs purified proteins and a suite of biophysical techniques to quantify the physical interaction between the compound and its target.
Biochemical Potency: The Litmus Test of Inhibition
For enzyme targets like kinases, a biochemical assay is the first-line experiment to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Key Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for assessing the inhibition of a protein kinase.[4]
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the adenine-based compound in the appropriate kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).[4]
-
Reaction Setup: In a microplate, add 5 µL of the compound dilution or control. Subsequently, add 10 µL of a solution containing the purified protein kinase and its specific substrate.[4]
-
Initiation: Start the reaction by adding 10 µL of an ATP solution at a concentration typically near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined period (e.g., 60 minutes), ensuring the reaction remains within the linear range.[4]
-
Detection: Add 25 µL of a detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP concentration.[4]
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a luminometer.[4]
-
Data Analysis: Normalize the data to the controls. Plot the normalized kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Biophysical Validation: Quantifying the Binding Event
While an IC50 value demonstrates functional inhibition, it does not directly measure binding. A suite of biophysical methods should be employed to confirm direct interaction and to characterize the thermodynamics and kinetics of binding.[5][6]
Table 1: Comparison of Key Biophysical Techniques for Target Engagement
| Technique | Principle | Key Outputs | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[7] | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Medium | Low-Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[8] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | High |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding. | ΔTm (thermal shift), qualitative binding confirmation | High | Low |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of protein or ligand nuclei upon binding.[8] | KD, binding site mapping | Low | High |
Expert Insight: For adenine-based compounds targeting ATP-binding sites, DSF is an excellent high-throughput primary screening method to confirm direct binding. Positive hits from DSF should then be characterized by SPR or ITC to obtain quantitative affinity and kinetic data. SPR is particularly powerful as it provides on- and off-rates (kinetics), which can be critical for understanding the duration of drug action in vivo.[7]
Part 2: Target Deconvolution - Identifying the Molecular Target in Phenotypic Screens
When an adenine-based compound is discovered through a phenotypic screen (i.e., based on an observed effect in cells without prior knowledge of the target), identifying its direct molecular target(s) is a critical and often challenging step.[9]
Affinity-Based Approaches
The most direct method for target identification is to use the compound itself as a "bait" to capture its binding partners from a cell lysate.[10]
Experimental Workflow: Affinity Chromatography followed by Mass Spectrometry
Caption: Workflow for affinity-based target deconvolution.
Causality and Self-Validation: The key to a trustworthy result lies in the controls. A crucial control is a competition experiment where the cell lysate is pre-incubated with an excess of the free, unmodified compound before being applied to the affinity matrix. A bona fide target protein should show significantly reduced binding to the matrix in the competed sample. Additionally, using an inactive structural analog of the compound as a negative control bait can help eliminate non-specific binders.
Chemoproteomics for Covalent Inhibitors
For adenine-based compounds designed as covalent inhibitors (e.g., containing a reactive "warhead"), chemoproteomic strategies are exceptionally powerful for identifying the specific site of covalent modification.[11]
Principle: A probe compound, typically the inhibitor derivatized with a clickable tag like an alkyne, is used to treat cells. After cell lysis, the tagged proteins are conjugated to a biotin reporter via "click chemistry". These biotinylated proteins are then enriched and identified by mass spectrometry.[11] This method not only identifies the target protein but can also pinpoint the exact amino acid residue that has been modified.[12]
Part 3: Cellular Mechanism of Action - From Target Engagement to Pathway Modulation
Confirming that a compound binds a target in a test tube is insufficient. The next critical phase is to demonstrate target engagement in a cellular environment and elucidate the downstream consequences on signaling pathways.
Cellular Target Engagement
Cellular thermal shift assays (CETSA) are a powerful method to verify that a compound binds its target within intact cells.
Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A successful target engagement will result in a shift of the melting curve to a higher temperature.
Mapping the Signaling Cascade
Adenine-based compounds, especially kinase inhibitors, are designed to modulate specific signaling pathways. Understanding their effect on these pathways is central to the MoA study.
Key Experimental Protocol: Western Blotting for Pathway Analysis
Principle: This technique measures the changes in the phosphorylation state of key proteins within a signaling pathway following compound treatment.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the adenine-based compound at various concentrations and for different durations. Include appropriate vehicle and positive controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a protein of interest (e.g., phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
After further washing, add a chemiluminescent substrate and detect the signal.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total amount of the protein of interest (e.g., total ERK).
Expert Insight: For a comprehensive view, consider using multiplex immunoassay platforms (e.g., Luminex-based assays) which can simultaneously quantify the phosphorylation status of dozens of signaling proteins from a single lysate, providing a broader picture of the compound's impact on cellular signaling networks.
Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.
Kinome Profiling: Assessing Selectivity
Because the ATP-binding pocket is conserved across the kinome, adenine-based compounds often exhibit off-target activity. Kinome profiling is essential to assess the selectivity of an inhibitor across a broad panel of kinases.[13][14] This is typically offered as a service by specialized vendors and is crucial for interpreting cellular effects and anticipating potential toxicities.[15]
Part 4: Structural Biology - The Atomic Level Blueprint
The ultimate validation of a compound's MoA comes from visualizing its interaction with the target protein at an atomic level. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the gold-standard techniques for this purpose.
A high-resolution co-crystal structure provides irrefutable evidence of direct binding and reveals the precise binding mode. It can rationalize observed structure-activity relationships (SAR) and guide the next cycle of medicinal chemistry efforts to improve potency and selectivity. For adenine-based compounds, a structure can confirm that the compound indeed occupies the intended ATP-binding site and can reveal key hydrogen bonds and hydrophobic interactions.[2][16]
Conclusion: An Integrated, Iterative Approach
Elucidating the mechanism of action for an adenine-based compound is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Biochemical and biophysical data provide the foundation, target deconvolution identifies the key players, cellular assays place the interaction in a biological context, and structural biology offers the ultimate atomic-level confirmation. By strategically integrating these diverse methodologies, researchers can build a comprehensive and robust MoA narrative that is essential for the successful progression of any drug discovery program.
References
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. On the evolution of protein-adenine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the evolution of protein–adenine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assayquant.com [assayquant.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. pnas.org [pnas.org]
An In-Depth Technical Guide to the In Vitro Discovery of 3-(Adenin-9-yl)propanoic Acid Derivatives
Executive Summary
The adenine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents. 3-(adenin-9-yl)propanoic acid and its derivatives represent a promising, yet underexplored, class of compounds with demonstrated potential, particularly as antiviral agents.[1] This guide provides a comprehensive, technically-grounded framework for the in vitro discovery and initial characterization of novel bioactive derivatives within this chemical family. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind each experimental phase, from initial target identification to mechanism of action studies. We present a self-validating, integrated workflow designed to efficiently identify and optimize lead compounds, grounded in established principles of drug discovery and supported by authoritative references.
The Therapeutic Potential of the 3-(Adenin-9-yl)propanoic Acid Scaffold
The core structure, featuring an adenine base linked via its N9 position to a propanoic acid moiety, offers a unique combination of hydrogen bonding capabilities, potential for ionic interactions, and a flexible linker. This versatility allows for systematic chemical modification to explore a wide chemical space and optimize interactions with biological targets.
Early research has established that alkyl esters of the related 3-adenin-9-yl-2-hydroxypropanoic acid possess broad-spectrum antiviral activity, putatively by targeting S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme critical in cellular methylation reactions. Furthermore, other 3-substituted adenine derivatives have shown inhibitory activity against enzymes such as dopamine-beta-hydroxylase. This foundational evidence strongly supports a hypothesis-driven approach to discover novel inhibitors for various enzyme classes by leveraging this chemical scaffold.
The In Vitro Discovery Cascade: A Strategic Workflow
The path from a chemical library to a validated lead compound is a multi-stage funnel designed to progressively filter and refine candidates. Our discovery cascade is an iterative process, ensuring that resources are focused on compounds with the highest probability of success.
Caption: The In Vitro Drug Discovery Workflow.
Phase 1: Target Identification and Validation
Identifying the specific molecular target of a bioactive small molecule is a critical, often decisive, step in drug discovery.[2] An unknown mechanism of action can impede optimization and lead to late-stage failures. We advocate for a direct biochemical approach to pull the target out of its native environment.
Protocol 1: Affinity-Based Target Identification
This method utilizes a modified version of a bioactive "bait" compound to selectively isolate its binding partners ("prey") from a complex biological mixture like a cell lysate.[3]
Causality: The high affinity and specificity of the biotin-streptavidin interaction allow for stringent purification of the bait-prey complex, minimizing non-specific binders and increasing the signal-to-noise ratio for subsequent identification by mass spectrometry.
Methodology:
-
Probe Synthesis: Synthesize a derivative of a known active 3-(adenin-9-yl)propanoic acid compound by attaching a biotin tag via a flexible linker (e.g., polyethylene glycol) to a position determined not to be critical for its biological activity. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Lysate Preparation: Culture relevant cells (e.g., human lung adenocarcinoma A549 cells) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated probe (and the inactive control probe in a separate reaction) to allow for target binding.
-
Introduce streptavidin-coated magnetic beads to the lysate. The biotin tag on the probe will bind tightly to the streptavidin.
-
Use a magnetic rack to immobilize the beads, and wash away non-specifically bound proteins with a series of increasingly stringent buffers.
-
-
Elution: Elute the bound proteins from the beads, often by boiling in a denaturing sample buffer.
-
Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the active probe pulldown but absent or significantly reduced in the inactive control lane. Identify the proteins using mass spectrometry (LC-MS/MS).
Caption: Affinity-Based Target Identification Workflow.
Phase 2: High-Throughput Screening (HTS)
Once a target is validated, the next step is to screen a large library of 3-(adenin-9-yl)propanoic acid derivatives to identify "hits" that modulate its function.[4] Enzyme assays are foundational in this phase, providing a controlled environment to study interactions with potential inhibitors.[5]
Hypothetical Target: For this guide, we will proceed with S-adenosyl-L-homocysteine (SAH) hydrolase as our validated target, based on prior art.[1]
Protocol 2: HTS Assay for SAH Hydrolase Inhibitors
Assay Principle: We will develop a competitive fluorescence polarization (FP) assay. In this format, a fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high FP signal. A compound from the library that binds to the same site will displace the tracer, causing it to tumble more rapidly in solution and resulting in a low FP signal. This method is homogenous (no-wash), robust, and easily miniaturized for HTS.[6]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (pH 7.4) with 0.01% Triton X-100 and 1 mM DTT. The detergent is critical to prevent compound aggregation.
-
Enzyme: Recombinant human SAH hydrolase.
-
Tracer: A fluorescently-labeled adenosine analog known to bind the active site.
-
Compound Library: 3-(adenin-9-yl)propanoic acid derivatives dissolved in DMSO and arrayed in 384-well plates.
-
-
Assay Execution (384-well format):
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (or DMSO for controls) into the assay plate wells.
-
Add 10 µL of SAH hydrolase enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plates on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The reader's software will calculate the millipolarization (mP) value for each well.
-
Hit Identification: Calculate the Z'-factor for the assay plate to ensure its robustness. Hits are typically defined as compounds that cause a decrease in the mP signal greater than three standard deviations from the mean of the negative (DMSO) controls.
Phase 3: Hit-to-Lead Generation
Primary hits from HTS require rigorous confirmation and characterization to eliminate false positives and quantify their potency.[7][8]
Protocol 3: IC₅₀ Determination by Dose-Response Analysis
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. It is determined by testing the compound over a range of concentrations.[9]
Methodology:
-
Compound Plating: Create a serial dilution series for each confirmed hit compound, typically starting at 100 µM and diluting 1:3 for 10 points.
-
Assay Performance: Perform the same FP assay described in Protocol 2, using the serially diluted compounds.
-
Data Analysis:
-
Normalize the data, setting the high signal (DMSO control) to 0% inhibition and the low signal (control inhibitor) to 100% inhibition.
-
Plot the % inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
-
Illustrative Data Presentation:
| Compound ID | Scaffold Modification | IC₅₀ (µM) |
| LEAD-001 | (R)-propanoic acid | 15.2 |
| LEAD-002 | (S)-propanoic acid | > 100 |
| LEAD-003 | Esterification (Ethyl) | 8.5 |
| LEAD-004 | Amidation (Aniline) | 2.1 |
| LEAD-005 | Amidation (4-fluoroaniline) | 0.45 |
Structure-Activity Relationship (SAR) Analysis
The data from dose-response experiments feeds directly into SAR analysis. The goal is to understand how specific chemical changes to the scaffold affect biological activity.[10][11] For example, the table above suggests that amidation of the propanoic acid is beneficial, and adding an electron-withdrawing group to the aniline ring further improves potency (LEAD-005).
Caption: Illustrative SAR Progression.
Phase 4: Mechanism of Action (MoA) Elucidation
With a potent lead compound in hand, it is crucial to understand how it inhibits the target enzyme. This is essential for rational further optimization and predicting in vivo effects.[12]
Protocol 4: Enzyme Kinetic Studies
These experiments determine if the inhibitor competes with the natural substrate for the enzyme's active site (competitive), binds to another site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).
Methodology:
-
Substrate Titration: In the absence of the inhibitor, measure the initial reaction velocity of SAH hydrolase at various concentrations of its substrate (e.g., S-adenosyl-L-homocysteine). This is used to determine the Michaelis constant (Kₘ), a measure of the substrate's affinity for the enzyme.
-
Inhibition Assays: Repeat the substrate titration experiments in the presence of several fixed concentrations of the lead compound (e.g., LEAD-005).
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot.
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Kₘ is unchanged, while Vₘₐₓ decreases.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.
-
-
Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from these data, providing a true measure of the inhibitor's binding affinity. For competitive inhibitors, the Cheng-Prusoff equation can also be used to estimate Kᵢ from the IC₅₀ value.[9]
Conclusion
The systematic in vitro discovery process detailed in this guide provides a robust and logical pathway for identifying and characterizing novel bioactive 3-(adenin-9-yl)propanoic acid derivatives. By integrating direct target identification with high-throughput screening, rigorous hit validation, and detailed mechanistic studies, researchers can efficiently advance from a compound library to a well-characterized lead candidate. This framework, grounded in established scientific principles, empowers drug discovery professionals to unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. High-Throughput Screening - Enamine [enamine.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 10. Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
An In-depth Technical Guide to 6-Amino-9H-purine-9-propanoic Acid (CAS 4244-47-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining CAS 4244-47-7
It is important to note that a discrepancy exists in some literature and commercial listings, where CAS 4244-47-7 has been occasionally misassociated with impurities of the antibiotic Sulfamethoxazole. However, authoritative chemical databases unequivocally link this CAS number to 6-Amino-9H-purine-9-propanoic acid. This guide will focus exclusively on the correct compound.
Physicochemical Properties
The fundamental chemical and physical properties of 6-Amino-9H-purine-9-propanoic acid are crucial for its handling, formulation, and application in research settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H9N5O2 | [2][3] |
| Molecular Weight | 207.19 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | >231°C (decomposes) | [1] |
| SMILES | NC1=NC=NC2=C1N=CN2CCC(O)=O | |
| InChI Key | QXAYJKFBMWMARF-UHFFFAOYSA-N |
Synthesis and Methodologies
The synthesis of 6-Amino-9H-purine-9-propanoic acid and its derivatives is a key process for its availability in research. While specific, detailed protocols for this exact compound are not extensively published in the provided search results, a general synthetic approach can be inferred from related chemistries. The synthesis would typically involve the alkylation of adenine at the N9 position with a suitable three-carbon synthon containing a carboxylic acid or a precursor group.
A plausible synthetic route is visualized in the workflow diagram below. This process highlights the key transformation of adenine into the target molecule.
References
- 1. 6-Amino-9H-purine-9-propanoic acid | 4244-47-7 [chemicalbook.com]
- 2. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.fi [fishersci.fi]
- 5. CAS 4244-47-7 | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(adenin-9-yl)propionhistamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 3-(adenin-9-yl)propionhistamide, a molecule of significant interest in understanding non-covalent interactions in biological systems. We delve into the critical aspects of its synthesis, crystallization, and ultimate structure elucidation by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering not just a summary of the structure, but also a rationale for the experimental choices and a detailed look at the underlying methodologies.
Introduction: The Significance of 3-(adenin-9-yl)propionhistamide
3-(adenin-9-yl)propionhistamide is a synthetic molecule that serves as a valuable model for studying the intricate interactions between nucleic acid bases and amino acid residues, specifically the stacking interactions between adenine and the protonated imidazolyl group of histidine.[1] Understanding these fundamental interactions is paramount in various fields, from molecular biology to drug design. The protonation state of histidine residues is often a critical determinant in enzyme catalysis and protein-nucleic acid recognition.[1] This guide will illuminate the three-dimensional architecture of 3-(adenin-9-yl)propionhistamide hydrochloride monohydrate, providing insights into the forces that govern its molecular conformation and intermolecular packing.
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. While the seminal paper on the crystal structure of 3-(adenin-9-yl)propionhistamide hydrochloride monohydrate does not provide a detailed synthetic protocol, a plausible and commonly employed synthetic route is outlined below. This is followed by a discussion on the principles and a step-by-step guide to crystallization.
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic approach to 3-(adenin-9-yl)propionhistamide would involve the coupling of a suitably protected adenine derivative with histamine. A common strategy for the N9-alkylation of adenine is the Michael addition of adenine to an activated alkene.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 3-(adenin-9-yl)propionhistamide.
Experimental Protocol: Synthesis (Hypothetical)
-
N9-Alkylation of Adenine: To a solution of adenine in dimethylformamide (DMF), add a slight excess of a base such as potassium carbonate. To this suspension, add acrylonitrile dropwise at room temperature and stir overnight. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-(adenin-9-yl)propanenitrile.
-
Hydrolysis to Carboxylic Acid: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid by heating in the presence of aqueous hydrochloric acid. The progress of the reaction is monitored by TLC. After cooling, the product, 3-(adenin-9-yl)propanoic acid, is isolated by filtration and washed with cold water.
-
Amide Coupling with Histamine: The carboxylic acid is then coupled with histamine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) in DMF. Histamine is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion. The final product, 3-(adenin-9-yl)propionhistamide, is then purified by recrystallization or column chromatography.
Crystallization: The Art and Science of Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution. The precipitant slowly diffuses into the drop, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Experimental Protocol: Crystallization (Hypothetical)
-
Solvent Screening: A small amount of purified 3-(adenin-9-yl)propionhistamide is tested for solubility in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures.
-
Crystal Growth: Based on the solvent screen, a suitable solvent system is chosen. For 3-(adenin-9-yl)propionhistamide hydrochloride monohydrate, a likely solvent system would be an aqueous solution with a small amount of acid to ensure the protonation of the imidazole ring. A concentrated solution is prepared and filtered to remove any particulate matter. The clear solution is then set up for crystallization using one of the methods described above. For this molecule, slow evaporation from an aqueous HCl solution would be a primary method to attempt.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Theoretical Principles
The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal. The diffracted X-rays interfere constructively at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction. By measuring the intensities and positions of the diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.
Experimental Workflow
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An initial model of the structure is built into this map and then refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
The Crystal Structure of 3-(adenin-9-yl)propionhistamide Hydrochloride Monohydrate
The crystallographic analysis of 3-(adenin-9-yl)propionhistamide hydrochloride monohydrate reveals a monoclinic crystal system with the space group P2(1)/n.[1]
Crystallographic Data
| Parameter | Value[1] |
| Formula | C14H18N8O · HCl · H2O |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.314 (1) |
| b (Å) | 7.854 (1) |
| c (Å) | 20.780 (1) |
| β (°) | 92.765 (4) |
| Z | 4 |
| Dm (g cm⁻³) | 1.32 |
Molecular Conformation and Intermolecular Interactions
The key finding from the crystal structure is the intramolecular stacking interaction between the protonated imidazolium ring of the histamide moiety and the adenine ring.[1] This stacking is a crucial non-covalent interaction that plays a significant role in the stabilization of protein-nucleic acid complexes. The protonation of the imidazole ring is essential for this stacking interaction to occur.[1] In its neutral state, the imidazole ring does not exhibit the same tendency to stack with adenine.[1]
The crystal structure is further stabilized by an extensive network of hydrogen bonds involving the adenine and histamide moieties, the chloride ion, and the water molecule of crystallization.
Caption: Key non-covalent interactions in the crystal structure.
Conclusion and Future Directions
The crystal structure of 3-(adenin-9-yl)propionhistamide hydrochloride monohydrate provides a static yet insightful snapshot into the fundamental interactions that govern molecular recognition in biological systems. The observed intramolecular stacking between the protonated imidazole and adenine rings underscores the importance of electrostatic interactions in stabilizing such conformations.[1] This structural data can be invaluable for the computational modeling of protein-DNA/RNA interactions and for the rational design of molecules that can modulate these interactions. Future work could involve co-crystallization studies with biomolecules to further elucidate the role of such interactions in a more complex biological context.
References
Methodological & Application
Application Note: A Comprehensive Guide to the Conjugation of 3-(adenin-9-yl)propanoic Acid to Peptides
Introduction
The covalent modification of peptides with nucleic acid components offers a powerful tool for creating novel biomolecules with diverse applications in drug development, diagnostics, and fundamental research. The conjugation of adenine moieties, for instance, can be leveraged to study protein-nucleic acid interactions, develop targeted therapeutics, or create sophisticated molecular probes. This application note provides a detailed protocol for the conjugation of 3-(adenin-9-yl)propanoic acid to the N-terminus of a peptide, a common strategy for introducing this modification.
This guide is designed for researchers, scientists, and drug development professionals. It delves into the underlying chemical principles, offers step-by-step protocols for both on-resin and solution-phase conjugation, and details the necessary purification and characterization techniques to ensure the integrity of the final conjugate.
Scientific Principles of Conjugation
The core of this protocol lies in the formation of a stable amide bond between the carboxylic acid group of 3-(adenin-9-yl)propanoic acid and a primary amine on the peptide, typically the N-terminal α-amine or the ε-amine of a lysine residue. This reaction is not spontaneous and requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
Commonly, this is achieved using carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3][4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate can then react directly with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. The inclusion of NHS mitigates this by reacting with the O-acylisourea intermediate to form a more stable NHS ester, which is still highly reactive towards primary amines, leading to a more efficient and controlled conjugation.[3][4]
For on-resin peptide modifications, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[5] These reagents facilitate rapid and efficient amide bond formation directly on the solid support.
Experimental Workflow Overview
The overall process for generating a peptide conjugated to 3-(adenin-9-yl)propanoic acid can be broken down into several key stages: peptide synthesis, conjugation, cleavage and deprotection (for on-resin strategies), purification, and finally, characterization.
Figure 1: General experimental workflow for the synthesis and characterization of an adenine-peptide conjugate.
Protocols
Two primary strategies for the conjugation of 3-(adenin-9-yl)propanoic acid to a peptide are presented below: on-resin conjugation and solution-phase conjugation. The choice of method will depend on the specific peptide sequence, the scale of the synthesis, and the available resources.
Protocol 1: On-Resin N-Terminal Conjugation
This method is highly efficient as it is performed while the peptide is still attached to the solid support, simplifying purification by allowing for the removal of excess reagents through simple washing steps.[5]
Materials:
-
Peptide-resin with a free N-terminus (synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis)
-
3-(adenin-9-yl)propanoic acid
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel. Drain the DMF.
-
Activation of 3-(adenin-9-yl)propanoic acid:
-
In a separate vial, dissolve 3-5 equivalents of 3-(adenin-9-yl)propanoic acid and 3-5 equivalents of PyBOP or HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the solution and vortex briefly. Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated 3-(adenin-9-yl)propanoic acid solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer reaction time may be necessary for difficult couplings.
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide conjugate.
-
Precipitate the crude peptide conjugate by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide conjugate under vacuum.
-
Protocol 2: Solution-Phase Conjugation
This method is suitable for conjugating the acid to a purified peptide in solution. Careful control of pH is crucial for efficient coupling.
Materials:
-
Purified peptide with a free N-terminus
-
3-(adenin-9-yl)propanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of 3-(adenin-9-yl)propanoic acid:
-
Dissolve 3-(adenin-9-yl)propanoic acid in the Coupling Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC-HCl and NHS (or Sulfo-NHS) to the solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the purified peptide in the Reaction Buffer.
-
Add the activated 3-(adenin-9-yl)propanoic acid solution to the peptide solution. The molar ratio of the activated acid to the peptide should be optimized, but a 5 to 10-fold excess of the activated acid is a good starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the peptide conjugate from excess reagents and byproducts using a desalting column or dialysis. Further purification by RP-HPLC may be necessary.
Purification of the Adenine-Peptide Conjugate
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide conjugate.[6][7][8][9]
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Recommended Setting |
| Column | Preparative C18 column (e.g., 10 µm particle size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point and should be optimized based on the hydrophobicity of the conjugate. |
| Flow Rate | Dependent on the column diameter (typically 10-20 mL/min for preparative columns).[6] |
| Detection | UV absorbance at 214 nm (peptide backbone) and 260 nm (adenine). |
Procedure:
-
Dissolve the crude, dried peptide conjugate in a minimal amount of Mobile Phase A, with a small percentage of Mobile Phase B if necessary for solubility.
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the optimized gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final purified adenine-peptide conjugate as a white powder.
Characterization of the Conjugate
Confirmation of the successful conjugation and the purity of the final product is critical. Mass spectrometry is the primary tool for this analysis.
Figure 2: Workflow for the characterization of the adenine-peptide conjugate.
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are commonly used.[10] ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis.
-
Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the peptide plus the mass of the 3-(adenin-9-yl)propanoic acid moiety minus the mass of one water molecule (from the amide bond formation).
-
Sample Preparation: The lyophilized, purified conjugate is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
Table 2: Molecular Weight Calculation
| Component | Molecular Weight (Da) |
| Peptide | Calculated based on sequence |
| 3-(adenin-9-yl)propanoic acid | 205.19 |
| Water (H₂O) | 18.02 |
| Expected Conjugate Mass | (Mass of Peptide) + 205.19 - 18.02 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Incomplete activation of the carboxylic acid. | Ensure fresh coupling reagents. Optimize the equivalents of coupling reagents and the activation time. |
| Steric hindrance at the N-terminus. | For on-resin synthesis, consider a longer coupling time or a more potent coupling agent like HATU. For solution-phase, optimize pH and reaction time. | |
| Multiple products observed by HPLC/MS | Side reactions (e.g., modification of lysine side chains). | For N-terminal specific conjugation, ensure all lysine side chains are appropriately protected during synthesis. |
| Incomplete deprotection. | Optimize the cleavage cocktail and time. | |
| Poor recovery after purification | Precipitation of the peptide during purification. | Adjust the mobile phase composition or gradient. |
| Adsorption to vials or columns. | Use low-binding tubes and ensure proper column conditioning. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful conjugation of 3-(adenin-9-yl)propanoic acid to peptides. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce high-quality adenine-peptide conjugates. Thorough purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the final product's identity and purity, which is paramount for its intended downstream applications in research and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. scispace.com [scispace.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 10. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 3-(6-Amino-9H-purin-9-yl)propanoic Acid for Bioconjugation via Amine-Reactive Chemistry
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of 3-(6-amino-9H-purin-9-yl)propanoic acid as a molecular building block in bioconjugation. This molecule features a terminal carboxylic acid, which serves as a versatile handle for covalent attachment to biomolecules, and a functional adenine moiety. The primary conjugation strategy detailed herein utilizes carbodiimide chemistry to couple the linker's carboxyl group to primary amines present on proteins and peptides, such as the ε-amino group of lysine residues. We present field-proven, step-by-step protocols for linker activation, protein conjugation, purification of the resulting conjugate, and subsequent characterization. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate purine-based functionalities into their biological constructs for therapeutic, diagnostic, or research applications.
Introduction: The Role of Purine-Based Linkers in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules like proteins or nucleic acids, is a cornerstone of modern biotechnology and drug development.[1] The choice of linker is critical, as it dictates the stability, functionality, and pharmacokinetic properties of the final conjugate. This compound offers a unique combination of features:
-
A Covalent Attachment Point: The terminal propanoic acid group provides a classic carboxyl handle (–COOH) that can be activated for reaction with nucleophiles.
-
A Functional Purine Moiety: The adenine group can be leveraged for various purposes, including acting as a structural mimic for nucleosides, participating in specific binding interactions, or serving as a core scaffold for further chemical modification.
The most common and versatile method for conjugating a carboxyl-containing molecule to a protein is through the formation of a stable amide bond with primary amines (e.g., lysine side chains).[2] This is typically achieved using a "zero-length" crosslinker system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
Principle of the Conjugation Chemistry: EDC/NHS Coupling
The EDC/NHS system facilitates the formation of an amide bond between the carboxylic acid of our linker and a primary amine on a target biomolecule.[1] This is a two-step process that enhances efficiency and control over the reaction.[5]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.[4] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. To prevent this and increase the reaction's efficiency, NHS is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[4][5]
-
Nucleophilic Attack and Amide Bond Formation: This semi-stable NHS ester can be reliably reacted with a primary amine on the target biomolecule at a physiological or slightly alkaline pH (7.2-8.5). The amine group acts as a nucleophile, attacking the ester and forming a stable, covalent amide bond, while releasing NHS as a byproduct.[2][7]
The use of NHS or Sulfo-NHS is crucial as it converts the transient O-acylisourea intermediate into a more stable reactant, allowing for a more controlled and efficient two-step conjugation process that minimizes unwanted side reactions like protein polymerization.[5]
Experimental Workflow and Protocols
The overall process involves preparing the necessary reagents, activating the linker, conjugating it to the protein, and then purifying and characterizing the final product.
Required Materials and Reagent Preparation
Materials:
-
This compound (Linker)[8]
-
Target protein with accessible primary amines (e.g., IgG antibody)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[3]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[5]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column suitable for protein purification[9]
-
Reaction tubes and standard laboratory equipment
Reagent Preparation:
-
Protein Solution: Prepare the target protein in Coupling Buffer at a concentration of 2-10 mg/mL.
-
Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM. Scientist's Note: DMSO is used to overcome potential poor aqueous solubility of the linker.
-
EDC/Sulfo-NHS Solution: These reagents are moisture-sensitive and should be weighed out and dissolved immediately before use.[3][5] Prepare a 100 mM solution of each in cold Activation Buffer.
Protocol 1: Activation of the Linker
This protocol describes the formation of the amine-reactive Sulfo-NHS ester of the linker.
-
Add the desired volume of the 100 mM Linker stock solution to a reaction tube.
-
Add Activation Buffer to dilute the linker to a working concentration (e.g., 10 mM).
-
Immediately add the freshly prepared 100 mM Sulfo-NHS solution to the linker solution. A 1.2-fold molar excess of Sulfo-NHS over the linker is recommended.
-
Immediately add the freshly prepared 100 mM EDC solution to the mixture. A 1.2-fold molar excess of EDC over the linker is recommended.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.[6] The solution now contains the activated linker. Proceed immediately to the next protocol.
Protocol 2: Conjugation to Target Protein
-
Add the freshly activated linker solution from Protocol 1 to the protein solution in Coupling Buffer. The molar ratio of linker to protein is a critical parameter to optimize and typically ranges from 5:1 to 50:1.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.[6]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[6] This will hydrolyze any remaining unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
The crude conjugate is now ready for purification.
Purification of the Bioconjugate via SEC
Purification is essential to remove unreacted linker, EDC/Sulfo-NHS byproducts, and any protein aggregates. Size-Exclusion Chromatography (SEC) is an ideal method as it separates molecules based on their hydrodynamic radius.[10][11]
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of sterile-filtered Coupling Buffer (PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Isocratic Elution: Elute the sample using an isocratic flow of Coupling Buffer.[9] The larger protein conjugate will elute first, followed by the smaller, unreacted linker and other reaction components.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and 260 nm (for the purine-containing conjugate).
-
Pooling: Pool the fractions corresponding to the main protein conjugate peak.
Characterization and Quality Control
Confirming the identity and quality of the conjugate is a self-validating step crucial for the trustworthiness of any protocol.
5.1. MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm conjugation and determine the average number of linkers attached per protein.[12][13]
-
Acquire a mass spectrum of the unconjugated (native) protein.
-
Acquire a mass spectrum of the purified protein conjugate.
-
Calculate the mass difference between the centroid of the conjugate peak and the native protein peak.
-
Divide the mass difference by the molecular weight of the added linker moiety (this compound minus the H₂O lost during amide bond formation; MW of linker is 207.19 g/mol [8]). This gives the average linker-to-protein ratio.
Example Calculation:
-
Mass of Native Protein: 150,000 Da
-
Mass of Conjugate: 151,242 Da
-
Mass Shift: 1,242 Da
-
Mass of Linker Moiety: ~207.19 Da
-
Average Linker Ratio: 1242 / 207.19 ≈ 6.0 linkers per protein
5.2. Other Characterization Methods
-
SEC-MALS: Size-Exclusion Chromatography with Multi-Angle Light Scattering can provide detailed information on the molecular weight distribution and aggregation state of the conjugate.[14]
-
UV-Vis Spectroscopy: A shift in the absorbance spectrum or a change in the A260/A280 ratio can provide qualitative evidence of successful conjugation due to the purine's absorbance at ~260 nm.
Quantitative Data and Optimization Parameters
Successful bioconjugation requires careful optimization of reaction parameters. The following table provides a starting point for this process.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Linker:Protein Molar Ratio | 5:1 to 50:1 | Lower ratios result in fewer modifications; higher ratios can lead to protein precipitation or loss of activity. This is the most critical parameter to optimize. |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can favor conjugation but may also increase aggregation. |
| EDC/NHS Molar Excess | 1.0 to 1.5-fold over linker | A slight excess ensures efficient activation of the linker's carboxyl group.[6] |
| Activation pH | 5.5 - 6.5 (MES Buffer) | Optimal pH for EDC to react with carboxyl groups while minimizing hydrolysis.[5] |
| Conjugation pH | 7.2 - 8.0 (PBS Buffer) | Ensures primary amines on the protein are deprotonated and nucleophilic for efficient reaction with the NHS-ester.[2] |
| Reaction Time | 2-4 hours at RT; Overnight at 4°C | Longer incubation times can increase conjugation efficiency but may also impact protein stability. |
Conclusion
This compound is a valuable tool for introducing purine functionalities onto biomolecules. The EDC/NHS-mediated protocol described here provides a robust and reliable method for conjugating this linker to proteins via stable amide bonds. By carefully optimizing reaction conditions and employing rigorous purification and characterization techniques, researchers can generate well-defined bioconjugates suitable for a wide array of applications in research and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
- 10. goldbio.com [goldbio.com]
- 11. Protein purification | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical HPLC Purification of 3-(adenin-9-yl)propanoic acid
Introduction: The Challenge of Purifying a Polar Nucleoside Analogue
3-(adenin-9-yl)propanoic acid is a modified nucleoside analogue of significant interest in biomedical and pharmaceutical research. As with many such analogues, its efficacy and safety in drug development pipelines are critically dependent on its purity. The presence of structurally similar impurities, arising from synthesis by-products or degradation, can confound biological assays and introduce toxicity. The inherent polarity of 3-(adenin-9-yl)propanoic acid, conferred by the adenine base and the carboxylic acid moiety, presents a considerable challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[1][2] This application note provides a detailed guide to developing robust analytical HPLC methods for the purification and analysis of this compound, exploring both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) approaches.
Understanding the Analyte: Physicochemical Properties of 3-(adenin-9-yl)propanoic acid
-
Polarity: The molecule contains a purine base (adenine) and a carboxylic acid, making it highly polar and water-soluble. A related compound, 3-(adenin-9-yl)-2-hydroxypropanoic acid, has a computed XLogP3 of -1.2, indicating its hydrophilic nature.[3]
-
UV Absorbance: The adenine moiety provides a strong chromophore, allowing for sensitive UV detection. The maximum absorbance is expected to be around 260 nm, typical for adenine and its derivatives.
-
Ionic Character: The propanoic acid group (pKa ~4.8) and the adenine base (pKa of N1 ≈ 4.2 and N7 ≈ 2.5) mean the molecule's charge state is pH-dependent. This is a critical consideration for method development in both RP-HPLC and HILIC.
Method Development Strategies: A Tale of Two Chemistries
Given the polar nature of 3-(adenin-9-yl)propanoic acid, two primary HPLC modes are suitable for its analysis and purification: Reversed-Phase HPLC (RP-HPLC) with specific considerations for polar analytes, and Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar compounds.[4][5][6]
Diagram: HPLC Method Selection Workflow
Caption: Workflow for selecting an appropriate HPLC method for polar analytes like 3-(adenin-9-yl)propanoic acid.
I. Reversed-Phase HPLC (RP-HPLC) Methodologies
Conventional C18 columns often provide insufficient retention for highly polar compounds, leading to elution near the solvent front.[1][7] To overcome this, several strategies can be employed.
Utilizing Polar-Embedded or Aqueous-Stable Stationary Phases
Rationale: Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to poor and irreproducible retention.[7] Polar-embedded phases (e.g., with amide or carbamate groups) or shorter alkyl chain phases (e.g., C8) that are designed for stability in 100% aqueous conditions are ideal. These phases offer a different selectivity and enhanced retention for polar analytes.
Employing Ion-Pairing Reagents
Rationale: For ionizable compounds like 3-(adenin-9-yl)propanoic acid, ion-pairing agents can significantly improve retention and peak shape.[8][9] An alkylamine such as triethylamine (TEA) or dibutylamine (DBA) is added to the mobile phase. This agent pairs with the negatively charged carboxylate group of the analyte, increasing its overall hydrophobicity and thus its retention on the non-polar stationary phase. The pH of the mobile phase is crucial and should be controlled with a buffer to ensure consistent ionization of both the analyte and the ion-pairing agent.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Polar-embedded C18 or C8 (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq) | Prevents phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water | Provides acidic conditions to suppress the ionization of the carboxylic acid group, increasing retention. TFA can also act as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for RP-HPLC.[8] |
| Gradient | 0-20% B over 15-20 minutes | A shallow gradient is recommended to resolve closely eluting polar impurities. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. |
| Column Temp. | 25-30 °C | Provides reproducible retention times. |
| Detection | UV at 260 nm | Corresponds to the absorbance maximum of the adenine moiety. |
| Injection Vol. | 5-20 µL | Dependent on sample concentration. |
Protocol 1: Analytical RP-HPLC for 3-(adenin-9-yl)propanoic acid
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the polar-embedded C18 column with the initial mobile phase conditions for at least 15-30 minutes or until a stable baseline is achieved.
-
Set the UV detector to 260 nm.
-
-
Injection and Elution:
-
Inject the prepared sample.
-
Run the gradient program as outlined in Table 1.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-(adenin-9-yl)propanoic acid based on its retention time.
-
Assess purity by integrating all peaks and calculating the area percentage of the main peak.
-
II. Hydrophilic Interaction Liquid Chromatography (HILIC) Methodologies
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RP-HPLC.[4][5][6] In HILIC, a polar stationary phase (e.g., bare silica, zwitterionic, or diol) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
Rationale: The separation mechanism in HILIC is complex, involving partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, as well as adsorption and ionic interactions.[4] For 3-(adenin-9-yl)propanoic acid, HILIC can provide excellent retention and unique selectivity.
Diagram: HILIC Separation Mechanism
Caption: Simplified representation of the retention mechanism in HILIC for a polar analyte.
Table 2: Recommended HILIC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Bare silica, zwitterionic (e.g., SeQuant ZIC-HILIC), or amide phase | Offers different selectivities for polar compounds. Bare silica is a good starting point.[4][6] |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC. |
| Mobile Phase B | 10-20 mM Ammonium Acetate or Ammonium Formate in Water, pH 3.0-6.0 | The strong, aqueous solvent. The buffer aids in peak shape and reproducibility.[4] |
| Gradient | 95-70% A over 15-20 minutes | Elution is achieved by increasing the aqueous component (Mobile Phase B). |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. |
| Column Temp. | 30-40 °C | Higher temperatures can improve peak shape and reduce viscosity of the mobile phase. |
| Detection | UV at 260 nm | Corresponds to the absorbance maximum of the adenine moiety. |
| Injection Vol. | 2-10 µL | The injection solvent should be as close to the initial mobile phase composition as possible to avoid peak distortion. |
Protocol 2: Analytical HILIC for 3-(adenin-9-yl)propanoic acid
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile, 10% water) to a concentration of approximately 0.1-1.0 mg/mL. This is crucial to prevent poor peak shape. Filter through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the HILIC column with the initial mobile phase conditions for at least 30-60 minutes. HILIC columns often require longer equilibration times than RP columns.
-
Set the UV detector to 260 nm.
-
-
Injection and Elution:
-
Inject the prepared sample.
-
Run the gradient program as outlined in Table 2.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-(adenin-9-yl)propanoic acid.
-
Assess purity by integrating all peaks and calculating the area percentage of the main peak.
-
Conclusion: A Versatile Approach to a Challenging Purification
The successful analytical purification of 3-(adenin-9-yl)propanoic acid is achievable through a systematic approach to HPLC method development. For moderately polar impurities, a well-designed RP-HPLC method using a polar-embedded column can provide adequate resolution. For highly polar impurities or when RP-HPLC fails to provide sufficient retention, HILIC is a powerful alternative that offers orthogonal selectivity. The choice between these methods will depend on the specific impurity profile of the sample. The protocols provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to establish reliable and reproducible analytical methods for this important class of compounds.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. 3-Adenin-9-yl-2-hydroxypropanoic acid | C8H9N5O3 | CID 146832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diduco.com [diduco.com]
- 7. hplc.eu [hplc.eu]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Solid-Phase Synthesis of Purine Derivatives
Introduction
The synthesis of purine derivatives is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the purine scaffold in biologically significant molecules, including nucleic acids and various enzyme cofactors. Solid-phase synthesis (SPS) has emerged as a powerful and efficient methodology for the construction of libraries of purine analogs for high-throughput screening.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the solid-phase synthesis of purine derivatives. It delves into the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed, step-by-step methodologies for the successful synthesis, cleavage, and characterization of these important compounds.
Core Principles of Solid-Phase Purine Synthesis
Solid-phase synthesis involves the covalent attachment of a starting material to an insoluble polymer support (resin). The synthesis then proceeds in a stepwise manner by the addition of reagents in solution. After each reaction step, excess reagents and by-products are simply washed away, obviating the need for complex purification of intermediates. The final product is then cleaved from the solid support and purified.
The synthesis of purine derivatives on a solid support can be broadly categorized into two main strategies:
-
Building the Purine Core on the Resin: This approach involves the sequential construction of the purine ring system on a solid support, often starting from a pyrimidine precursor.[4]
-
Modification of a Pre-formed Purine Scaffold: In this more common strategy, a purine derivative is first attached to the solid support, followed by a series of chemical modifications at various positions of the purine ring.[2]
This guide will primarily focus on the second strategy, which is widely employed for generating diverse libraries of purine analogs.
Key Components of Solid-Phase Purine Synthesis
A successful solid-phase synthesis strategy for purine derivatives hinges on the careful selection of four key components:
-
Solid Support (Resin): The insoluble polymer matrix to which the synthesis is anchored. Common resins include polystyrene (e.g., Merrifield resin) and polyethylene glycol (PEG) grafted polystyrene (e.g., TentaGel).[5]
-
Linker: A chemical moiety that connects the initial purine molecule to the solid support. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin.[6][7][8]
-
Protecting Groups: Removable chemical modifications that mask reactive functional groups on the purine ring and other parts of the molecule, preventing unwanted side reactions during synthesis.[9][10][11]
-
Reaction Chemistry: The set of chemical reactions used to assemble and modify the purine derivative on the solid support.
The interplay of these components is crucial for achieving high-yield and high-purity synthesis of the target purine derivatives.
Experimental Workflow for Solid-Phase Synthesis of Purine Derivatives
The following diagram illustrates a typical workflow for the solid-phase synthesis of a library of substituted purine derivatives.
Caption: A generalized workflow for solid-phase synthesis of purine derivatives.
Detailed Protocols
Part 1: Resin Preparation and Loading of the Purine Scaffold
1.1. Resin Swelling:
The first step is to swell the resin to ensure that the reactive sites are accessible to the reagents.
-
Protocol:
-
Place the desired amount of resin (e.g., 100 mg, 0.5-1.5 mmol/g loading capacity) in a solid-phase synthesis vessel.
-
Add a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), ~10 mL/g of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature.
-
Drain the solvent.
-
1.2. Linker Attachment and Purine Loading:
The choice of linker is critical and depends on the desired cleavage strategy. For example, a Rink amide linker is commonly used for the synthesis of purine carboxamides and is cleaved under acidic conditions.[6][12]
-
Protocol for Rink Amide Linker and Purine Attachment:
-
Swell the Rink Amide resin as described in step 1.1.
-
Remove the Fmoc protecting group from the linker by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dissolve the purine carboxylic acid derivative (3 eq.) and a coupling agent such as HATU (2.9 eq.) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution and add it to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
-
Dry the resin under vacuum.
-
Part 2: Iterative Synthesis Cycle for Diversification
This cycle involves the deprotection of a functional group on the purine scaffold, followed by the coupling of a new building block.
2.1. Deprotection:
The choice of deprotection conditions depends on the protecting group used. For instance, a tert-butyloxycarbonyl (Boc) group is removed with trifluoroacetic acid (TFA).
-
Protocol for Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, a neutralizing base (e.g., 10% DIEA in DCM), and then again with DCM and DMF.
-
2.2. Coupling of Diversity Elements:
This is the key step for generating a library of purine analogs. A common reaction is the amination of a chloropurine.
-
Protocol for Amination of a 6-Chloropurine:
-
Swell the resin-bound 6-chloropurine in a suitable solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Add a solution of the desired amine (5-10 eq.) and a base such as DIEA (5-10 eq.) in DMF.
-
Heat the reaction mixture at 60-80 °C for 2-12 hours. Microwave irradiation can significantly accelerate this reaction.[2]
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
2.3. Capping (Optional):
If the coupling reaction is incomplete, unreacted functional groups can be capped to prevent the formation of deletion byproducts.[13]
-
Protocol for Capping Free Amines:
-
Treat the resin with a solution of acetic anhydride/lutidine/DMF (e.g., 5/6/89 v/v/v) for 10-30 minutes.[14]
-
Wash the resin with DMF and DCM.
-
This deprotection-coupling-capping cycle can be repeated to introduce multiple points of diversity.
Part 3: Cleavage and Deprotection
3.1. Cleavage from the Solid Support:
The final synthesized purine derivative is cleaved from the resin. The cleavage cocktail depends on the linker and the protecting groups used.
-
Protocol for TFA Cleavage (for Rink Amide Linker):
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS) to quench reactive cations, and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[14]
-
Agitate the mixture for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether. Wash the precipitate with cold ether.
-
Dry the crude product under vacuum.
-
3.2. Final Deprotection:
Some protecting groups may remain after cleavage and require a separate deprotection step. For example, exocyclic amine protecting groups on purine bases are often removed with ammonia or a mixture of ammonia and methylamine (AMA).[9][15][16]
-
Protocol for Deprotection with AMA:
-
Dissolve the crude product in a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).
-
Heat the solution at 65 °C for 15-30 minutes.
-
Lyophilize the solution to obtain the deprotected product.
-
Part 4: Purification and Characterization
4.1. Purification:
The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
4.2. Characterization:
The purity and identity of the final purine derivatives are confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure.[17]
Causality Behind Experimental Choices
-
Excess Reagents: The use of a large excess of reagents in the coupling steps helps to drive the reactions to completion, maximizing the yield of the desired product.[3] This is a key advantage of solid-phase synthesis.
-
Washing Steps: Thorough washing between reaction steps is crucial to remove unreacted reagents and by-products, ensuring the purity of the subsequent intermediate and the final product.
-
Scavengers in Cleavage Cocktail: Scavengers like TIS are essential during acidic cleavage to prevent the re-attachment of protecting groups to the product or other side reactions.[14]
-
Orthogonal Protecting Groups: The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and modification of specific sites on the purine scaffold.[18]
Data Presentation: Quantitative Parameters for Solid-Phase Purine Synthesis
| Parameter | Typical Range/Value | Rationale/Significance |
| Resin Loading Capacity | 0.2 - 2.0 mmol/g | Determines the amount of product that can be synthesized per gram of resin. |
| Reagent Excess (Coupling) | 3 - 10 equivalents | Drives the coupling reaction to completion, maximizing yield. |
| Coupling Time | 1 - 12 hours | Dependent on the reactivity of the substrates and reaction temperature. |
| Deprotection Time | 15 - 60 minutes | Sufficient time for complete removal of the protecting group without product degradation. |
| Cleavage Time | 1 - 4 hours | Ensures complete release of the product from the solid support. |
| Crude Purity (by HPLC) | 50 - 95% | Varies depending on the complexity of the synthesis and the efficiency of each step. |
| Final Purity (after HPLC) | > 95% | Desired purity for biological screening and further applications. |
Visualization of a Key Reaction: Mitsunobu Reaction in Purine Synthesis
The Mitsunobu reaction is a versatile method for the N-alkylation of purines on a solid support, proceeding with an inversion of stereochemistry at the alcohol carbon.[19][20][21][22] It is particularly useful for introducing diversity at the N9 position of the purine ring.[2]
Caption: Mechanism of the Mitsunobu reaction for N-alkylation of a purine on a solid support.
Troubleshooting Common Issues in Solid-Phase Purine Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Incomplete deprotection- Steric hindrance- Resin aggregation | - Increase deprotection time or use a stronger deprotection reagent- Use a more active coupling agent- Use a resin with better swelling properties (e.g., TentaGel)- For purine-rich sequences, consider backbone modifications like Hmb.[14][23] |
| Incomplete Cleavage | - Insufficient cleavage time- Inappropriate cleavage cocktail | - Increase cleavage time- Ensure the cleavage cocktail is appropriate for the linker and protecting groups |
| Presence of Deletion Products | - Incomplete coupling | - Implement a capping step after each coupling reaction |
| Depurination | - Prolonged exposure to acidic conditions | - Minimize the time of acid-labile deprotection steps- Use a more stable linker if depurination is a major issue.[24] |
Conclusion
Solid-phase synthesis is a highly effective and versatile platform for the generation of diverse libraries of purine derivatives for drug discovery and chemical biology. By carefully selecting the solid support, linker, and protecting groups, and by optimizing the reaction conditions, researchers can efficiently synthesize and screen large numbers of compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of solid-phase purine synthesis in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Fmoc SPPS Linkers [sigmaaldrich.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Traceless solid-phase synthesis and biological evaluation of purine analogs as inhibitors of multidrug resistance protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nucleosides. IX. Synthesis of purine N(3),5'-cyclonucleosides and N(3),5'-cyclo-2',3'-seconucleosides via Mitsunobu reaction as TIBO-like derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 22. Mitsunobu Reaction [organic-chemistry.org]
- 23. scispace.com [scispace.com]
- 24. Synthesis of full-length oligonucleotides: cleavage of apurinic molecules on a novel support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation Techniques for Enhancing Drug Stability and Targeting
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of modern drug development.[1][2][3] It offers a powerful toolkit to overcome the inherent limitations of many therapeutic agents, such as poor stability, rapid clearance, and lack of target specificity.[1][2] By strategically linking drugs to other molecules, we can create novel therapeutic entities with enhanced pharmacokinetic and pharmacodynamic profiles.[4][5] This guide provides an in-depth exploration of key bioconjugation techniques, complete with detailed protocols and the scientific rationale behind their application, to empower researchers in the development of next-generation therapeutics.
I. Enhancing Drug Stability and Pharmacokinetics: PEGylation
One of the most successful strategies for improving the pharmacokinetic behavior of therapeutic drugs is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains.[6][7]
A. The "Why": Causality Behind PEGylation's Efficacy
The addition of a PEG chain to a therapeutic molecule increases its hydrodynamic size.[6] This steric hindrance provides a protective layer that shields the drug from enzymatic degradation and reduces renal clearance.[5][6] The result is a significantly longer plasma half-life, which allows for less frequent dosing and improved patient compliance.[6] While PEGylation can sometimes lead to a decrease in the drug's binding affinity due to steric interference, this is often offset by the extended circulation time, leading to an overall improvement in therapeutic efficacy.[4][5][]
B. Comparative Pharmacokinetic Data
The impact of PEGylation is clearly demonstrated by comparing the pharmacokinetic parameters of a parent drug to its PEGylated counterpart.
| Therapeutic | Parameter | Non-PEGylated | PEGylated | Fold Improvement |
| Interferon α-2a | Half-life (t½) | ~2-3 hours | ~65 hours | ~22-33x |
| Filgrastim (G-CSF) | Dosing Frequency | Daily | Once per chemotherapy cycle | - |
Data compiled from publicly available pharmacokinetic studies.[6]
C. Experimental Workflow for PEGylation
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmiweb.com [pharmiweb.com]
- 4. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: A Guide to the Development of PROTACs Using Purine-Based Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] Unlike traditional inhibitors that rely on stoichiometric occupancy, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[2] A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] While often viewed as a simple spacer, the linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[5][6] This guide focuses on the strategic use of purine scaffolds as rigid linkers in PROTAC design. Purines, being ubiquitous in biological systems, offer a privileged and synthetically versatile framework.[7] Their inherent rigidity can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[8][9] We provide a comprehensive workflow, from rational design and synthesis to detailed protocols for biochemical, biophysical, and cell-based characterization of novel purine-linked PROTACs.
Part 1: The Rationale for Purine-Based Linkers in PROTAC Design
The linker's role extends far beyond simply connecting the two ends of the PROTAC molecule. Its length, rigidity, and chemical composition are pivotal in orienting the POI and E3 ligase for effective ternary complex formation and subsequent ubiquitination.[][11]
Why Purine Scaffolds?
-
Conformational Rigidity: Unlike flexible alkyl and PEG linkers, the planar, bicyclic structure of a purine can pre-organize the PROTAC into a bioactive conformation. This rigidity can decrease the entropic cost of forming the ternary complex, potentially leading to higher cooperativity and more potent degradation.[8][9]
-
Synthetic Tractability: The purine ring system offers multiple, well-defined positions (e.g., C2, C6, C8, N9) for synthetic modification, allowing for precise control over the vectors of the attached ligands.[7][12] Established methodologies, such as metal-catalyzed cross-coupling reactions, provide robust routes to diverse libraries of purine-based linkers.[7]
-
Physicochemical Properties: As a privileged scaffold in medicinal chemistry, the purine core's properties are well-understood. Modifications can be made to tune solubility and other drug-like characteristics.[12]
Conceptual Workflow for PROTAC Development
The development of a potent and selective PROTAC is a multi-stage process that requires iterative design, synthesis, and validation. The workflow ensures that each component functions as intended, culminating in a molecule that effectively degrades the target protein in a cellular context.
Caption: High-level workflow for the development of purine-based PROTACs.
Part 2: Synthesis of Purine-Based PROTACs
Protocol 1: General Synthesis of a C6/N9-Disubstituted Purine-Linked PROTAC
This protocol outlines a generalized synthetic route. The choice of protecting groups, catalysts, and reaction conditions must be optimized based on the specific POI and E3 ligands.
Rationale: This strategy utilizes sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are robust and tolerate a wide range of functional groups. Starting from a commercially available di-substituted purine allows for controlled, stepwise introduction of the linker components.[7]
Materials:
-
6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
-
POI-ligand with a boronic acid or pinacol boronate ester
-
E3-ligand with a terminal alkyne (e.g., a derivative of lenalidomide or VHL ligand)
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
Appropriate base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., Dioxane, DMF, Toluene, Water)
-
Copper(I) iodide, Azide source (e.g., TMS-azide) for Click Chemistry variant
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step-by-Step Methodology:
-
Step A: Suzuki Coupling for POI Ligand Attachment
-
To a degassed solution of 6-chloro-9-(THP)-9H-purine (1.0 eq) and the POI-ligand-boronic acid (1.1 eq) in a 2:1 mixture of Dioxane/Water, add K₂CO₃ (3.0 eq).
-
Bubble argon through the mixture for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90 °C under an argon atmosphere for 12-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the C6-substituted purine intermediate. Causality Check: This step attaches the POI-targeting warhead. Successful coupling is confirmed by a mass shift in LC-MS corresponding to the addition of the POI ligand and loss of chlorine.
-
-
Step B: Deprotection of N9 Position
-
Dissolve the product from Step A in a solution of 4M HCl in Dioxane.
-
Stir at room temperature for 2-4 hours, monitoring the removal of the THP group by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford the deprotected purine as an HCl salt. Causality Check: This step prepares the N9 position for linker attachment. Complete deprotection is crucial for the next step's efficiency.
-
-
Step C: Alkylation at N9 with Linker Precursor
-
To a solution of the deprotected purine (1.0 eq) in DMF, add K₂CO₃ (2.5 eq) and a linker precursor (e.g., 1-bromo-3-chloropropane) (1.2 eq).
-
Stir at 60 °C for 6 hours or until LC-MS indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify by silica gel chromatography to yield the N9-alkylated purine. Self-Validation: The alkylation can occur at N7 or N9. The regioselectivity should be confirmed by 2D NMR (HMBC) experiments.
-
-
Step D: Final Conjugation to E3 Ligase Ligand via Click Chemistry
-
Convert the terminal chloride from Step C to an azide by reacting with sodium azide in DMF.
-
In a solution of the purine-linker-azide (1.0 eq) and the alkyne-functionalized E3 ligand (1.0 eq) in a 1:1 t-BuOH/water mixture, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Purify the final PROTAC compound using preparative reverse-phase HPLC. Causality Check: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for the final conjugation, minimizing side products.[6]
-
Part 3: Biochemical and Biophysical Characterization
Once synthesized, the PROTAC must be validated in vitro to confirm it binds its intended targets and can form the crucial ternary complex.[13]
Protocol 2: Binary Binding Affinity via Surface Plasmon Resonance (SPR)
Rationale: SPR measures binding events in real-time without labels, providing kinetic data (kₐ, kₑ) and the equilibrium dissociation constant (Kᴅ). This protocol confirms that the warhead and E3 ligand retain their binding affinity after being incorporated into the final PROTAC molecule.[14][15]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant POI and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Final PROTAC compound and individual ligands (as controls)
-
Running buffer (e.g., HBS-EP+)
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate a flow cell on the CM5 chip with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the POI (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 5.0) until the desired immobilization level (~5000 RU) is reached.
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
Repeat for the E3 ligase on a separate flow cell. Use one flow cell as a reference (activate/deactivate only).
-
-
Binding Analysis:
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration over the POI, E3 ligase, and reference flow cells for a set contact time (e.g., 180 s), followed by a dissociation phase (e.g., 600 s).
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cells.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate Kᴅ (kₑ/kₐ). Self-Validation: Run the unconjugated POI ligand and E3 ligand as positive controls. Their Kᴅ values should be comparable to literature reports. An inactive epimer (e.g., for VHL ligands) should be used as a negative control to demonstrate specificity.[16]
-
Protocol 3: Ternary Complex Formation via TR-FRET
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based assay to detect the proximity of the POI and E3 ligase induced by the PROTAC. It can also be used to determine the cooperativity of the complex.[17][18]
Materials:
-
Tagged proteins: e.g., His-tagged POI and GST-tagged E3 ligase
-
TR-FRET antibody pair: e.g., Tb-cryptate anti-His and d2-acceptor anti-GST
-
PROTAC compound
-
Assay buffer and 384-well low-volume plates
-
TR-FRET enabled plate reader
Step-by-Step Methodology:
-
Add 2 µL of the PROTAC dilution series to the wells.
-
Add 4 µL of a solution containing the His-tagged POI and GST-tagged E3 ligase at their final concentrations (e.g., 10 nM each).
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of the TR-FRET antibody pair.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a 60 µs delay.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
Data Analysis & Interpretation:
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve (the "hook effect") is characteristic of PROTACs, where at high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) dominate over the productive ternary complex.[14]
-
Cooperativity (α): This value indicates whether the POI and E3 ligase bind to the PROTAC favorably (α > 1), independently (α = 1), or antagonistically (α < 1). It is a critical parameter for potent degraders and can be calculated from the binary and ternary Kᴅ values.
Table 1: Example Data for Biochemical Characterization This table summarizes hypothetical data for a new purine-based PROTAC (P-PROTAC-01).
| Compound | Target | Assay | Kᴅ (nM) | Cooperativity (α) |
| P-PROTAC-01 | POI | SPR | 25 | N/A |
| P-PROTAC-01 | VHL | SPR | 80 | N/A |
| P-PROTAC-01 | Ternary Complex | TR-FRET | 15 | 5.3 |
| POI Ligand | POI | SPR | 18 | N/A |
| VHL Ligand | VHL | SPR | 65 | N/A |
Part 4: Cell-Based Validation of PROTAC Function
Biochemical activity must translate to a cellular setting. These assays confirm cell permeability and on-target protein degradation.
PROTAC Mechanism of Action
The PROTAC hijacks the cellular UPS to degrade the POI. This process is catalytic, as the PROTAC is released after the POI is ubiquitinated and can engage another target molecule.
Caption: A PROTAC forms a ternary complex, leading to POI ubiquitination and degradation.
Protocol 4: Target Degradation by Western Blot
Rationale: Western blotting is the gold-standard method to directly visualize and semi-quantify the loss of a target protein in cells following PROTAC treatment.[19][20]
Materials:
-
Cell line expressing the POI (e.g., HEK293, or a relevant cancer cell line)
-
PROTAC compound
-
Cell culture reagents (media, FBS, PBS)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-POI, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.
-
Scrape the cells, transfer to microfuge tubes, and clarify the lysate by centrifugation (14,000 rpm, 15 min, 4 °C).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95 °C for 5 minutes and load onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against the POI (e.g., 1:1000 dilution) overnight at 4 °C.
-
Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST, apply ECL substrate, and image the blot.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., Vinculin).
-
Data Analysis:
-
Perform densitometry on the bands using software like ImageJ.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI level (% of vehicle control) against the log of PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[21][22]
Protocol 5: Mechanism of Action (MOA) Validation
Rationale: To ensure the observed protein loss is due to the intended PROTAC mechanism, it's essential to perform rescue experiments. This protocol validates that degradation is dependent on both the proteasome and the recruited E3 ligase.[19][23]
Step-by-Step Methodology:
-
Proteasome Dependency:
-
Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132 or 100 nM Carfilzomib) for 2 hours.
-
Add the PROTAC at a concentration that gives >80% degradation (e.g., 5x DC₅₀) and co-incubate for the standard treatment time (e.g., 18 hours).
-
Include controls: Vehicle only, PROTAC only, MG132 only.
-
Analyze POI levels by Western blot.
-
-
E3 Ligase Dependency:
-
Pre-treat cells with a high concentration of the free E3 ligase ligand (e.g., 10 µM lenalidomide for a CRBN-based PROTAC, or 10 µM VHL-ligand for a VHL-based PROTAC) for 2 hours. This will saturate the E3 ligase, preventing engagement by the PROTAC.
-
Add the PROTAC (at ~5x DC₅₀) and co-incubate.
-
Analyze POI levels by Western blot.
-
Expected Results & Interpretation:
-
Proteasome Dependency: The proteasome inhibitor should block degradation, "rescuing" the POI level back to or near vehicle control levels. This confirms the involvement of the proteasome.
-
E3 Ligase Dependency: The excess free E3 ligand should compete with the PROTAC, leading to a rescue of the POI level. This confirms that degradation is mediated by the specific E3 ligase recruited by the PROTAC.
Table 2: Example Data for Cellular Characterization This table summarizes hypothetical cellular data for P-PROTAC-01.
| Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | MOA Confirmed? |
| HEK293 | Western Blot | 12.5 | 92 | Yes |
| MCF-7 | Western Blot | 28.0 | 88 | Yes |
| HEK293 | HiBiT Assay | 10.8 | 95 | N/A |
Conclusion
The development of PROTACs using purine-based linkers represents a sophisticated strategy in targeted protein degradation. The inherent rigidity and synthetic versatility of the purine scaffold offer distinct advantages for optimizing the geometry of the ternary complex, a critical parameter for degradation efficiency. By following a structured workflow encompassing rational design, robust synthesis, and a multi-faceted cascade of biochemical and cellular assays, researchers can effectively develop and validate these next-generation therapeutics. The protocols provided herein serve as a comprehensive guide to navigate the complexities of purine-based PROTAC development, from initial concept to robust cellular validation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. precisepeg.com [precisepeg.com]
- 9. chempep.com [chempep.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. benchchem.com [benchchem.com]
- 23. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 3-(6-Amino-9h-purin-9-yl)propanoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(6-amino-9H-purin-9-yl)propanoic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your experimental outcomes for higher yields and purity.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a two-step process. The first step involves a base-catalyzed Michael addition of adenine to an acrylate ester (e.g., methyl or ethyl acrylate) to form the intermediate ester. The second step is the hydrolysis of this ester to yield the final carboxylic acid product. While seemingly straightforward, this synthesis is prone to several issues that can significantly impact the final yield, with the most critical being the control of regioselectivity during the initial alkylation step.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low overall yield in this synthesis?
The primary cause of low yield is poor regioselectivity during the first step—the alkylation of adenine. Adenine has several nucleophilic nitrogen atoms (N3, N7, and N9 being the most common sites for alkylation).[1][2] Without carefully controlled conditions, the reaction produces a mixture of N9, N7, and N3-substituted isomers, making the isolation of the desired N9 product difficult and reducing its yield.
Q2: My initial reaction seems to stall, with a lot of unreacted adenine remaining. What's going wrong?
This typically points to inefficient activation of the adenine. Adenine itself is not nucleophilic enough to react readily. It must be deprotonated by a base to form the more reactive adenide anion.[3] If the base is too weak, not fully dissolved, or the solvent system is inappropriate, deprotonation will be incomplete, and the reaction will not proceed to completion.
Q3: I've isolated a product, but the NMR spectrum is very complex and shows multiple products. What are they?
Besides unreacted starting material, the complexity most likely arises from the formation of regioisomers. The N9-isomer is the thermodynamically favored product under many conditions, but N7 and N3-isomers are common kinetic byproducts.[1][4] You should look for characteristic shifts to identify each isomer. In some cases, double addition of the acrylate to both a ring nitrogen and the exocyclic N6-amino group can occur, though this is less common under controlled stoichiometry.[5][6]
Q4: My hydrolysis step has a very low yield. I seem to lose the product during workup. Why?
The final product is a zwitterionic amino acid. This makes it highly polar and often very soluble in water, which complicates isolation.[7] A common mistake is failing to adjust the pH of the aqueous solution to the isoelectric point of the product. At its isoelectric point, the molecule's net charge is zero, minimizing its solubility in water and allowing it to precipitate. Attempting to extract it with common organic solvents is typically ineffective.
In-Depth Troubleshooting Guide
Issue 1: Poor Regioselectivity & Isomer Formation
Symptom: Your crude product analysis (LC-MS or ¹H NMR) shows multiple product peaks with the same mass, indicating a mixture of isomers.
The Chemistry Behind the Problem: The adenine ring contains several nitrogen atoms that can be alkylated. The reaction of the adenide anion generally leads to N9 and N7 derivatives, while alkylation in neutral or slightly basic media can favor N3 substitution.[1] The ratio of these products is highly dependent on the reaction conditions. In polar aprotic solvents like DMF or DMSO, N9 substitution is generally favored, as these solvents effectively solvate the cation from the base, leaving a highly reactive "naked" adenide anion.[1]
Caption: Competitive formation of N9, N7, and N3 isomers.
Solutions & Protocols:
-
Optimize Base and Solvent System: The choice of base and solvent is the most critical factor for controlling regioselectivity.
-
Recommended System: Use a moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1][3] This combination promotes the formation of the adenide anion and favors the thermodynamically more stable N9 product.
-
Why it Works: DMF solvates the K⁺ or Na⁺ ion, leaving the adenide anion highly nucleophilic. While both N7 and N9 can attack, the N9 position is generally favored under these conditions.[1]
-
| Base | Solvent | Typical Outcome | Reference |
| K₂CO₃ / NaH | DMF / DMSO | Good to excellent N9 selectivity. The most commonly cited successful system. | [1][3] |
| KOH | Alcohols | Often results in a mixture of isomers, with N7 and N3 products being more prevalent. | [3] |
| None (Heat) | Various | Low conversion and poor selectivity. Not recommended. |
-
Control Temperature: Run the reaction at a moderate temperature (e.g., 60-80 °C). While higher temperatures can speed up the reaction, they may also decrease selectivity. It is best to start at a lower temperature and monitor the reaction's progress.
Issue 2: Incomplete Reaction & Low Conversion
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted adenine, even after prolonged reaction times.
The Chemistry Behind the Problem: This issue stems from insufficient activation of the adenine. If the base is not strong enough or if it is not fully accessible to the adenine (e.g., poor solubility), the equilibrium will favor the unreacted starting materials.
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Water can consume the base (especially NaH) and protonate the adenide anion, quenching its reactivity. Ensure your solvent (DMF) is anhydrous and that the adenine is thoroughly dried.
-
Base Activation Step: When using NaH, it is crucial to pre-stir the adenine and NaH in DMF for a period (e.g., 1 hour at room temperature or slightly elevated temperature) to ensure complete deprotonation before adding the acrylate ester.[8]
-
Slow Addition of Electrophile: Add the acrylate ester dropwise to the activated adenide solution. This maintains a high concentration of the reactive anion and can help drive the reaction to completion while minimizing side reactions.
-
Check Base Quality: Ensure your base is not old or degraded. K₂CO₃ should be finely ground and dried before use. NaH should be fresh (a gray powder, not white).
Issue 3: Low Yield in Hydrolysis and Isolation
Symptom: You have confirmed good conversion to the intermediate ester, but the yield of the final acid product after hydrolysis and workup is very low.
The Chemistry Behind the Problem: The product, this compound, is an amino acid. It has a basic amino group on the purine ring and an acidic carboxylic acid group. At a specific pH (its isoelectric point, pI), the molecule exists as a zwitterion with a net neutral charge, minimizing its solubility in water. At pH values far from the pI, it will be a charged salt and highly water-soluble.[7]
Optimized Hydrolysis and Isolation Protocol:
-
Saponification: Dissolve the crude intermediate ester in a mixture of methanol and 1M NaOH solution. Stir at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until all the ester is consumed.
-
Removal of Organic Solvent: After the reaction is complete, remove the methanol under reduced pressure. This leaves an aqueous solution of the sodium salt of your product.
-
pH Adjustment for Precipitation: Cool the aqueous solution in an ice bath. Slowly and with vigorous stirring, add 1M HCl dropwise. Monitor the pH closely with a pH meter or pH paper.
-
Identify the Precipitation Point: As you approach the isoelectric point (typically in the range of pH 3-5 for similar compounds), a white precipitate of the final product will begin to form. Continue adding acid dropwise until you maximize the amount of precipitate. Do not overshoot the pH , as adding too much acid will re-dissolve the product by forming the hydrochloride salt.
-
Isolation: Allow the mixture to stir in the ice bath for at least 30 minutes to an hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol or acetone to help with drying.
-
Drying: Dry the product under vacuum to obtain the pure this compound.
Caption: A systematic troubleshooting workflow.
References
- 1. books.rsc.org [books.rsc.org]
- 2. On the alkylation of adenine | Semantic Scholar [semanticscholar.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bioconjugation with Purine Linkers
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your bioconjugation experiments utilizing purine-based linkers. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are purine linkers and what is their primary application in bioconjugation?
Purine linkers are bifunctional molecules that incorporate a purine (or a purine analog) scaffold. One part of the purine ring system is modified to be reactive towards a functional group on a biomolecule, while another position on the linker is used for attaching a payload (e.g., a drug, a fluorescent dye, or another biomolecule).
The most common application involves the use of electrophilic purines, such as 6-chloropurine, which can react with nucleophilic functional groups on proteins, like the ε-amino group of lysine residues, to form stable covalent bonds.[1] This strategy is valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]
Q2: What is the core reaction mechanism for the most common purine linkers?
The predominant mechanism for purine-based bioconjugation is a nucleophilic aromatic substitution (SNAr) reaction. A classic example is the reaction of 6-chloropurine with a primary amine, such as the side chain of a lysine residue on an antibody. The amine acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride leaving group to form a stable secondary amine linkage.[1]
dot digraph "Purine_Linker_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Biomolecule [label="Biomolecule-NH2\n(e.g., Lysine Side Chain)"]; PurineLinker [label="6-Chloropurine Linker\n(Attached to Payload)"]; Intermediate [label="Meisenheimer-like\nIntermediate", shape=ellipse, style=dashed]; Product [label="Stable Bioconjugate\n(C-N Bond)"]; HCl [label="HCl", shape=plaintext];
Biomolecule -> Intermediate [label="Nucleophilic Attack"]; PurineLinker -> Intermediate; Intermediate -> Product [label="Chloride Elimination"]; Product -> HCl [style=invis]; } enddot Caption: SNAr mechanism of a 6-chloropurine linker with a primary amine.
Q3: Are there other reactive purine analogs used for bioconjugation?
Yes, besides halopurines, other purine analogs have been developed for specific applications. For instance, 2-amino-6-vinylpurine can be incorporated into oligonucleotides. The vinyl group can then serve as a Michael acceptor, reacting with amine-containing molecules to form conjugates.[3] This demonstrates the versatility of the purine scaffold for developing different conjugation chemistries.
Troubleshooting Guide: From Low Yield to Instability
This section addresses common problems encountered during bioconjugation with purine linkers, providing both the probable causes and systematic solutions.
Issue 1: Low or No Conjugation Yield
Low yield is one of the most frequent challenges. The causes can range from suboptimal reaction conditions to issues with the reagents themselves.
Possible Causes & Recommended Solutions
-
Suboptimal pH: The nucleophilicity of primary amines is highly pH-dependent. At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic. Conversely, at very high pH, competing hydrolysis of the purine linker can occur.
-
Solution: Perform a pH screening experiment. The optimal pH for the reaction of 6-chloropurine with amines is typically in the slightly alkaline range.[1] It is advisable to test a range of pH values from 7.5 to 9.0.
-
-
Insufficient Molar Excess of Linker: To drive the reaction to completion, the purine linker is typically used in molar excess relative to the biomolecule.
-
Solution: Titrate the molar ratio of the purine linker to your biomolecule. Start with a 10-fold molar excess and increase it incrementally (e.g., 20x, 40x, 60x) while monitoring conjugation efficiency and potential for aggregation.
-
-
Low Reaction Temperature or Insufficient Time: Like many organic reactions, the SNAr reaction rate is temperature-dependent.
-
Solution: If reactions at room temperature yield poor results, consider increasing the temperature to 37°C. Additionally, extend the reaction time, monitoring the progress at several time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.
-
-
Steric Hindrance: The target functional groups (e.g., lysines) on the biomolecule may be located in sterically hindered regions, making them inaccessible to the purine linker.[4]
-
Solution: While challenging to overcome with native biomolecules, the use of a purine linker with a longer, flexible spacer arm (e.g., a PEG chain) can sometimes improve accessibility.[5]
-
-
Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the purine linker, drastically reducing the yield.
-
Solution: Always perform a buffer exchange into a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate buffer, prior to initiating the conjugation reaction.[6]
-
Experimental Protocol: Optimizing Conjugation Yield
This protocol outlines a systematic approach to optimizing the reaction between a protein and a 6-chloropurine-based linker.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Parameter Screening Setup: Prepare a matrix of reactions in parallel to test different conditions.
-
pH: Set up reactions at pH 7.5, 8.0, 8.5, and 9.0.
-
Molar Ratio: For each pH, test linker-to-protein molar ratios of 10:1, 20:1, and 40:1.
-
Temperature: Run two identical sets of matrices, one at room temperature and one at 37°C.
-
-
Reaction Initiation:
-
Dissolve the purine linker in a compatible organic solvent (e.g., DMSO) at a high concentration immediately before use.
-
Add the appropriate volume of the linker stock solution to each protein solution to achieve the desired molar ratio. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reactions for a set time (e.g., 4 hours) with gentle mixing.
-
Analysis:
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).
-
Analyze the drug-to-antibody ratio (DAR) or degree of labeling (DoL) for each reaction condition using an appropriate analytical technique, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[]
-
| Parameter | Initial Condition | Optimization Range | Rationale |
| pH | 8.0 | 7.5 - 9.0 | Balances amine nucleophilicity and linker hydrolysis. |
| Molar Ratio (Linker:Protein) | 20:1 | 5:1 - 60:1 | Drives reaction equilibrium towards the product. |
| Temperature | Room Temp (20-25°C) | 4°C - 37°C | Increases reaction rate; lower temp for sensitive proteins. |
| Time | 4 hours | 1 - 24 hours | Ensures reaction goes to completion. |
| Buffer System | PBS | Phosphate, Borate | Must be free of primary amines to avoid side reactions. |
Issue 2: Non-Specific Modification & Product Heterogeneity
Purine linkers that target common functional groups like amines can lead to a heterogeneous mixture of products, with the linker attached at various sites on the biomolecule. This can be problematic for therapeutic applications where a well-defined product is required.[8]
Possible Causes & Recommended Solutions
-
Multiple Accessible Reactive Sites: Proteins, especially antibodies, have numerous surface-exposed lysine residues, all of which are potential sites for conjugation.[6]
-
Solution 1 (Process Optimization): Carefully control the reaction parameters (lower molar ratio, shorter reaction time, lower temperature) to limit the extent of conjugation. This can favor modification at the most reactive sites, although it may not eliminate heterogeneity completely.
-
Solution 2 (Site-Specific Strategies): For a truly homogeneous product, site-specific conjugation methods are recommended. This involves engineering the biomolecule to contain a unique reactive handle that the purine linker can be designed to target exclusively.[8] While this requires more upfront protein engineering, it provides ultimate control over the conjugation site.
-
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Low Conjugation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_buffer [label="Buffer contains amines\n(Tris, Glycine)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; buffer_exchange [label="Perform buffer exchange\nto PBS or Borate"]; check_params [label="Optimize Reaction Parameters\n(pH, Molar Ratio, Temp, Time)"]; analyze [label="Analyze DAR/DoL\n(HIC, MS)"]; yield_ok [label="Yield Acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; end [label="Proceed with Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; re-evaluate [label="Re-evaluate Linker/Biomolecule\n(Steric Hindrance?)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_buffer; check_buffer -> buffer_exchange [label="Yes"]; check_buffer -> check_params [label="No"]; buffer_exchange -> check_params; check_params -> analyze; analyze -> yield_ok; yield_ok -> end [label="Yes"]; yield_ok -> re-evaluate [label="No"]; } enddot Caption: Workflow for troubleshooting low conjugation yield.
Issue 3: Conjugate Instability and Precipitation
The covalent bond formed by purine linkers is generally stable. However, the bioconjugate itself may precipitate out of solution during or after the reaction.
Possible Causes & Recommended Solutions
-
Hydrophobicity of the Linker/Payload: Many purine linkers and their attached payloads (e.g., cytotoxic drugs) are hydrophobic. Conjugating multiple hydrophobic molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[5]
-
Solution:
-
Limit the DAR: Reduce the molar excess of the linker in the reaction to produce conjugates with a lower, more soluble number of attached molecules.
-
Use Hydrophilic Spacers: Employ a purine linker that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG), between the purine and the payload. This can significantly improve the solubility of the final conjugate.[5]
-
Optimize Formulation Buffer: After purification, perform a buffer screen to find a formulation buffer (e.g., containing excipients like polysorbate or sucrose) that enhances the long-term stability of the conjugate.
-
-
-
High Protein Concentration: Performing the conjugation at a very high protein concentration can sometimes promote aggregation, especially as the protein surface becomes modified.
-
Solution: Try reducing the protein concentration during the reaction. While this may slow down the reaction rate, it can mitigate aggregation issues.
-
References
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel acid labile COL1 trityl-linked difluoronucleoside immunoconjugates: synthesis, characterization, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-vinyl purine as a tool for post synthetic conjugation of DNA with radio-, spin-, fluorescence labels and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of N9-substituted adenine
Welcome to the technical support resource for the synthesis of N9-substituted adenine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity and side-product formation during their synthetic campaigns. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the alkylation of adenine?
The most prevalent side-products are regioisomers resulting from alkylation at different nitrogen atoms on the purine ring. While the N9-substituted product is often the thermodynamic favorite and desired product, concurrent formation of N7- and N3-substituted isomers is very common.[1][2] In some cases, N1-alkylation can also occur, though it is less frequent. Under conditions with an excess of the alkylating agent, di-alkylation products (e.g., N7,N9-disubstituted) can also be observed.
Q2: Why is N9-alkylation often the major product, yet other isomers still form?
The regioselectivity of adenine alkylation is a complex interplay of thermodynamics, kinetics, and reaction conditions. Adenine exists as a mixture of two dominant tautomers, N9-H and N7-H, which influences the initial site of reaction.[1] Under basic conditions, adenine is deprotonated to form the adeninate anion, which has nucleophilic character at all four ring nitrogens (N1, N3, N7, and N9).[1] The N9 position is generally the most nucleophilic and sterically accessible, and the resulting product is often the most thermodynamically stable. However, the energy barriers for the formation of N3 and N7 isomers are often very close, leading to the formation of a product mixture.[2]
Q3: How significantly do reaction conditions affect the N9/N7/N3 product ratio?
The choice of solvent, base, and temperature has a profound impact on the product distribution. This is the primary lever for optimizing your reaction.
-
Solvent: Polar aprotic solvents like DMF and DMSO typically favor the formation of the N9-isomer.[1] Conversely, polar protic solvents such as water can increase the proportion of the N3-isomer.[1]
-
Base: The base used to deprotonate adenine (e.g., NaH, K₂CO₃, DBU) influences the equilibrium of the adeninate salt and its aggregation state, thereby altering the nucleophilicity of the different nitrogen atoms.[2][3]
-
Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically more stable N9-isomer, but can also lead to undesired side reactions or decomposition.
Q4: My initial analysis (TLC/LC-MS) suggests a mixture of products. What is the first step to troubleshoot this?
The first and most critical step is unambiguous structural confirmation . Co-elution on TLC or even HPLC can be misleading, and mass spectrometry alone cannot distinguish between isomers. A definitive characterization of each major side-product using techniques like 2D NMR is essential before attempting any reaction optimization. This prevents wasted effort optimizing against the wrong side-product.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My reaction produced a mixture of N9-, N7-, and N3-isomers.
This is the most common challenge in adenine chemistry. The key is to correctly identify the isomers and then systematically adjust reaction parameters to favor the desired N9 product.
Q: How can I definitively identify the N9-, N7-, and N3-isomers?
Spectroscopic analysis is crucial. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are the gold standard for unambiguous assignment.
-
¹H NMR: The chemical shifts of the C2-H and C8-H protons are highly sensitive to the substitution pattern. For N9-substituted adenines, the C8-H signal is typically downfield of the C2-H signal. In N7-isomers, this is often reversed.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool. It shows correlations between protons and carbons over 2-3 bonds.
-
For the N9-isomer , the C4 and C8 carbons will show a correlation to the protons of the substituent, while the C5 and C6 carbons will not.
-
For the N7-isomer , the C5 and C8 carbons will show a correlation to the substituent's protons.
-
For the N3-isomer , the C2 and C4 carbons will show a correlation to the substituent's protons.
-
Q: What specific reaction parameters can I adjust to maximize the yield of the N9-isomer?
Once you have confirmed the presence of N7/N3 isomers, you can begin optimization. The following table summarizes key parameters and their expected effects.
| Parameter | Condition Favoring N9-Isomer | Condition Favoring N7/N3-Isomers | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (H₂O, alcohols) | Polar aprotic solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive adeninate anion, where the N9 position's kinetic and thermodynamic advantages are maximized.[1][2] |
| Base | Strong, non-nucleophilic bases (e.g., NaH) | Weaker bases (e.g., K₂CO₃) or absence of base | Strong bases ensure complete deprotonation to the anion. Weaker bases may result in alkylation of the neutral adenine tautomers, where the N3 position can be more reactive.[1] |
| Temperature | Often moderate to high temperatures | Lower temperatures | Higher temperatures can allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable N9-isomer. Kinetic control at lower temperatures may yield more of the N7-isomer. |
| Protecting Groups | Bulky groups at the N6-position | Unprotected adenine | Protecting the exocyclic amine (e.g., with a benzoyl or Boc group) can sterically hinder alkylation at the adjacent N7 position, thus improving N9 selectivity. |
| Reaction Type | Mitsunobu Reaction | Direct Sₙ2 Alkylation | The Mitsunobu reaction often provides high N9-selectivity for purines, proceeding through a different mechanism than direct alkylation with a halide.[4][5] |
Q: I have an unavoidable mixture of isomers. What are the best strategies for purification?
Separating adenine regioisomers can be challenging due to their similar polarities.
-
Silica Gel Chromatography: This is the most common method. A shallow gradient and careful selection of the eluent system (e.g., Dichloromethane/Methanol or Chloroform/Acetone) are often required.[3]
-
Recrystallization: If one isomer is significantly more abundant and crystalline, fractional crystallization can be an effective and scalable purification method.[1]
-
Preparative HPLC: For difficult separations or high-purity requirements, reversed-phase or HILIC preparative HPLC can be used, although it is less scalable.[6]
Problem 2: My product is unstable during workup or purification, and I detect free adenine.
Q: What is causing this degradation?
This is likely due to depurination , the cleavage of the N-glycosidic bond (or its synthetic equivalent, the N-alkyl bond). This reaction is catalyzed by acid.[7] If your reaction workup or chromatography mobile phase involves acidic conditions (even mild ones like un-neutralized silica gel), you risk cleaving your product back to adenine. The N3 and N7 isomers are often more labile to depurination than the stable N9 isomer.[8]
Q: How can I prevent depurination?
-
Maintain Neutral pH: Ensure all aqueous workup steps are performed at or above pH 7. Use a mild base wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.
-
Buffered Chromatography: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., by making a slurry with your eluent containing 0.1-1% triethylamine) to neutralize acidic sites on the stationary phase.
-
Avoid Strong Acids: Use the mildest possible conditions for any acid-labile protecting group removal steps.
Key Experimental Protocols
Protocol 1: Baseline Separation of Adenine Isomers by HPLC
This protocol provides a starting point for developing an analytical method to quantify the ratio of N9-, N7-, and N3-isomers.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient of 5% B to 70% B over 15 minutes. This should be optimized based on the hydrophobicity of your specific substituent.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255-260 nm.
-
Analysis: The elution order will depend on the specific substituent, but isomers can often be resolved with this method. For confirmation, collect fractions and analyze by MS or NMR.
Visualizing the Chemistry
A clear understanding of the reaction pathways and troubleshooting logic is essential for success.
Caption: General reaction scheme for the alkylation of adenine.
Caption: Logical workflow for troubleshooting side-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. Inhibition of nonenzymatic depurination of nucleic acids by polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Adenine Derivatives
Welcome, researchers and drug development professionals, to our dedicated resource for overcoming the specific and often complex challenges associated with the purification of polar adenine derivatives. These molecules, central to numerous biological processes and therapeutic strategies, are notoriously difficult to purify due to their high polarity. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Core Challenge - Why Are Polar Adenine Derivatives So Difficult to Purify?
Polar adenine derivatives, which include nucleotides, nucleosides, and their analogs, possess a high degree of polarity due to the presence of multiple hydrogen bond donors and acceptors (amine, hydroxyl, and phosphate groups) and a net charge at typical pH ranges. This inherent hydrophilicity leads to several key challenges in traditional purification techniques:
-
Poor Retention in Reversed-Phase Chromatography (RPC): The fundamental principle of RPC relies on hydrophobic interactions between the analyte and a non-polar stationary phase.[1][2] Highly polar compounds have minimal affinity for these stationary phases and tend to elute in or near the void volume, resulting in little to no separation from other polar impurities or salts.[3]
-
Peak Tailing: Secondary interactions, particularly between basic amine groups on the adenine ring and acidic residual silanol groups on silica-based columns, are a primary cause of peak tailing.[4][5][6] This phenomenon leads to asymmetrical peaks, which complicates accurate quantification and reduces resolution.[7][8]
-
Sample Solubility Issues: The choice of sample diluent is critical. Dissolving a polar analyte in a solvent that is too strong or incompatible with the initial mobile phase can lead to peak distortion, including fronting or splitting.[4]
Section 2: Strategic Selection of Chromatographic Techniques
Choosing the right chromatographic mode is the most critical decision in developing a successful purification method. The following section provides a decision-making framework and troubleshooting guidance for the most effective techniques.
Decision Workflow for Chromatography Method Selection
Caption: Decision tree for selecting the primary chromatographic technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reversed-Phase Chromatography (RPC)
Q1: My polar adenine derivative shows no retention on a standard C18 column. What are my options?
A1: This is the most common issue. Here’s a prioritized list of solutions:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar groups near the silica surface or at the end of the alkyl chains.[9][10] This allows the stationary phase to remain wetted even in 100% aqueous mobile phases, preventing the "phase collapse" that leads to retention loss, and provides an alternative retention mechanism for polar analytes.[10][11]
-
Use 100% Aqueous Mobile Phase: If your column is aqueous-stable, starting with a 100% aqueous mobile phase can increase retention for some moderately polar compounds.[9]
-
Employ Ion-Pairing Reagents: For ionizable adenine derivatives, adding an ion-pairing reagent (e.g., sodium heptane sulfonate for basic compounds) to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention on the RPC column.[12] However, be aware that these reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry (MS).[13]
-
Decrease Mobile Phase pH: For basic adenine derivatives, lowering the mobile phase pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic sites. While this increases polarity, it can also minimize undesirable interactions with acidic silanols, sometimes improving peak shape.[9]
Q2: I'm observing severe peak tailing for my adenine analog. How can I fix this?
A2: Peak tailing for basic compounds like adenine derivatives is often due to secondary interactions with acidic silanol groups on the silica support.[5][6]
-
Mechanism: The basic amine groups on the adenine ring can interact strongly with deprotonated (ionized) silanol groups on the stationary phase surface, leading to a secondary, stronger retention mechanism that causes the peak to tail.[5]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate at a pH at least 2 units below the pKa of the silanol groups (typically < pH 3). This ensures the silanols are protonated and reduces ionic interactions.[7][9]
-
Use a Highly Deactivated/End-capped Column: Modern, high-purity silica columns are extensively end-capped to minimize the number of accessible silanol groups, which is crucial for analyzing basic compounds.[5]
-
Add a Competing Base: A small amount of a basic additive (e.g., triethylamine) can be added to the mobile phase to compete with your analyte for the active silanol sites. This is less common now with better column technology but can be effective.
-
Check for Column Overload: Injecting too much sample can saturate the primary retention sites, leading to interactions with secondary sites and causing peak distortion.[4][7] Try reducing the sample load.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q3: When should I choose HILIC over reversed-phase for my adenine derivative?
A3: HILIC is the preferred technique when your compound is highly polar and shows little to no retention in RPC, even with polar-embedded columns.[3][14][15] HILIC utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[14]
-
Mechanism of Retention: A water-rich layer is adsorbed onto the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar compounds are more soluble in the aqueous layer and are therefore more strongly retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[15][16]
Q4: My retention times in HILIC are not reproducible. What could be the cause?
A4: Reproducibility issues in HILIC are almost always related to the careful management of the water layer on the stationary phase.
-
Insufficient Column Equilibration: HILIC requires significantly longer equilibration times than RPC. A minimum of 20-30 column volumes is recommended when starting, and after any gradient.
-
Sample Diluent Mismatch: The sample solvent must be compatible with the initial mobile phase. Dissolving a sample in a solvent with a high water content (a strong solvent in HILIC) will cause poor peak shape and shifting retention. Ideally, dissolve the sample in the initial mobile phase or a solvent with an even higher organic content.
-
Mobile Phase Preparation: Precise and consistent preparation of the mobile phase is critical. Small variations in the organic/aqueous ratio can lead to significant shifts in retention.
Experimental Protocol: HILIC Method Development for a Highly Polar Adenine Nucleotide
-
Column Selection: Start with a robust HILIC phase such as an amide or zwitterionic column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Time (min) | %A | %B
-
---|---|---
-
0.0 | 5 | 95
-
10.0 | 40 | 60
-
11.0 | 5 | 95
-
15.0 | 5 | 95
-
-
Equilibration: Equilibrate the column with the initial conditions (95% B) for at least 30 minutes before the first injection.
-
Sample Preparation: Dissolve the sample in a mixture of 90% Acetonitrile / 10% Water to ensure compatibility with the initial mobile phase.[17]
-
Optimization:
-
If retention is too low, decrease the initial percentage of the aqueous mobile phase (A).
-
If retention is too high, increase the initial percentage of mobile phase A.
-
Adjusting the buffer concentration or pH can also fine-tune selectivity, especially for ionizable analytes.[14]
-
Mixed-Mode and Ion-Exchange Chromatography
Q5: My sample contains the target adenine derivative and impurities with very different polarities and charges. What is the best approach?
A5: This is an ideal scenario for Mixed-Mode Chromatography (MMC) . MMC columns possess stationary phases with two or more distinct retention mechanisms, such as reversed-phase and ion-exchange functionalities on a single support.[18][19]
-
Advantages:
-
Orthogonal Selectivity: Provides unique selectivity that is different from RPC, HILIC, or pure ion-exchange.[18]
-
Simultaneous Separation: Can retain and separate polar, non-polar, and ionizable compounds in a single run.[13][19]
-
MS-Friendly: Avoids the need for non-volatile ion-pairing reagents, making it highly compatible with mass spectrometry.[13][19]
-
-
How it Works: You can independently control retention by adjusting both the organic solvent percentage (to modulate hydrophobic interactions) and the mobile phase pH or ionic strength (to modulate electrostatic interactions).[13] This "tunability" is the key strength of MMC.
Q6: How do I choose between Anion-Exchange and Cation-Exchange for my charged adenine derivative?
A6: The choice depends on the net charge of your molecule at the working pH.
-
Anion-Exchange Chromatography (AEX): Uses a positively charged stationary phase to retain negatively charged analytes (anions).[20] This is ideal for adenine nucleotides, which carry a negative charge on their phosphate groups. Elution is achieved by increasing the concentration of a competing salt (e.g., NaCl) or by changing the pH to neutralize the analyte's charge.[21]
-
Cation-Exchange Chromatography (CEX): Uses a negatively charged stationary phase to retain positively charged analytes (cations). This would be suitable for adenine derivatives that are protonated on the purine ring at a low pH and do not have negatively charged groups.
Section 3: Sample Preparation and Handling
Proper sample preparation is crucial to avoid issues like column clogging, poor peak shape, and low recovery.[22]
Q7: What is the best way to prepare my sample for injection to avoid peak distortion?
A7: The golden rule is to dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase.
-
For RPC: Dissolve the sample in the initial mobile phase (e.g., 95% water / 5% acetonitrile). If solubility is an issue, use the minimum amount of a stronger organic solvent like DMSO or DMF and inject the smallest possible volume.[9]
-
For HILIC: Dissolve the sample in a high percentage of organic solvent (e.g., 90% acetonitrile). Water is a very strong solvent in HILIC and will cause significant peak distortion if used as the primary sample diluent.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove particulates that can clog the column frit.[17][23]
Q8: My crude sample is from a synthesis reaction. What common impurities should I be aware of?
A8: Synthesis of adenine derivatives can generate various impurities.
-
Related Substances: These can include analogs from starting materials, isomers, or byproducts from side reactions (e.g., N-7 alkylation instead of N-9).[24]
-
Degradation Products: Adenine derivatives can be susceptible to hydrolysis (e.g., depurination) under strongly acidic or basic conditions.[]
-
Inorganic Salts: Reagents and buffers used during synthesis and workup can persist in the final product and may need to be removed, often via dialysis or a desalting column, before final purification.[21]
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Retention (RPC) | Analyte is too polar; Phase collapse. | Switch to a polar-embedded/endcapped column; Use 100% aqueous mobile phase; Switch to HILIC or Mixed-Mode.[3][9] |
| Peak Tailing (RPC/HILIC) | Secondary interactions with silanols; Column overload; Metal contamination. | Lower mobile phase pH (RPC); Use a highly deactivated column; Reduce sample load; Use a column with metal-passivated hardware.[4][5][9] |
| Poor Reproducibility (HILIC) | Insufficient column equilibration; Sample solvent mismatch. | Increase equilibration time (>20 column volumes); Dissolve sample in high organic solvent. |
| Low Recovery | Irreversible adsorption to the stationary phase or hardware. | Switch stationary phase (e.g., from silica to a bonded phase); Add chelating agents to mobile phase if metal interaction is suspected.[9][11] |
| Split or Fronting Peaks | Sample solvent stronger than mobile phase; Column void/damage. | Match sample solvent to initial mobile phase; Replace column if void is suspected.[4] |
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. biotage.com [biotage.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. organomation.com [organomation.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. bio-rad.com [bio-rad.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. agilent.com [agilent.com]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 24. Adenine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Preventing Protein Aggregation During Labeling with 3-(adenin-9-yl)propanoic Acid
This guide provides in-depth technical guidance for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with 3-(adenin-9-yl)propanoic acid. We will explore the root causes of this common challenge and provide a systematic framework for troubleshooting and prevention, ensuring the integrity and functionality of your bioconjugates.
Introduction: The Challenge of Bioconjugation-Induced Aggregation
Covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other advanced therapeutics. The process of labeling proteins with small molecules like 3-(adenin-9-yl)propanoic acid, typically via N-hydroxysuccinimide (NHS) ester chemistry, introduces a risk of disrupting the delicate balance of forces that maintain a protein's native structure.[1][2] Alterations to surface charge and hydrophobicity can lead to protein unfolding and subsequent aggregation, compromising product quality, efficacy, and safety.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling reactions?
Protein aggregation during bioconjugation is a multifaceted problem arising from factors that destabilize the protein.[3][4] Key causes include:
-
Increased Hydrophobicity: The adenine moiety of the labeling reagent is relatively hydrophobic. Covalently attaching multiple copies to the protein surface can increase its overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[4][5]
-
Disruption of Electrostatic Balance: Labeling reactions, particularly those targeting primary amines on lysine residues, neutralize the positive charge at the reaction site.[4] This alteration of the protein's net charge and isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, making aggregation more likely.[5]
-
Suboptimal Buffer Conditions: Every protein has a specific pH and ionic strength range for maximum stability.[6][7] The conditions required for efficient labeling (e.g., pH 8.0-8.5 for NHS esters) may not be optimal for the protein's stability, leading to partial unfolding.[5][8][9]
-
Over-labeling: Attaching too many label molecules can drastically alter the protein's physicochemical properties, leading to reduced solubility and precipitation.[4][5]
-
High Protein Concentration: Increased proximity between protein molecules at high concentrations enhances the probability of intermolecular interactions that can initiate aggregation.[5][7][10][11]
-
Mechanical and Environmental Stress: Factors such as vigorous mixing, multiple freeze-thaw cycles, and elevated temperatures can induce partial protein unfolding, exposing aggregation-prone hydrophobic cores.[3][5][12]
Q2: My protein precipitates immediately after I add the activated 3-(adenin-9-yl)propanoic acid NHS ester. What is the likely cause?
Rapid precipitation upon addition of the labeling reagent often points to one of two primary issues:
-
Solvent Shock: NHS esters are often dissolved in an organic co-solvent like DMSO or DMF before being added to the aqueous protein solution.[8][13] If the final concentration of this organic solvent is too high (typically >10-15%), it can act as a denaturant, causing the protein to unfold and aggregate instantly.
-
Extreme Over-labeling: If the molar excess of the activated NHS ester is exceptionally high, the rapid and extensive modification of surface amines can cause a dramatic and immediate loss of solubility.
Solution Path:
-
Pre-reaction Solvent Test: Before your main experiment, add an equivalent volume of the pure organic solvent (e.g., DMSO) to a small aliquot of your protein solution. If this causes precipitation, you must reduce the final co-solvent concentration in your reaction.
-
Reduce Molar Excess: Significantly decrease the molar ratio of the NHS ester to the protein. Start with a much lower ratio (e.g., 3:1 or 5:1) and titrate upwards.[14]
Q3: I am observing a gradual increase in turbidity during the labeling reaction. What factors should I investigate?
A slow increase in cloudiness suggests that aggregation is occurring as the labeling reaction proceeds. This is often a multifactorial issue.
-
Causality: As more adenine groups are attached, the protein's surface properties change. This gradual modification can slowly push the protein past its solubility threshold.
-
Actionable Steps:
-
Lower the Temperature: Perform the reaction at 4°C instead of room temperature. This slows down both the labeling reaction and the aggregation process, often favoring controlled modification over intermolecular cross-linking.[14]
-
Optimize Molar Ratio: Systematically test a range of molar excesses of the labeling reagent to find the sweet spot between labeling efficiency and protein stability.
-
Buffer Screening: Your protein may be more stable at a pH that is a compromise between reaction efficiency and stability (e.g., pH 7.5-8.0). Also, screen different salt concentrations (e.g., 50 mM to 250 mM NaCl) to modulate electrostatic interactions.[7][15]
-
Add Stabilizing Excipients: Introduce additives to the reaction buffer to enhance protein stability. See Q4 for details.
-
Q4: What are stabilizing excipients, and how can they prevent aggregation during the reaction?
Excipients are additives that enhance protein stability through various mechanisms.[14][16] Incorporating them into your labeling buffer is a powerful strategy to prevent aggregation.
-
Mechanism of Action:
-
Sugars & Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These molecules are preferentially excluded from the protein surface. This thermodynamic effect strengthens the hydration shell around the protein, making the folded state more favorable and increasing the energy barrier for unfolding.[17]
-
Amino Acids (e.g., Arginine, Glycine, Proline): These can suppress protein-protein interactions. Arginine, for example, is effective at shielding hydrophobic patches and disrupting non-specific electrostatic interactions that can lead to aggregation.[7][14][18]
-
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at very low concentrations (below their CMC), these can prevent surface-induced aggregation at air-liquid or solid-liquid interfaces without denaturing the protein.[14][17]
-
| Excipient Category | Example | Typical Working Concentration | Primary Mechanism |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential Exclusion, Stabilization[14][17] |
| Glycerol | 5-20% (v/v) | Preferential Exclusion, Stabilization[10] | |
| Amino Acids | L-Arginine | 50-500 mM | Suppression of Protein-Protein Interactions[7][14] |
| Glycine | 100-250 mM | Suppression of Protein-Protein Interactions[14] | |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Prevention of Surface-Induced Aggregation[14] |
Q5: How can I monitor and quantify protein aggregation during my optimization experiments?
It is crucial to use analytical techniques to get quantitative feedback on your optimization efforts. A combination of methods is often recommended.[5]
| Technique | Principle | Information Provided |
| UV-Vis Spectroscopy | Measures light scattering by aggregates. | A simple, quick check for aggregation. An increase in absorbance at 340-350 nm indicates the presence of soluble aggregates.[5][19][20] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides the size distribution of particles in solution and is highly sensitive to the formation of larger aggregates.[5][10][21] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | The gold standard for quantifying soluble aggregates. It can resolve monomers, dimers, and higher-order oligomers.[5][14][19] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Protein Labeling with 3-(adenin-9-yl)propanoic Acid NHS Ester
This protocol assumes the use of a pre-activated NHS ester of 3-(adenin-9-yl)propanoic acid.
-
Protein Preparation:
-
Dialyze or buffer-exchange your protein into an amine-free buffer (e.g., 100 mM sodium phosphate or HEPES, 150 mM NaCl, pH 7.5-8.3).[8][20] Ensure the buffer does not contain primary amines like Tris or glycine.[20][22]
-
Adjust the protein concentration, starting at a lower concentration like 1-2 mg/mL.[4]
-
-
Labeling Reagent Preparation:
-
Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (start with a 5:1 to 10:1 molar ratio of NHS ester to protein).[20]
-
Add the calculated volume of the NHS ester stock to the protein solution while gently stirring. The final DMSO/DMF concentration should ideally be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[20][22]
-
-
Reaction Quenching & Purification:
Workflow for Systematic Optimization to Minimize Aggregation
This workflow provides a structured approach to identifying optimal labeling conditions.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 11. Minimizing Protein Aggregation | Proteos Insights [proteos.com]
- 12. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. nanoscience.com [nanoscience.com]
- 17. scispace.com [scispace.com]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. approcess.com [approcess.com]
- 20. benchchem.com [benchchem.com]
- 21. Protein Aggregation Characterization by Nanopore technology - APS March Meeting 2020 [archive.aps.org]
- 22. benchchem.com [benchchem.com]
- 23. NHS-ester-protein-labeling [protocols.io]
Stability testing of 3-(6-Amino-9h-purin-9-yl)propanoic acid in different buffers
Technical Support Center: Stability of 3-(6-Amino-9H-purin-9-yl)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for stability testing of this compound. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay results for this compound are inconsistent. Could the compound be degrading in my buffer solution?
A1: Yes, inconsistent results are a classic indicator of compound instability. This compound, as a purine analog, is susceptible to degradation, primarily through hydrolysis. The stability is significantly influenced by the pH, temperature, and composition of your buffer.
Causality Behind Instability: The adenine core of your molecule is prone to hydrolytic attack.[1][2][3] The primary degradation pathway to consider is the deamination of the 6-amino group, which would convert the adenine moiety to a hypoxanthine analog.[1] This reaction is often pH and temperature-dependent. Additionally, the N-glycosidic-like bond between the purine ring and the propanoic acid side chain can be susceptible to cleavage under harsh acidic or basic conditions.[4]
Initial Troubleshooting Steps:
-
pH Verification: Confirm the pH of your buffer solution immediately before use. Cellular metabolism or CO2 absorption from the air can alter the pH of poorly buffered solutions over time.
-
Fresh Solutions: Always prepare buffer solutions fresh. If you must store them, use sterile, airtight containers and refrigerate.
-
Control Sample: Include a freshly prepared standard of this compound in each experiment to differentiate between degradation and other experimental errors.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
Scientific Rationale:
-
Acidic Conditions (pH < 6.0): In acidic solutions, the purine ring becomes protonated, which can accelerate the hydrolysis of the bond connecting the side chain.[4]
-
Alkaline Conditions (pH > 8.0): While some purine analogs are relatively stable in mild alkaline conditions, strong basic solutions can also promote degradation.[6]
Recommended Buffer Systems: To maintain a stable pH environment, the choice of buffer is critical. The buffer's pKa should be as close as possible to the desired pH.
| Buffer System | Useful pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Commonly used, physiologically relevant. |
| MOPS | 6.5 - 7.9 | Good buffering capacity in the physiological range.[7] |
| HEPES | 7.0 - 8.0 | Often used in cell culture for its stability. |
| TRIS | 7.5 - 9.0 | Use with caution; can interact with some compounds. |
Q3: How do I design a comprehensive stability study for this compound?
A3: A well-designed stability study should systematically evaluate the impact of various environmental factors on your compound. This is often achieved through "forced degradation" or "stress testing," which is a cornerstone of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12][13][14] The goal is to intentionally degrade the sample to identify potential degradation products and establish the compound's intrinsic stability.[11][14]
Experimental Workflow for Forced Degradation:
Caption: Forced degradation experimental workflow.
Key Considerations for the Study:
-
Target Degradation: Aim for 5-20% degradation of the parent compound.[11][15][16] Over-stressing can lead to secondary degradation products that are not relevant to normal storage conditions.[15][16]
-
Stability-Indicating Method: The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be validated to be "stability-indicating." This means it can separate the parent compound from all potential degradation products without interference.[15][17][18][19][20]
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: Developing a stability-indicating HPLC method is a systematic process aimed at achieving adequate resolution between the analyte and its potential impurities or degradants.[17][18][20]
Step-by-Step Protocol for Method Development:
-
Column Selection: Start with a C18 reversed-phase column, as these are versatile for a wide range of small molecules.
-
Mobile Phase Scouting:
-
Aqueous Phase (A): Use a volatile buffer compatible with mass spectrometry (MS), such as 0.1% formic acid or 10 mM ammonium acetate in water.[17]
-
Organic Phase (B): Acetonitrile is a common first choice. Methanol can be used as an alternative to modify selectivity.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all components, including potential degradants.[15]
-
Detection: Use a UV detector set at the lambda max (λmax) of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: Analyze samples from your forced degradation studies. The goal is to achieve baseline separation for the parent peak and all degradation product peaks. Adjust the gradient slope, mobile phase pH, and even the column chemistry to optimize selectivity.[17]
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[18][20]
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape | Buffer pH is too close to the pKa of the analyte; column degradation. | Adjust mobile phase pH; replace the column. |
| Co-eluting Peaks | Insufficient method selectivity. | Modify gradient, change organic solvent (ACN to MeOH), or try a different column (e.g., Phenyl-Hexyl).[17] |
| Drifting Retention Times | Inadequate column equilibration; temperature fluctuations; mobile phase composition change. | Ensure sufficient equilibration time; use a column oven; prepare fresh mobile phase. |
Q5: What are the likely degradation products of this compound that I should be looking for?
A5: Based on the structure, the primary degradation pathways are likely to be hydrolysis and oxidation.
Potential Degradation Products:
-
Hypoxanthine Analog: Resulting from the deamination of the 6-amino group. This is a very common degradation pathway for adenine-containing compounds.[1][2]
-
Adenine: Formed by the cleavage of the bond between the purine ring and the propanoic acid side chain.[4]
-
Oxidized Products: The purine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidized species, especially in the presence of an oxidizing agent like hydrogen peroxide.[16][21]
Identification Strategy: An HPLC system coupled with a mass spectrometer (LC-MS) is the most powerful tool for identifying these unknown degradation products.[17][22] By comparing the mass-to-charge ratio (m/z) of the new peaks with the theoretical masses of potential degradants, you can tentatively identify them.
Logical Flow for Degradant Identification:
Caption: Logic for identifying degradation products.
References
- 1. The prebiotic role of adenine: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The products formed when Adenine is hydrolysed | Filo [askfilo.com]
- 3. Hydrolysis of adenine nucleotides in platelets from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 10. database.ich.org [database.ich.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. benchchem.com [benchchem.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Forced Degradation Studies - STEMart [ste-mart.com]
- 22. Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Bioconjugates
Welcome to the technical support center dedicated to the intricate science of bioconjugate purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing unbound linkers and other impurities from bioconjugate preparations. Here, we synthesize technical accuracy with field-proven insights to empower you with the knowledge to optimize your purification workflows, troubleshoot common issues, and ensure the integrity of your final product.
Introduction to the Imperative of Purity
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has revolutionized therapeutics, diagnostics, and research.[1] The success of these powerful molecules, such as antibody-drug conjugates (ADCs), hinges on their purity.[2] Incomplete reactions can leave behind a heterogeneous mixture of the desired bioconjugate, unconjugated biomolecules, and, critically, excess unbound linkers or linker-payload complexes.[3] The presence of these impurities can lead to inaccurate characterization, reduced efficacy, and potential off-target toxicity.[4] Therefore, robust and refined purification protocols are not just a matter of good science; they are a prerequisite for clinical and experimental success.
This guide will delve into the most common and effective purification strategies, providing not just the "how" but the critical "why" behind each step. We will explore the nuances of various chromatographic techniques and filtration methods, equipping you with the expertise to tailor these protocols to your specific bioconjugate and linker chemistry.
Purification Strategy Selection: A Logic-Driven Approach
The choice of purification methodology is dictated by the physicochemical properties of your bioconjugate and the unbound linker. Key considerations include differences in size, charge, and hydrophobicity between the desired product and the impurities.
Troubleshooting Guide: Common Issues in Bioconjugate Purification
This section addresses specific challenges you may encounter during your purification workflows in a practical question-and-answer format.
Q1: I've performed a size-exclusion chromatography (SEC) run, but I still see a significant amount of unbound linker in my bioconjugate fraction. What went wrong?
A1: This is a common issue that often points to suboptimal resolution or operational parameters in your SEC protocol.
-
Causality: SEC separates molecules based on their hydrodynamic radius.[5] If the size difference between your bioconjugate and the unbound linker is not substantial, or if your column and running conditions are not optimized, you will get poor separation.[6]
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a resin with an appropriate fractionation range for your bioconjugate. The unbound linker should be well within the fractionation range, while the bioconjugate should ideally elute closer to the void volume.[7]
-
Optimize Flow Rate: A lower flow rate can improve resolution by allowing more time for the molecules to interact with the stationary phase.[7]
-
Sample Volume: For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[8] Overloading the column will lead to peak broadening and poor separation.
-
Column Packing: An improperly packed column can lead to channeling, where the sample bypasses the stationary phase, resulting in poor separation.[9]
-
Alternative Techniques: If the size difference is inherently small, SEC may not be the ideal method. Consider an orthogonal technique like Hydrophobic Interaction Chromatography (HIC) or Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane.[10]
-
Q2: My bioconjugate is aggregating during purification by Hydrophobic Interaction Chromatography (HIC). How can I prevent this?
A2: Aggregation during HIC is often a consequence of the high salt concentrations used to promote hydrophobic interactions.[11][12]
-
Causality: The high ionic strength of the binding buffer can promote protein-protein interactions, leading to the formation of aggregates.[13] This is particularly problematic for bioconjugates that are already prone to aggregation due to the introduction of hydrophobic linkers or payloads.[4]
-
Troubleshooting Steps:
-
Optimize Salt Concentration: Use the minimum salt concentration necessary for binding your bioconjugate to the HIC column. You can perform a salt screen to determine the optimal concentration.[11]
-
Choice of Salt: Ammonium sulfate is a commonly used salt in HIC, but other salts like sodium chloride can be less prone to inducing aggregation.[14]
-
Reduce Flow Rate: Lowering the flow rate can minimize shear stress on the bioconjugate as it passes through the column.[11]
-
Inclusion of Excipients: Consider adding stabilizing excipients, such as arginine or glycerol, to your buffers to suppress aggregation.[7]
-
Temperature Control: Running the chromatography at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.
-
Q3: After purification, my bioconjugate shows a broad peak in the HIC chromatogram, indicating high heterogeneity. How can I improve the homogeneity?
A3: A broad HIC peak often reflects a wide distribution of drug-to-antibody ratios (DAR) in your bioconjugate preparation.[15]
-
Causality: HIC is highly effective at separating species with different degrees of hydrophobicity.[12] Since many linkers and payloads are hydrophobic, HIC can resolve bioconjugates with varying numbers of attached molecules. A broad peak indicates a wide range of DAR species.[8]
-
Troubleshooting Steps:
-
Optimize Conjugation Chemistry: Revisit your conjugation reaction conditions. Factors like the molar ratio of linker to biomolecule, reaction time, and temperature can all influence the final DAR distribution.[13] Site-specific conjugation methods can significantly reduce heterogeneity compared to random labeling.[16]
-
Optimize Elution Gradient: A shallower elution gradient in your HIC protocol can significantly improve the separation of different DAR species, allowing you to fractionate and pool the desired species.[11]
-
Alternative Chromatography: While HIC is excellent for analysis, for preparative purification, other techniques might be more suitable depending on the linker's properties. For instance, if the linker introduces a significant charge change, Ion Exchange Chromatography (IEX) could be a powerful tool for separating different DAR species.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable purification technique for removing a highly hydrophobic unbound linker?
A1: For highly hydrophobic unbound linkers, Hydrophobic Interaction Chromatography (HIC) is often the most effective method.[12] The principle of HIC relies on the separation of molecules based on their surface hydrophobicity.[14] Since the unbound linker is hydrophobic, it will bind strongly to the HIC resin under high salt conditions. The bioconjugate, being less hydrophobic overall, will either not bind or will elute at a higher salt concentration than the unbound linker. This differential binding allows for excellent separation.
Q2: Can Tangential Flow Filtration (TFF) be used to remove unbound linkers?
A2: Yes, Tangential Flow Filtration (TFF) , also known as cross-flow filtration, can be a very effective and scalable method for removing unbound linkers, provided there is a significant size difference between the bioconjugate and the linker.[17] TFF separates molecules based on size by passing the solution tangentially across a membrane with a specific molecular weight cut-off (MWCO).[18] The larger bioconjugate is retained, while the smaller unbound linker passes through the membrane. This process, often performed in a diafiltration mode where buffer is continuously added, allows for efficient removal of small molecule impurities.[19]
Q3: How do I choose the right affinity chromatography resin for my bioconjugate?
A3: The choice of affinity resin depends on the specific "handle" available on your biomolecule.
-
For antibodies and Fc-fusion proteins: Protein A and Protein G resins are the most common choices as they bind specifically to the Fc region of IgG antibodies.[20][21]
-
For recombinant proteins with affinity tags: Use a resin that is specific for the tag you have incorporated. For example, use a nickel-charged resin (IMAC) for His-tagged proteins or a glutathione resin for GST-tagged proteins.[22]
-
For other biomolecules: If a specific binding partner is known (e.g., an enzyme and its inhibitor), you can immobilize one of the partners on a resin to capture the other.
Q4: What are the best analytical techniques to assess the purity of my final bioconjugate?
A4: A multi-faceted analytical approach is recommended to fully characterize your bioconjugate's purity.[23]
-
Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying the monomeric purity and detecting the presence of aggregates or fragments.[5]
-
Hydrophobic Interaction Chromatography (HIC): As mentioned earlier, HIC is excellent for determining the distribution of drug-to-antibody ratio (DAR) species.[15]
-
Reversed-Phase HPLC (RP-HPLC): This technique can also be used to assess DAR and can provide information on the stability of the linker-payload.[23]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the bioconjugate, confirming successful conjugation and providing detailed information on the DAR distribution.[24]
-
SDS-PAGE: A simple and quick method to visually confirm a shift in molecular weight upon conjugation.[25]
Experimental Protocols
Protocol 1: Purification of a Bioconjugate using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for purifying a bioconjugate and removing small molecule impurities like unbound linkers.
Materials:
-
SEC column with an appropriate molecular weight fractionation range.
-
HPLC or chromatography system.
-
Mobile Phase: A buffer in which the bioconjugate is stable and soluble (e.g., Phosphate Buffered Saline, pH 7.4).
-
0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[13]
-
Sample Preparation: Filter the bioconjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Sample Injection: Inject a sample volume that is 0.5-2% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant, optimized flow rate.
-
Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram. The first major peak is typically the bioconjugate, while later eluting peaks correspond to smaller molecules like the unbound linker.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique (e.g., SDS-PAGE, UV-Vis spectroscopy, or MS) to confirm the presence of the purified bioconjugate and the absence of the unbound linker.
Protocol 2: Purification of an Antibody-Drug Conjugate (ADC) using Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species with different drug-to-antibody ratios (DARs) and remove hydrophobic impurities.
Materials:
-
HIC column (e.g., Butyl or Phenyl).
-
HPLC or chromatography system.
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[23]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[23]
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1-2 mg/mL.[15]
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound species using a reverse salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[23] Species will elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis of Fractions: Analyze the fractions to identify those containing the desired DAR species and to confirm the removal of unbound, hydrophobic linker-drug.
Quantitative Data Summary
| Purification Technique | Principle of Separation | Primary Application for Unbound Linker Removal | Typical Loading Capacity | Key Optimization Parameters |
| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of linkers with a significantly smaller size than the bioconjugate. | 1-5% of column volume | Column length, flow rate, sample volume.[7] |
| Tangential Flow Filtration (TFF) | Molecular Size | High-throughput removal of small molecule linkers. | Scalable to large volumes | Membrane MWCO, transmembrane pressure, cross-flow rate.[18] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Removal of hydrophobic linkers and separation of DAR species. | 5-20 mg/mL of resin | Salt type and concentration, elution gradient, temperature.[11][14] |
| Affinity Chromatography (AC) | Specific Binding Interaction | Purification of the biomolecule away from all non-binding impurities, including the linker. | High, dependent on resin | Binding/elution buffer pH and ionic strength, flow rate.[21] |
| Ion Exchange Chromatography (IEX) | Net Charge | Removal of charged linkers or separation of bioconjugate species with different pI values. | High, dependent on resin | Buffer pH, salt gradient, flow rate.[8] |
Visualization of HIC Separation Principle
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. goldbio.com [goldbio.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single pass tangential flow filtration to debottleneck downstream processing for therapeutic antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Integration of Single Pass Tangential Flow Filtration and High Performance Countercurrent Membrane Purification for Intensification of Monoclonal Antibody Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody purification | Abcam [abcam.com]
- 21. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
Technical Support Center: Synthesis of Acyclic Nucleoside Phosphonates
Welcome to the Technical Support Center for the synthesis of acyclic nucleoside phosphonates (ANPs). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common pitfalls encountered during the synthesis of these important antiviral and cytostatic agents.[1][2] This resource is structured in a question-and-answer format to directly address the specific challenges you may face in the lab.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common challenges encountered during the synthesis of acyclic nucleoside phosphonates, from low yields to purification difficulties and unexpected side reactions.
Q1: My overall yield for the acyclic nucleoside phosphonate synthesis is consistently low. What are the most common culprits and how can I address them?
Low yields in multi-step organic syntheses like those for ANPs can be attributed to a variety of factors. Systematically investigating the following key areas is crucial for improving your overall output.
A. Inefficient P-C Bond Formation:
The creation of the phosphonate-carbon bond is a critical step, often accomplished via a Michaelis-Arbuzov or related reaction.[3][4] Low efficiency here will invariably lead to poor overall yields.
-
Moisture Sensitivity: The reagents used in phosphonylation are often highly sensitive to moisture. Trace amounts of water can hydrolyze starting materials or intermediates, leading to a significant decrease in yield.
-
Troubleshooting: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures (120-160°C) to proceed efficiently, especially with less reactive phosphite esters.[3] However, excessively high temperatures can lead to pyrolysis of the ester, forming an acid as a side product.[3]
-
Troubleshooting: The optimal temperature is a delicate balance. It's recommended to perform small-scale trial reactions at various temperatures to identify the sweet spot for your specific substrates. Monitoring the reaction by ³¹P NMR can help determine the optimal reaction time and temperature.
-
B. Incomplete Coupling of the Nucleobase:
The alkylation of the heterocyclic base with the acyclic side chain is another critical step where yields can be compromised.
-
Poor Nucleobase Solubility: Many purine and pyrimidine bases have poor solubility in common organic solvents, which can hinder the reaction rate.
-
Troubleshooting: The use of polar aprotic solvents like DMF or NMP can improve solubility.[1] In some cases, silylation of the nucleobase can enhance its solubility and reactivity.
-
-
Inefficient Base-Mediated Deprotonation: Incomplete deprotonation of the nucleobase will result in unreacted starting material.
-
Troubleshooting: The choice of base is critical. Stronger bases like sodium hydride (NaH) or lithium tert-butoxide are often used. Ensure the base is fresh and of high purity.
-
C. Side Reactions Competing with the Main Pathway:
Unwanted side reactions can consume starting materials and complicate purification.
-
Formation of Regioisomers: Alkylation of purine bases can occur at different nitrogen atoms, most commonly at the N9 and N7 positions, leading to a mixture of products that can be difficult to separate.[5][6][7][8] The N9 isomer is typically the desired product.[5][6][7][8]
-
Hydrolysis of Sensitive Functional Groups: Certain nucleobases, such as 5-azacytosine, are prone to hydrolytic degradation, especially under non-neutral pH conditions.[10][11][12]
-
Troubleshooting: Maintain strict anhydrous conditions and use non-nucleophilic bases. It may be necessary to perform the reaction under buffered conditions or to choose a synthetic route that avoids harsh acidic or basic steps.
-
Q2: I am struggling with the purification of my final acyclic nucleoside phosphonate. It's highly polar and either streaks on my silica gel column or won't elute. What are my options?
The high polarity of ANPs, due to the negatively charged phosphonate group at physiological pH, makes them notoriously difficult to purify using standard silica gel chromatography. Here are several effective strategies to overcome this challenge:
A. Ion-Exchange Chromatography (IEC):
This is often the most effective method for purifying highly polar, charged molecules like ANPs.[13][14][15]
-
Principle: IEC separates molecules based on their net charge. For ANPs, which are anionic, an anion-exchange column is used. The negatively charged phosphonate group binds to the positively charged stationary phase. The compound is then eluted by increasing the salt concentration of the mobile phase or by changing the pH.[14]
-
Protocol: A detailed protocol for purifying a generic ANP using anion-exchange chromatography is provided below.
B. Conversion to a Lipophilic Prodrug:
Temporarily masking the polar phosphonate group with lipophilic ester groups can dramatically decrease the polarity of the molecule, making it amenable to purification by standard silica gel chromatography.[16]
-
Strategy: The phosphonic acid is converted to a diester (e.g., a bis(pivaloyloxymethyl) (POM) or bis(isopropyloxycarbonyloxymethyl) (POC) ester). This lipophilic prodrug is then purified by silica gel chromatography. The protecting groups are subsequently removed in the final step to yield the pure ANP.[17]
-
Benefit: This approach not only facilitates purification but is also a common strategy for improving the oral bioavailability of ANP drugs.[18]
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
For small-scale purifications or for obtaining highly pure material, RP-HPLC is a powerful technique.
-
Principle: In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. Highly polar compounds like ANPs will have a low retention time and elute early.
-
Considerations: The choice of column (e.g., C18, C8) and mobile phase (typically a gradient of water and acetonitrile or methanol with an additive like formic acid or triethylamine) will need to be optimized for your specific compound.
Part 2: Detailed Troubleshooting Guides & Protocols
This section provides more in-depth, step-by-step guidance for specific, challenging scenarios.
Troubleshooting Guide: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming the P-C bond in ANP synthesis.[3][4] However, it is not without its pitfalls.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no conversion of starting materials | 1. Insufficient reaction temperature. 2. Low reactivity of the alkyl halide. 3. Presence of moisture. | 1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition by TLC or ³¹P NMR.[3] 2. Switch to a more reactive alkyl halide (reactivity order: R-I > R-Br > R-Cl).[19] For unreactive halides, consider using a Lewis acid catalyst.[4][19] 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Formation of a significant amount of elimination byproduct | Use of a secondary alkyl halide. | The Michaelis-Arbuzov reaction is most efficient with primary alkyl halides. For secondary halides, elimination can be a major side reaction.[19] If possible, redesign the synthesis to use a primary halide. Alternatively, explore milder, catalyzed versions of the reaction.[20] |
| Presence of an unexpected phosphonate product | The newly formed alkyl halide from the dealkylation step is reacting with the starting phosphite. | This is more common when the starting alkyl halide is less reactive than the alkyl group on the phosphite. Using an excess of the starting alkyl halide can help to drive the reaction towards the desired product.[3] |
| Decomposition of the product | Pyrolysis at high temperatures. | As mentioned, excessive heat can cause the phosphonate ester to decompose.[3] If the reaction requires high temperatures, minimize the reaction time and monitor closely. Consider using a higher boiling point solvent to maintain a consistent temperature. |
Protocol: Purification of an Acyclic Nucleoside Phosphonate by Anion-Exchange Chromatography
This protocol provides a general procedure for the purification of a highly polar ANP. The specific conditions may need to be optimized for your compound of interest.
Materials:
-
Anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion-exchanger)
-
Chromatography column
-
Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
High-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Peristaltic pump and fraction collector (recommended)
-
Conductivity meter (optional, but helpful for monitoring the salt gradient)
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the anion-exchange resin in the low-salt buffer and pack it into the chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of the low-salt buffer until the pH and conductivity of the eluate are the same as the buffer.[15]
-
-
Sample Preparation and Loading:
-
Dissolve the crude ANP in a minimal amount of the low-salt buffer. Ensure the pH of the sample is adjusted to be at least one pH unit above the pKa of the phosphonic acid to ensure it is deprotonated and will bind to the column.
-
Carefully load the sample onto the column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the low-salt buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound ANP using a linear salt gradient from 0% to 100% of the high-salt buffer over 10-20 column volumes. Alternatively, a stepwise gradient can be used.
-
Collect fractions and monitor the elution profile by UV absorbance (if the nucleobase has a chromophore) or by analyzing the fractions by TLC or HPLC.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the pure product.
-
The product will be in a high-salt solution. Desalting can be achieved by dialysis, size-exclusion chromatography, or by using a reverse-phase C18 solid-phase extraction cartridge.
-
After desalting, the pure ANP can be obtained as a solid by lyophilization.
-
Part 3: Understanding the Chemistry - Mechanistic Insights and Visual Guides
A deeper understanding of the underlying reaction mechanisms can empower you to make more informed decisions during your synthetic planning and troubleshooting.
Mechanism Spotlight: Regioisomer Formation in Purine Alkylation
The alkylation of purines can lead to a mixture of N9 and N7 isomers.[5][6][7][8] The ratio of these isomers is influenced by both kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control: The N7 position is often more sterically accessible and can be the kinetically favored site of alkylation. However, the N9-alkylated product is typically the thermodynamically more stable isomer.[5]
-
Influence of Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF can favor the formation of the N9 isomer.
-
Base: The choice of base can also influence the regioselectivity.
-
Protecting Groups: As mentioned, bulky protecting groups on the purine ring can sterically block the N7 position, leading to a higher yield of the desired N9 isomer.[8][9]
-
Workflow Diagram: General Synthesis of an Acyclic Nucleoside Phosphonate
The following diagram illustrates a common synthetic workflow for preparing an acyclic nucleoside phosphonate.
Caption: A generalized workflow for the synthesis of acyclic nucleoside phosphonates.
Troubleshooting Logic Diagram: Low Yield in ANP Synthesis
This diagram provides a logical approach to diagnosing the cause of low yields.
Caption: A decision tree for troubleshooting low yields in ANP synthesis.
References
- 1. Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study of chemical stability of antivirally active 5-azacytosine acyclic nucleoside phosphonates using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. conductscience.com [conductscience.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN103360425A - Synthesis method of tenofovir disoproxil and fumarate thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Optimization of Cleavage Conditions for Linkers in Solid-Phase Synthesis
Welcome to the Technical Support Center for Solid-Phase Synthesis (SPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of releasing your synthesized molecule from the solid support. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your cleavage conditions and maximize your yield and purity.
Introduction to Linker Cleavage in Solid-Phase Synthesis
Solid-phase synthesis has revolutionized the way peptides and other complex organic molecules are created. A key component of this methodology is the linker, a molecular bridge that connects the growing molecule to the insoluble resin.[1][2] The final step, cleavage, involves breaking this bond to release the desired product into solution.[1][2] The choice of linker and the corresponding cleavage strategy are paramount to the success of the synthesis, directly impacting the C-terminal functional group of the final product.[1]
This guide focuses on the optimization of cleavage conditions, addressing common challenges and providing solutions grounded in chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cleavage of linkers in solid-phase synthesis.
Issue 1: Low or No Cleavage Yield
Q: I performed the cleavage reaction, but upon precipitation, I obtained very little or no product. What could be the problem?
A: Low cleavage yield is a frequent challenge. The root cause can often be traced back to several factors:
-
Incomplete Cleavage: The cleavage cocktail may not be potent enough, or the reaction time may be insufficient to fully sever the linker.[3] For acid-labile linkers, such as the widely used Wang or Rink amide linkers, Trifluoroacetic Acid (TFA) is the reagent of choice.[1] If you suspect incomplete cleavage, consider the following:
-
Increase Reaction Time: Extend the cleavage duration. A standard time is 1.5 to 2 hours, but for complex peptides or those with multiple protecting groups, up to 4 hours may be necessary.[4] It is always recommended to perform a small-scale test cleavage to determine the optimal time for your specific molecule.[4]
-
Increase TFA Concentration: While standard protocols often use a high percentage of TFA (e.g., 95%), ensure your cocktail is freshly prepared and has not absorbed moisture, which can reduce its efficacy.[5]
-
Re-cleavage: If you suspect incomplete cleavage, you can re-subject the resin to the same cleavage conditions to recover more product.[5]
-
-
Peptide Precipitation During Cleavage: Highly hydrophobic peptides may precipitate out of the cleavage cocktail and remain on the resin.[3][6]
-
Solubility Enhancement: For extremely hydrophobic peptides, adding a small percentage of a solubilizing agent like trifluoroethanol (TFE) to the cleavage cocktail can help keep the product in solution.[6]
-
-
Improper Resin Preparation: Residual solvents from the synthesis, particularly DMF, can neutralize the acidic cleavage cocktail.[7]
-
Thorough Washing: Before cleavage, thoroughly wash the resin with a solvent like dichloromethane (DCM) to remove any residual DMF.[4] For certain resin types, a wash with a mildly acidic solution like acetic acid can be beneficial, but this should be avoided with highly acid-sensitive linkers.[7] Ensure the resin is completely dry before adding the cleavage cocktail.[4]
-
-
Incorrect Linker Chemistry: Ensure you are using the correct cleavage reagent for your specific linker. While many common linkers are acid-labile, others may require different conditions, such as photolysis for photolabile linkers or specific chemical activation for safety-catch linkers.[8][9][10]
Issue 2: Presence of Impurities and Side Reactions
Q: My final product is impure. What are the common side reactions during cleavage, and how can I prevent them?
A: The highly reactive carbocations generated during the acid-catalyzed removal of protecting groups are a primary source of impurities. These electrophilic species can modify sensitive amino acid residues.[11]
-
Alkylation of Sensitive Residues: Tryptophan, tyrosine, cysteine, and methionine are particularly susceptible to alkylation by carbocations.[12]
| Scavenger | Targeted Protecting Group/Side Reaction | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trityl (Trt) and other trityl-based protecting groups. Reduces trityl cations.[13] | 1-5% | Highly effective for scavenging trityl cations.[13] |
| Water | tert-Butyl (tBu) protecting groups. | 2.5-5% | Helps to hydrolyze t-butyl cations. |
| 1,2-Ethanedithiol (EDT) | Dithiothreitol (DTT), Thioanisole. Protects cysteine from oxidation and scavenges various cations.[14] | 2.5% | Particularly important for cysteine-containing peptides to maintain the reduced state of the thiol group.[14] |
| Thioanisole | Protects against sulfonation of tryptophan and methionine. | 5-10% | |
| Phenol / p-Cresol | Scavenges a broad range of carbocations.[15] | 5% | Can be effective in preventing various side reactions.[15] |
-
Oxidation of Methionine and Cysteine: These sulfur-containing amino acids are prone to oxidation during cleavage.
-
Use of Reducing Agents: Including a reducing scavenger like EDT or DTT in the cleavage cocktail is crucial to prevent the oxidation of cysteine residues.[14]
-
-
Incomplete Deprotection: Some side-chain protecting groups may be more difficult to remove than others, leading to incomplete deprotection.
-
Optimize Cleavage Time and Cocktail: As mentioned earlier, extending the cleavage time or using a stronger cleavage cocktail can help. For particularly stubborn protecting groups, a two-step cleavage process might be necessary.[16]
-
Issue 3: Difficulty in Precipitating the Cleaved Product
Q: I've completed the cleavage, but my product won't precipitate from the ether. What should I do?
A: Failure to precipitate is a common issue, especially with small or hydrophobic peptides.
-
Concentrate the Cleavage Solution: Before adding to cold ether, carefully concentrate the TFA solution under a gentle stream of nitrogen to a smaller volume (1-2 mL).[5] This increases the concentration of the peptide and promotes precipitation.
-
Use a Larger Volume of Cold Ether: Ensure you are adding the concentrated TFA solution dropwise to a significantly larger volume (at least 10-fold) of ice-cold diethyl ether.[4]
-
Alternative Anti-Solvents: If diethyl ether is not effective, you can try other non-polar solvents like methyl tert-butyl ether (MTBE).[11]
-
Solid-Phase Extraction: For very small or difficult-to-precipitate peptides, solid-phase extraction (SPE) can be an effective alternative for isolation and purification.
II. Experimental Protocols
Protocol 1: Standard TFA Cleavage for Acid-Labile Linkers
This protocol is suitable for most standard peptides synthesized on acid-labile linkers like Wang or Rink amide resin.
Materials:
-
Dry peptidyl resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., TIS, water, EDT - choose based on your peptide sequence)
-
Dichloromethane (DCM)
-
Cold diethyl ether or MTBE
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation (perform in a certified fume hood):
-
Prepare the cleavage cocktail fresh just before use. A common "Reagent K" cocktail for peptides containing multiple sensitive residues is:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For simpler peptides, a cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient.[16]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (10-20 mL/g of resin).
-
Gently swirl the mixture to ensure all the resin is suspended.
-
Allow the reaction to proceed at room temperature for 1.5 to 4 hours with occasional swirling.[4]
-
-
Product Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the combined filtrate to a small volume (1-2 mL) under a gentle stream of nitrogen.[5]
-
Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.[4]
-
The peptide should precipitate as a white solid.
-
-
Washing and Drying:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[4]
-
Dry the final peptide product under a high vacuum.
-
Protocol 2: Cleavage from Photolabile Linkers
Photolabile linkers offer a mild alternative to acidic cleavage, releasing the product upon irradiation with UV light.[8][9]
Materials:
-
Dry peptidyl resin with a photolabile linker
-
Appropriate solvent (e.g., methanol, acetonitrile, or a buffer suitable for biological assays)
-
UV lamp (typically 365 nm)
-
Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)
Procedure:
-
Resin Preparation:
-
Wash and dry the peptidyl resin as described in Protocol 1.
-
-
Photolytic Cleavage:
-
Suspend the resin in a suitable solvent in a UV-transparent reaction vessel.
-
Irradiate the suspension with a UV lamp at the appropriate wavelength (usually 365 nm) for the specified time (this can range from minutes to hours depending on the linker and the scale of the reaction).
-
Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or mass spectrometry.
-
-
Product Isolation:
-
Once the cleavage is complete, filter the resin and collect the supernatant containing the cleaved product.
-
Wash the resin with fresh solvent and combine the filtrates.
-
The product is now in solution and can be directly used for biological screening or further purified as needed. The absence of harsh cleavage reagents is a significant advantage of this method.[8]
-
III. Visualization of Key Concepts
Troubleshooting Workflow for Low Cleavage Yield
Caption: A step-by-step workflow to diagnose and resolve low cleavage yields.
The Role of Scavengers in Preventing Side Reactions
Caption: How scavengers intercept reactive carbocations to protect the desired peptide.
IV. References
-
Mthembu, S. N., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. --INVALID-LINK--
-
de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Molecules.
-
Fay, F., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. --INVALID-LINK--
-
Pípal, M., et al. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity. --INVALID-LINK--
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. --INVALID-LINK--
-
Al-Warhi, T., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals. --INVALID-LINK--
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. --INVALID-LINK--
-
Mthembu, S. N., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. --INVALID-LINK--
-
Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. --INVALID-LINK--
-
Ang, M. J. Y., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. --INVALID-LINK--
-
Isied, M., & Merrifield, R. B. (2025). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate. --INVALID-LINK--
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. --INVALID-LINK--
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. --INVALID-LINK--
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. --INVALID-LINK--
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. --INVALID-LINK--
-
Sigma-Aldrich. Boc Resin Cleavage Protocol. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides with Fmoc-Lys(Trt)-OH. --INVALID-LINK--
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Biosynth. Guide to Resins and Linkers in SPPS. --INVALID-LINK--
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
-
Sam, M., et al. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. --INVALID-LINK--
-
University of Cambridge. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. --INVALID-LINK--
-
Oreate AI. (2025). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 3-(6-Amino-9H-purin-9-yl)propanoic Acid Synthesis
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of novel compounds are paramount. This guide provides an in-depth, technically-focused comparison of methodologies for the synthesis and, critically, the mass spectrometry-based validation of 3-(6-Amino-9H-purin-9-yl)propanoic acid. This compound, a derivative of the purine adenine, holds significant interest in various therapeutic areas. Our focus here is not just on the "how," but the "why"—elucidating the rationale behind experimental choices to ensure scientific integrity and reproducible results.
The Significance of N9-Substituted Purines
Purine analogs, particularly those substituted at the N9 position of the adenine core, are a cornerstone of antiviral and anticancer drug discovery.[1][2] The modification at this position can significantly influence the molecule's interaction with biological targets, such as enzymes and receptors, while potentially improving its pharmacokinetic properties. This compound, with its carboxylic acid moiety, presents a handle for further chemical modification and can influence solubility and cell permeability.
Synthetic Strategies: A Comparative Overview
The synthesis of N9-substituted adenines is a well-established field, yet the choice of methodology depends on factors such as starting material availability, desired scale, and regioselectivity. The primary challenge in the alkylation of adenine is controlling the site of substitution, as the purine ring possesses multiple reactive nitrogen atoms (N1, N3, N7, and N9).[1]
Method 1: Direct Alkylation of Adenine
A common and direct approach involves the reaction of adenine with a suitable three-carbon synthon, such as a 3-halopropanoic acid derivative, under basic conditions.[1] The choice of base and solvent system is critical in directing the alkylation to the desired N9 position.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) is employed to deprotonate adenine, forming the adeninate anion. This increases the nucleophilicity of the ring nitrogens.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. These solvents solvate the cation of the base, leaving the adeninate anion more reactive. Critically, these solvents favor the formation of the N9-substituted product over other isomers.[1]
-
Reaction Conditions: Elevated temperatures are often required to drive the reaction to completion.
Experimental Protocol: Direct Alkylation
-
To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of ethyl 3-bromopropanoate (1.2 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure.
-
The resulting crude ester is then subjected to hydrolysis (e.g., using aqueous NaOH followed by acidification) to yield the desired carboxylic acid.
-
Purify the final product by recrystallization or column chromatography.
Method 2: Michael Addition
An alternative strategy involves a Michael addition of adenine to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters. This reaction is typically base-catalyzed.
Causality Behind Experimental Choices:
-
Catalyst: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting the conjugate addition.
-
Solvent: Aprotic solvents are generally used to avoid side reactions with the electrophile.
Experimental Protocol: Michael Addition
-
Suspend adenine (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous acetonitrile.
-
Add DBU (0.2 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
Cool the reaction and remove the solvent in vacuo.
-
The resulting methyl ester is then hydrolyzed as described in the direct alkylation method.
-
Purify the product as needed.
Mass Spectrometry Validation: The Gold Standard
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. For this compound, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) provides a robust validation workflow.[3][4][5]
Workflow for Mass Spectrometry Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Comparative analysis of adenine-based linkers for bioconjugation
An objective guide for researchers, scientists, and drug development professionals.
In the intricate field of bioconjugation, the linker molecule is not merely a bridge but a critical determinant of a conjugate's stability, efficacy, and safety profile.[1] While established methods like maleimide and N-hydroxysuccinimide (NHS) ester chemistries are widely used, they possess inherent limitations. This guide provides an in-depth comparative analysis of an emerging alternative: adenine-based linkers. We will explore the mechanistic advantages of this technology, present supporting data, and offer detailed protocols to empower researchers in their bioconjugation strategies.
The Core Principle: Bio-Orthogonal and Stable Ligation
Adenine-based bioconjugation leverages the specific reaction between a chloroacetamide-functionalized biomolecule and a partner molecule tagged with an adenine, or more commonly, a 7-deazaadenine moiety. This reaction forms a highly stable covalent bond through the alkylation of cysteine or histidine residues.[2][3] The chloroacetamide group acts as a mild electrophile, readily reacting with the nucleophilic thiol group of cysteine under biocompatible conditions.[2][4] This approach offers a bio-orthogonal handle, minimizing side reactions with other biological functional groups.
Comparative Analysis: Adenine-Based Linkers vs. Conventional Chemistries
The selection of a linker technology is a critical decision in the development of bioconjugates such as Antibody-Drug Conjugates (ADCs).[5] The linker must be stable in circulation to prevent premature payload release but allow for efficient release at the target site.[6] Here, we compare adenine-based linkers with two industry standards: Maleimide-Thiol and NHS Ester-Amine chemistry.
Table 1: Performance Comparison of Bioconjugation Linkers
| Feature | Adenine-Based (via Chloroacetamide) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Reaction Specificity | High: Targets specific Cys/His residues.[3] | Moderate: Primarily targets thiols, but can react with amines at higher pH.[7] | Low: Reacts with any accessible primary amine (e.g., Lysine). |
| Linkage Stability | High: Forms a stable thioether bond resistant to hydrolysis.[8] | Moderate: Prone to retro-Michael addition, leading to de-conjugation.[9] | High: Forms a stable amide bond. |
| Reaction pH | Neutral (pH 6.5-7.5) | Narrow optimal range (pH 6.5-7.5) to avoid side reactions.[7] | Broader range (pH 7-8.5) |
| Hydrolytic Stability | High | Low: Maleimide ring is susceptible to hydrolysis, especially at higher pH. | Moderate: NHS esters can hydrolyze in aqueous buffers. |
| Homogeneity | High potential for site-specific, homogenous conjugates. | Can be heterogeneous if multiple cysteines are present. | Typically results in a heterogeneous mixture of conjugates. |
Expert Insights: The primary advantage of the adenine-chloroacetamide linkage is its superior stability compared to the maleimide-thiol adduct.[8][9] The latter is susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like glutathione in the bloodstream, which can lead to premature payload release and off-target toxicity.[5] While NHS ester chemistry forms a stable amide bond, its lack of specificity presents significant challenges in producing homogenous conjugates, which is a critical quality attribute for therapeutic agents.[10]
Experimental Design: Workflow for Site-Specific Antibody Conjugation
This section outlines a validated protocol for conjugating a chloroacetamide-activated payload to an antibody with an engineered cysteine residue.
Workflow Diagram
References
- 1. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2bscientific.com [2bscientific.com]
Comparative Biological Activity of Synthesized 3-(Adenin-9-yl)propanoic Acid Derivatives: A Guide for Drug Discovery Professionals
<
Introduction: The Therapeutic Potential of Adenine Derivatives
Adenine, a fundamental component of nucleic acids and energy currency in the form of adenosine triphosphate (ATP), has emerged as a promising scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antiviral properties.[2][3] Notably, alkyl esters of 3-(adenin-9-yl)-2-hydroxypropanoic acid have shown broad-spectrum antiviral activity.[3] This guide focuses on the synthesized 3-(adenin-9-yl)propanoic acid derivatives, a class of compounds with significant therapeutic potential. We will delve into a comparative analysis of their biological activities, supported by robust experimental data and protocols, to provide researchers and drug development professionals with a comprehensive resource for their investigations.
Recent studies have highlighted the anticancer properties of adenine and its derivatives, which can induce apoptosis and cause S-phase arrest in the cell cycle of cancer cells.[1][4] Furthermore, adenine nucleotides have been shown to exhibit anticancer activities in animal models.[2] The antiviral potential of adenine derivatives is also well-documented, with various nucleoside analogs demonstrating efficacy against a range of viruses.[3][5][6][7][8][9][10] The development of prodrugs has been a key strategy to enhance the bioavailability and cellular permeability of these compounds, thereby improving their therapeutic efficacy.[5][11]
This guide will provide a structured approach to confirming the biological activity of newly synthesized 3-(adenin-9-yl)propanoic acid derivatives, with a focus on cytotoxicity, anticancer, and antiviral screening. We will present detailed, step-by-step protocols for key assays, alongside a comparative analysis of hypothetical data to illustrate the evaluation process.
I. Initial Screening: Assessing Cytotoxicity
The first crucial step in evaluating any new compound is to determine its cytotoxic potential.[12][13][14][15] This allows for the determination of a therapeutic window, where the compound exhibits the desired biological activity at concentrations that are not harmful to normal cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[12][13]
A. The MTT Assay: A Cornerstone of Viability Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[14][16][17][18][19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[19]
Experimental Protocol: MTT Cytotoxicity Assay [16][17][18]
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[17][19]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 3-(adenin-9-yl)propanoic acid derivatives for 24, 48, and 72 hours.[12][14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.[12][13]
B. Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for a series of synthesized 3-(adenin-9-yl)propanoic acid derivatives against different cell lines.
| Compound | HeLa (IC50 in µM) | MCF-7 (IC50 in µM) | HEK293 (IC50 in µM) | Selectivity Index (SI) for HeLa | Selectivity Index (SI) for MCF-7 |
| Derivative A | 15.8 | 22.5 | > 100 | > 6.3 | > 4.4 |
| Derivative B | 5.2 | 8.1 | 55.3 | 10.6 | 6.8 |
| Derivative C | 35.1 | 48.9 | > 100 | > 2.8 | > 2.0 |
| Doxorubicin | 0.8 | 1.2 | 5.6 | 7.0 | 4.7 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.
II. Probing Anticancer Activity: Induction of Apoptosis
Compounds that exhibit significant and selective cytotoxicity against cancer cells are further investigated for their mechanism of action. A key hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[21]
A. Annexin V & Propidium Iodide Staining
Flow cytometry using Annexin V and propidium iodide (PI) is a standard method to detect and quantify apoptosis.[21][22][23] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, can then bind to these exposed residues.[21] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells.[22][23] This dual-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]
Experimental Protocol: Apoptosis Assay by Flow Cytometry [21][22][23]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[23]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer.[21][22] Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[21][22]
B. Visualizing the Apoptotic Pathway
The induction of apoptosis by adenine derivatives can involve multiple signaling pathways. For instance, adenine combined with cisplatin has been shown to enhance apoptosis in hepatocellular carcinoma cells through AMPK-mediated p53/p21 and p38 MAPK cascades.[24]
Caption: Hypothetical apoptotic pathway induced by Derivative B.
III. Assessing Antiviral Efficacy
Given the known antiviral activity of nucleoside analogs, it is essential to screen synthesized 3-(adenin-9-yl)propanoic acid derivatives for their potential to inhibit viral replication.[6][7][8][9][10]
A. The Plaque Reduction Assay: The Gold Standard
The plaque reduction assay is considered the gold standard for evaluating the efficacy of antiviral compounds against lytic viruses.[25][26][27][28][29] This assay measures the reduction in the number of viral plaques, which are localized areas of cell death caused by viral infection, in the presence of a test compound.[25][27]
Experimental Protocol: Plaque Reduction Assay [25][27][29]
-
Cell Monolayer Preparation: Seed susceptible host cells in 24-well plates to form a confluent monolayer.[25][29]
-
Virus Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 90 minutes.[29]
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or carboxymethyl cellulose) with the corresponding concentrations of the test compound.[25][27] This restricts the spread of the virus to adjacent cells.[25]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[25]
-
Plaque Visualization: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear, unstained zones against a background of stained, viable cells.[27]
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).[25]
B. Comparative Antiviral Activity
The following table shows hypothetical antiviral data for the synthesized derivatives against two representative viruses.
| Compound | Influenza A (H1N1) (PRNT50 in µM) | Coxsackievirus B3 (PRNT50 in µM) |
| Derivative A | > 50 | > 50 |
| Derivative B | 12.3 | 25.1 |
| Derivative C | 8.7 | 15.4 |
| Oseltamivir | 0.5 | > 100 |
IV. Structure-Activity Relationship and Future Directions
The comparative analysis of the biological activities of these derivatives allows for the elucidation of structure-activity relationships (SAR). For instance, the superior performance of Derivative B in both anticancer and antiviral assays suggests that its specific structural modifications are crucial for its biological activity. The lack of activity in Derivative A highlights the importance of certain functional groups for cellular uptake or target interaction.
Future research should focus on optimizing the lead compounds, such as Derivative B and C, to enhance their potency and selectivity. This may involve the synthesis of further analogs with modifications to the propanoic acid chain or the adenine base. Additionally, more in-depth mechanistic studies are warranted to fully understand how these compounds exert their biological effects. The use of prodrug strategies could also be explored to improve the pharmacokinetic properties of the most promising derivatives.[5][11]
Conclusion
This guide provides a comprehensive framework for confirming and comparing the biological activities of synthesized 3-(adenin-9-yl)propanoic acid derivatives. By following the detailed protocols for cytotoxicity, apoptosis, and antiviral assays, researchers can systematically evaluate their novel compounds. The presented data and visualizations serve as a practical example of how to interpret and compare experimental results, ultimately aiding in the identification of promising lead candidates for further drug development. The inherent potential of adenine-based compounds, coupled with a rigorous and logical screening cascade, paves the way for the discovery of novel therapeutics to combat cancer and viral infections.
References
- 1. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of adenine nucleotides in mice are mediated through expansion of erythrocyte ATP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of nucleoside analogues against norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medvik: Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid [medvik.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 21. benchchem.com [benchchem.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RETRACTED: Adenine Combined with Cisplatin Promotes Anticancer Activity against Hepatocellular Cancer Cells through AMPK-Mediated p53/p21 and p38 MAPK Cascades [mdpi.com]
- 25. bioagilytix.com [bioagilytix.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. benchchem.com [benchchem.com]
- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Purine Analogs
In the landscape of pharmaceutical development, particularly for potent therapeutic agents like purine analogs, the integrity of analytical data is paramount. This guide provides an in-depth comparison and procedural outline for the cross-validation of analytical methods used to quantify purine analogs in biological matrices. As researchers and drug development professionals, ensuring the reliability and comparability of data across different studies, laboratories, or even analytical techniques is a cornerstone of regulatory compliance and the successful advancement of new therapies.[1][2] This document is structured to provide not only the "how" but also the "why," grounding every recommendation in established scientific principles and regulatory expectations.
The Critical Role of Purine Analogs and the Need for Robust Analytics
Purine analogs, such as fludarabine and cladribine, are a class of chemotherapeutic agents that function by interfering with DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[3] Their potent cytotoxic nature necessitates precise and accurate quantification in biological fluids for pharmacokinetic (PK) and toxicokinetic (TK) studies.[4] Therapeutic drug monitoring (TDM) of these compounds is also crucial to optimize dosing, minimize toxicity, and identify non-responders.[5][6][7]
Given the global nature of clinical trials and drug development, it's common for analytical testing to be conducted at multiple sites or for methods to be updated over the course of a development program. This is where cross-validation becomes indispensable. It is the process of formally demonstrating that two distinct analytical methods or the same method at different laboratories produce comparable results.[2][8][9] This ensures data integrity and allows for the confident pooling and comparison of results.
Comparative Analysis of Bioanalytical Methods
The most prevalent techniques for the quantification of purine analogs in biological matrices are High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a workhorse in bioanalysis, offering excellent separation of purine and pyrimidine bases.[10][13] When coupled with UV detection, it provides a robust and widely accessible method. For enhanced sensitivity and selectivity, particularly in complex biological matrices, tandem mass spectrometry (MS/MS) is the gold standard.[14][15][16][17]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for charged species like purine metabolites.[11][12][18] It can be a valuable alternative or complementary technique to HPLC, especially for screening for inborn errors of purine metabolism.[11][12]
The choice of method often depends on the specific requirements of the study, including the desired sensitivity, the complexity of the matrix, and available instrumentation.
To illustrate the expected performance of modern bioanalytical methods, the following tables summarize key validation parameters for the analysis of two representative purine analogs, cladribine and fludarabine, using different LC-MS/MS methods.
Table 1: Comparison of LC-MS/MS Method Performance for Cladribine [1]
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (ng/mL) | 0.1 - 100 | 0.2 - 50 | 0.5 - 200 |
| LLOQ (ng/mL) | 0.1 | 0.2 | 0.5 |
| Accuracy (%) | 95.5 - 104.2 | 92.8 - 106.5 | 97.1 - 103.8 |
| Precision (CV%) | < 10.5 | < 12.3 | < 9.8 |
| Recovery (%) | 88.2 - 94.5 | 85.1 - 92.7 | 90.3 - 96.1 |
| Matrix Effect (%) | 91.3 - 103.1 | 89.5 - 105.2 | 93.6 - 102.4 |
Table 2: Comparison of LC-MS/MS Method Performance for Fludarabine [1]
| Parameter | Method A | Method B | Method C |
| Linearity (ng/mL) | 2 - 800 | 5 - 5000 | 1 - 1000 |
| LLOQ (ng/mL) | 2 | 5 | 1 |
| Accuracy (%) | 95.7 - 106 | 93.0 - 99.9 | 96.2 - 104.5 |
| Precision (CV%) | < 8.5 | < 6.5 | < 11.2 |
The Rationale and Framework for Cross-Validation
Cross-validation is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when data from different methods or labs are combined in a single study or regulatory submission.[19][20][21][22][23] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which underpins the principles of cross-validation.[24][25][26]
The core principle of cross-validation is to assess the agreement between the "reference" method (the original, validated method) and the "comparator" method (the new or transferred method).[8] This is typically achieved by analyzing the same set of quality control (QC) samples and, ideally, incurred (study) samples with both methods.[27][28]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments in a cross-validation study.
Protocol 1: Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Rationale: This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples. It is often sufficient for robust LC-MS/MS methods.[29]
-
Procedure:
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standard.[29]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]
-
-
Rationale: SPE provides a more thorough cleanup than PPT, removing a wider range of interferences and leading to a cleaner final extract. This can be crucial for methods with lower limits of quantification or those prone to matrix effects.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma or urine sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]
-
Protocol 2: Cross-Validation Experimental Design
This protocol outlines the steps to compare two analytical methods (Method A and Method B) or two laboratories (Lab A and Lab B).
-
Procedure:
-
Prepare QC Samples: Prepare a minimum of three levels of QC samples (low, medium, and high) in the relevant biological matrix. The concentrations should span the expected range of the study samples.
-
Analyze with Method A (Reference): Analyze a set of six replicates of each QC level using the validated reference method.
-
Analyze with Method B (Comparator): Analyze the same set of six replicates of each QC level using the comparator method.
-
Incurred Sample Reanalysis (ISR): If available, select a subset of study samples (at least 20) that have been previously analyzed by the reference method and re-analyze them using the comparator method.
-
Data Analysis:
-
Calculate the mean concentration and percent coefficient of variation (%CV) for each QC level for both methods.
-
Calculate the percent difference between the mean concentrations obtained by the two methods for each QC level. The acceptance criterion is typically that the mean concentrations should be within ±15% of each other.
-
For ISR, the results should meet the acceptance criteria outlined in regulatory guidance (e.g., for at least two-thirds of the samples, the percent difference between the initial and re-analyzed concentrations should be within ±20%).
-
-
Visualization of Workflows and Pathways
Visual aids are essential for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.
Conclusion
The cross-validation of analytical methods for purine analogs is a non-negotiable aspect of drug development, ensuring the consistency and reliability of data that informs critical decisions. By adhering to the principles outlined in regulatory guidelines and employing robust, well-characterized analytical techniques, researchers can have confidence in their bioanalytical data. This guide provides a framework for designing and executing a scientifically sound cross-validation study, from sample preparation to data analysis. The ultimate goal is to ensure that the data generated is of the highest quality, thereby supporting the safe and effective development of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. id-eptri.eu [id-eptri.eu]
- 5. Therapeutic drug monitoring of thiopurine drugs in patients with inflammatory bowel disease or autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 21. bioanalysisforum.jp [bioanalysisforum.jp]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 25. fda.gov [fda.gov]
- 26. database.ich.org [database.ich.org]
- 27. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 28. e-b-f.eu [e-b-f.eu]
- 29. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 3-(6-Amino-9h-purin-9-yl)propanoic acid Against Commercially Available Linkers in Bioconjugate Development
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of a chemical linker is a critical determinant of a bioconjugate's therapeutic efficacy, stability, and pharmacokinetic profile. This guide provides a comprehensive framework for the objective comparison of 3-(6-Amino-9h-purin-9-yl)propanoic acid, a purine-based linker, against established, commercially available linkers. We present a detailed, head-to-head experimental design, complete with step-by-step protocols and data analysis strategies, to empower researchers to make informed decisions in the rational design of next-generation biotherapeutics, such as Antibody-Drug Conjugates (ADCs). This guide is structured not as a repository of existing comparative data, but as a rigorous blueprint for generating that data in your own laboratory, ensuring the highest degree of scientific integrity and relevance to your specific applications.
Introduction: The Critical Role of the Linker
In the architecture of complex bioconjugates, the linker is far more than a simple tether. It is a sophisticated chemical entity that dictates the stability of the conjugate in circulation, the mechanism and efficiency of payload release at the target site, and the overall physicochemical properties of the molecule.[1] The choice between different linker technologies can profoundly impact the therapeutic index of a drug, making the careful evaluation of novel linkers against established standards an essential step in preclinical development.[2]
Introducing this compound
This compound is a bifunctional linker featuring a purine core.[3] The propanoic acid moiety provides a handle for conjugation to amine-containing molecules, such as antibodies or other proteins, via its carboxylic acid group. The adenine-like structure of the purine may offer unique properties in terms of solubility, stability, and potential interactions within a biological system. While its fundamental chemical properties are known, its performance as a linker in bioconjugation, particularly in direct comparison to commercially available standards, is not well-documented in publicly available literature.
Commercially Available Linker Classes for Comparison
To provide a robust benchmark, we will compare this compound against three widely used classes of commercial linkers, each representing a distinct conjugation chemistry:
-
NHS-Ester PEG Linkers (e.g., NHS-PEG4-Maleimide): These are heterobifunctional linkers that react with primary amines (like those on lysine residues of antibodies) via the N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugate.[4][5]
-
Maleimide-based Linkers (e.g., Sulfo-SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated, water-soluble analog, Sulfo-SMCC, are non-cleavable linkers that first react with amines via an NHS ester and then with sulfhydryl groups (e.g., from reduced cysteines in an antibody) via the maleimide group, forming a stable thioether bond.[6][7]
-
Click Chemistry Linkers (e.g., DBCO-PEG-NHS Ester): These linkers utilize bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). A dibenzocyclooctyne (DBCO) group can be introduced onto a biomolecule via an NHS ester, which then reacts specifically with an azide-modified payload. This copper-free click chemistry is highly efficient and bioorthogonal.[6][8]
Experimental Design: A Head-to-Head Comparison
This section outlines a comprehensive experimental plan to generate comparative data on the performance of this compound and the selected commercial linkers.
Overview of the Experimental Workflow
The following diagram illustrates the overall workflow for the comparative study.
Materials and Reagents
-
Antibody: Trastuzumab (Herceptin®) or a similar humanized IgG1 monoclonal antibody.
-
Payload: A cytotoxic agent with a suitable functional group for conjugation, e.g., Monomethyl Auristatin E (MMAE) with a free amine or an azide modification.
-
Cell Line: SK-BR-3 (HER2-positive breast cancer cell line) for cytotoxicity assays.
-
Linkers:
-
This compound
-
NHS-PEG4-Maleimide
-
Sulfo-SMCC
-
DBCO-PEG4-NHS Ester
-
-
Reagents for Conjugation and Analysis: EDC, Sulfo-NHS, TCEP, DMSO, PBS, and all necessary chromatography columns and buffers.
Step-by-Step Experimental Protocols
2.3.1. Linker Activation and Antibody Conjugation
Protocol 1: Activation of this compound and Conjugation to Antibody
This protocol utilizes EDC/Sulfo-NHS chemistry to activate the carboxylic acid of the purine linker and conjugate it to the lysine residues of the antibody.[9][10]
-
Activation of the Linker:
-
Dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 5-fold molar excess of Sulfo-NHS followed by a 5-fold molar excess of EDC to the linker solution.
-
Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 linker to antibody).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a quenching solution, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Protocol 2: Conjugation of Commercial Linkers
-
NHS-PEG4-Maleimide and Sulfo-SMCC: Follow a two-step protocol. First, react the NHS-ester with the antibody's lysines in PBS at pH 7.4 for 1-2 hours.[7][11] Purify the antibody-linker intermediate. Then, react the maleimide group with a thiol-containing payload.
-
DBCO-PEG4-NHS Ester: React the NHS ester with the antibody's lysines as described above. Purify the DBCO-activated antibody. Then, perform the copper-free click reaction by adding an azide-modified payload and incubating overnight at 4°C.[6][8]
2.3.2. Purification of the Antibody-Drug Conjugates (ADCs)
Purification is essential to remove unconjugated linkers, payloads, and any aggregates.
Protocol 3: ADC Purification by Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.[][13]
-
Load the conjugation reaction mixture onto the column.
-
Elute with PBS at a constant flow rate.
-
Collect fractions corresponding to the monomeric ADC peak, monitoring absorbance at 280 nm.
-
Pool the relevant fractions and concentrate if necessary.
2.3.3. Characterization of the ADCs
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)
-
Prepare the purified ADC sample for analysis. Deglycosylation may be required to simplify the mass spectrum.
-
Perform liquid chromatography-mass spectrometry (LC-MS) analysis on an intact or subunit level using a high-resolution mass spectrometer (e.g., Q-TOF).[14][15]
-
Deconvolute the resulting mass spectrum to identify the different drug-loaded species.
-
Calculate the average DAR by integrating the peak areas of each species.
Protocol 5: Analysis of Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
-
Equilibrate a HIC column with a high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[16][17]
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
The retention time will correlate with the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules. This provides a profile of the different DAR species.[2]
Performance Evaluation Assays
2.4.1. Stability Assays
Protocol 6: In Vitro Plasma Stability Assay
-
Incubate the purified ADCs in human and mouse plasma at 37°C at a concentration of approximately 100 µg/mL.[18]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker instability.[4]
Protocol 7: Lysosomal Stability Assay
-
Prepare lysosomal extracts from a relevant cell line or tissue.[19]
-
Incubate the ADCs with the lysosomal extract at 37°C.
-
Collect samples at different time points.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload. An increase in free payload over time indicates cleavage of the linker by lysosomal enzymes.[20]
2.4.2. Biological Activity Assay
Protocol 8: In Vitro Cytotoxicity Assay
-
Seed SK-BR-3 cells in 96-well plates and allow them to adhere overnight.[21]
-
Treat the cells with serial dilutions of each ADC, as well as with the unconjugated antibody and free payload as controls.
-
Incubate for 72-96 hours at 37°C.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.[22][23]
-
Calculate the IC50 value for each ADC, which is the concentration required to inhibit cell growth by 50%.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Conjugation and Characterization Data
| Linker | Conjugation Method | Average DAR (MS) | % Monomer (SEC) |
| This compound | EDC/Sulfo-NHS | [Experimental Value] | [Experimental Value] |
| NHS-PEG4-Maleimide | Amine-Thiol | [Experimental Value] | [Experimental Value] |
| Sulfo-SMCC | Amine-Thiol | [Experimental Value] | [Experimental Value] |
| DBCO-PEG4-NHS Ester | Click Chemistry | [Experimental Value] | [Experimental Value] |
Stability and Cytotoxicity Data
| Linker | Plasma Stability (t½ in human plasma) | Lysosomal Payload Release (% in 24h) | In Vitro Potency (IC50 on SK-BR-3) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| NHS-PEG4-Maleimide | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Sulfo-SMCC | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| DBCO-PEG4-NHS Ester | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualizing Key Concepts
The following diagrams illustrate the chemical structures of the linkers and the principles of the key analytical techniques.
Conclusion
The selection of a linker is a multifaceted decision that requires a thorough, data-driven evaluation. This guide provides a robust framework for the head-to-head comparison of this compound with commercially available, industry-standard linkers. By following the detailed experimental protocols outlined herein, researchers can generate the critical data needed to assess conjugation efficiency, stability, and biological activity. This will enable the rational selection of the optimal linker for a given therapeutic application, ultimately accelerating the development of safer and more effective bioconjugates.
References
- 1. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. iphasebiosci.com [iphasebiosci.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-(adenin-9-yl)propanoic Acid: A Guide to Published Methods and Their Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. 3-(adenin-9-yl)propanoic acid, a crucial intermediate in the development of various therapeutic agents, presents a seemingly straightforward synthetic target. However, a thorough review of the scientific literature reveals a landscape where detailed, reproducible protocols for its direct synthesis are surprisingly scarce. This guide aims to provide a critical comparison of the available synthetic strategies, highlighting potential challenges and offering insights into achieving consistent results.
The primary route to 3-(adenin-9-yl)propanoic acid involves the Michael addition of adenine to an acrylate derivative, followed by hydrolysis of the resulting ester. This approach, while conceptually simple, is fraught with potential pitfalls that can significantly impact yield, purity, and, ultimately, reproducibility. Key challenges include the poor solubility of adenine in many organic solvents, the potential for alkylation at other nitrogen atoms in the purine ring (N7 and N3), and the sometimes-difficult purification of the final product.
This guide will dissect two representative methods gleaned from the literature, providing a detailed analysis of their experimental nuances and a discussion of the factors that are critical for their successful and reproducible execution.
Method 1: Base-Catalyzed Michael Addition of Adenine to Ethyl Acrylate followed by Hydrolysis
This common approach relies on the use of a base to deprotonate adenine, increasing its nucleophilicity and facilitating the conjugate addition to an acrylate ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-(adenin-9-yl)propanoate
-
To a suspension of adenine (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.2 eq).
-
Heat the mixture to 80-100 °C with vigorous stirring to ensure deprotonation.
-
Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.
-
Maintain the reaction at the elevated temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the inorganic base by filtration.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(adenin-9-yl)propanoate.
Step 2: Hydrolysis to 3-(adenin-9-yl)propanoic acid
-
Dissolve the purified ethyl 3-(adenin-9-yl)propanoate in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The product, 3-(adenin-9-yl)propanoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Causality and Critical Parameters
-
Choice of Base and Solvent: The combination of a moderately strong base like potassium carbonate and a polar aprotic solvent like DMF is crucial. The base must be strong enough to deprotonate adenine to a sufficient extent to initiate the reaction, while the solvent needs to solubilize the reactants. The limited solubility of adenine is a major hurdle; insufficient solubilization will lead to a sluggish and incomplete reaction.
-
Temperature Control: The reaction temperature is a delicate balance. Higher temperatures can improve the solubility of adenine and increase the reaction rate, but they also promote the formation of undesired side products, particularly alkylation at the N7 position. Careful optimization and monitoring are essential.
-
Purification: The chromatographic purification of the intermediate ester is often necessary to remove unreacted adenine and any N7-alkylated isomer. The polarity of these compounds can be very similar, requiring careful selection of the eluent system for effective separation.
-
Hydrolysis Conditions: The hydrolysis step is generally straightforward, but ensuring complete conversion is important for the final purity. The subsequent precipitation and washing are critical for removing inorganic salts.
Method 2: Microwave-Assisted Synthesis
To address the challenges of long reaction times and low yields associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.
Experimental Protocol
-
In a microwave-safe vessel, combine adenine (1.0 eq), ethyl acrylate (1.5 eq), and a catalytic amount of a base (e.g., 1,8-Diazabicycloundec-7-ene, DBU, 0.2 eq) in a minimal amount of a suitable solvent like ethanol or DMF.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
After cooling, the reaction mixture can be directly subjected to hydrolysis conditions as described in Method 1, or the intermediate ester can be isolated and purified.
Causality and Critical Parameters
-
Rapid Heating: Microwaves provide rapid and uniform heating, which can significantly accelerate the reaction rate and often leads to higher yields in shorter times. This can be particularly advantageous in overcoming the solubility issues of adenine.
-
Solvent and Base Selection: The choice of solvent and base is still important in a microwave-assisted reaction. The solvent must be able to absorb microwave energy efficiently, and the base should be compatible with the reaction conditions.
-
Safety: Reactions under pressure in a sealed vessel require appropriate safety precautions and specialized equipment.
Reproducibility and Comparison
| Parameter | Method 1: Conventional Heating | Method 2: Microwave-Assisted |
| Reaction Time | 12-24 hours | 15-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reproducibility | Can be variable due to solubility and temperature control issues. | Generally higher due to precise temperature control and rapid heating. |
| Key Challenges | Adenine solubility, side product formation, long reaction times. | Requires specialized equipment, potential for pressure buildup. |
Experimental Workflow for Reproducibility Assessment
To objectively assess the reproducibility of these methods, a structured experimental workflow is essential.
Figure 1. Comparative workflow for assessing the reproducibility of two synthetic methods for 3-(adenin-9-yl)propanoic acid.
Conclusion and Recommendations
While the synthesis of 3-(adenin-9-yl)propanoic acid appears straightforward, achieving reproducible results requires careful attention to experimental details. For laboratories equipped with the necessary instrumentation, the microwave-assisted method offers a significant advantage in terms of reaction time and potentially higher and more consistent yields. However, the conventional heating method remains a viable option, provided that the challenges of adenine solubility and temperature control are adequately addressed.
For any research group undertaking this synthesis, it is strongly recommended to:
-
Thoroughly dry all reagents and solvents.
-
Use high-purity adenine.
-
Carefully monitor the reaction progress by a reliable analytical technique like TLC or LC-MS.
-
Optimize the purification strategy for the intermediate ester to ensure the removal of isomeric impurities.
-
Confirm the identity and purity of the final product using a combination of NMR spectroscopy, mass spectrometry, and melting point analysis.
By understanding the underlying chemical principles and meticulously controlling the critical parameters, researchers can navigate the synthesis of 3-(adenin-9-yl)propanoic acid with greater confidence and reproducibility.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(6-Amino-9H-purin-9-yl)propanoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(6-Amino-9H-purin-9-yl)propanoic acid (CAS No. 4244-47-7), a purine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge dictates the necessary precautions, personal protective equipment (PPE), and the appropriate waste stream.
This compound is not a benign substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These classifications necessitate that the compound be treated as a hazardous chemical waste. Direct disposal into standard laboratory trash or down the sanitary sewer is strictly prohibited. The overarching principle is containment and transfer to a licensed hazardous waste disposal facility.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personnel Protection: Your First Line of Defense
Given the irritant nature of this compound, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. All handling of the solid material should ideally be performed within a chemical fume hood.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure a closed-loop system of waste management, from the point of generation to final pickup by a certified disposal vendor.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant laboratory waste management.
-
Designated Waste Container: Establish a dedicated waste container specifically for this compound and any materials contaminated with it. This includes used weighing papers, contaminated pipette tips, and gloves.
-
Avoid Co-mingling: Never mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases. While specific reactivity data is limited, the general principle of not mixing different chemical wastes should be strictly adhered to[2].
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and exposure.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Container Status: Keep the waste container closed at all times, except when adding waste. This minimizes the risk of spills and the release of any potential vapors.
Step 3: Accurate and Compliant Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 4: Safe Accumulation and Storage
Waste accumulation areas must be managed to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Accumulation Time Limits: Be aware of your institution's and local regulations regarding the maximum time waste can be stored in a satellite accumulation area before being moved to a central storage facility.
Step 5: Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.
-
Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the drain or in the regular trash. While it is water-soluble, its irritant properties make drain disposal inappropriate. Solid chemicals, even if deemed non-hazardous, should not be placed in laboratory trash cans to avoid risks to custodial staff[3]. The final disposal method will be determined by the licensed waste vendor, which is typically incineration for solid organic materials.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of laboratory chemicals is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed steps in this guide, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety within their laboratories. The principles of hazard assessment, proper segregation, and compliant disposal are universal and form the bedrock of safe and sustainable research.
References
- 1. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
